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  • Product: N-(2,4-difluorophenyl)guanidine
  • CAS: 71198-31-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-(2,4-Difluorophenyl)guanidine (CAS 112677-40-4)

[1] Executive Summary N-(2,4-Difluorophenyl)guanidine (CAS 112677-40-4) is a specialized nitrogenous pharmacophore used primarily in medicinal chemistry as a building block for voltage-gated sodium channel (Nav) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2,4-Difluorophenyl)guanidine (CAS 112677-40-4) is a specialized nitrogenous pharmacophore used primarily in medicinal chemistry as a building block for voltage-gated sodium channel (Nav) inhibitors.[1] Distinguished by its electron-deficient 2,4-difluorophenyl ring attached to a highly basic guanidine core, this compound serves as a critical bioisostere for arginine mimetics and a probe for exploring ion channel pore dynamics. Its primary utility lies in the development of non-opioid analgesics targeting the Nav1.7 isoform, a key driver in nociceptive (pain) signaling.

This guide details the physicochemical properties, synthetic pathways, and therapeutic applications of N-(2,4-difluorophenyl)guanidine, providing researchers with a self-validating framework for its utilization in drug discovery.

Part 1: Physicochemical Profile[1]

The introduction of fluorine atoms at the ortho and para positions of the phenyl ring significantly alters the electronic landscape of the guanidine group, lowering its pKa relative to alkyl guanidines and enhancing lipophilicity for better membrane permeability.

Table 1: Key Technical Specifications

PropertyValue / DescriptionNote
CAS Number 112677-40-4Often supplied as HCl salt
IUPAC Name 1-(2,4-difluorophenyl)guanidine
Molecular Formula C₇H₇F₂N₃ (Free Base)C₇H₈ClF₂N₃ (HCl Salt)
Molecular Weight 171.15 g/mol (Free Base)207.61 g/mol (HCl Salt)
Melting Point 191°C (HCl salt)Distinct sharp melting range [1]
pKa (Calculated) ~9.6 – 10.5Lower than Arg (~12.[1][2][3][4][5][6][7]5) due to electron-withdrawing F-substituents
Solubility DMSO (>50 mg/mL), Methanol, WaterSalt form is highly water-soluble
Appearance White to off-white crystalline solidHygroscopic in salt form

Part 2: Synthetic Methodologies

Two primary routes are employed for the synthesis of N-(2,4-difluorophenyl)guanidine. Method A is preferred for industrial scalability, while Method B is favored in research settings for its mild conditions and avoidance of cyanamide handling.

Method A: The Cyanamide Addition (Industrial Route)

This method utilizes the nucleophilic attack of the aniline nitrogen on the electrophilic cyanamide carbon.

  • Precursor: 2,4-Difluoroaniline[8][9]

  • Reagent: Cyanamide (50% aq. solution)

  • Catalyst: Concentrated HCl (to form the aniline salt)

Protocol:

  • Salt Formation: Dissolve 2,4-difluoroaniline (1.0 eq) in ethanol. Add concentrated HCl (1.1 eq) dropwise at 0°C to precipitate the aniline hydrochloride salt.

  • Addition: Add aqueous cyanamide (1.5 eq) to the reaction vessel.

  • Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. The reaction is driven by the formation of the resonance-stabilized guanidinium cation.

  • Isolation: Cool to room temperature. If the product does not crystallize, evaporate solvent and recrystallize from isopropanol/ether.

Method B: The S-Methylisothiourea Route (Lab Scale)

This route avoids the polymerization risks of cyanamide and releases methanethiol (MeSH) as a byproduct.

  • Precursor: 2,4-Difluoroaniline[8][9]

  • Reagent: S-Methylisothiourea sulfate (or iodide)

  • Solvent: Ethanol/Water (1:1)[3]

Protocol:

  • Mixing: Combine 2,4-difluoroaniline (1.0 eq) and S-methylisothiourea sulfate (0.5 eq) in aqueous ethanol.

  • Reflux: Reflux for 6–8 hours. A lead acetate paper strip can be placed at the condenser outlet to detect the cessation of MeSH evolution (indicating reaction completion).

  • Workup: Concentrate in vacuo. Basify with 1N NaOH to liberate the free base if desired, or recrystallize the sulfate salt directly.

Visualization: Synthetic Workflow

Synthesis Start 2,4-Difluoroaniline RouteA Method A: Cyanamide + HCl Start->RouteA Industrial Scale RouteB Method B: S-Methylisothiourea Start->RouteB Lab Scale Inter Intermediate Transition State RouteA->Inter Nucleophilic Addition RouteB->Inter Displacement of MeSH Product N-(2,4-Difluorophenyl) guanidine HCl Inter->Product Crystallization (mp 191°C)

Figure 1: Dual synthetic pathways for the production of N-(2,4-difluorophenyl)guanidine.

Part 3: Medicinal Chemistry & Applications[1][11]

The primary utility of N-(2,4-difluorophenyl)guanidine lies in its ability to modulate voltage-gated sodium channels, specifically Nav1.7 , a target genetically validated for pain perception (nociception).

Mechanism of Action: Pore Blocking & State Dependence

Guanidine derivatives act as "pore blockers" by mimicking the hydrated sodium ion. The 2,4-difluorophenyl moiety provides two critical functions:

  • Lipophilic Anchor: The fluorinated ring interacts with the hydrophobic residues (typically phenylalanine or tyrosine) in the local anesthetic binding site of the channel pore [2].

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the guanidine, ensuring an equilibrium between the protonated (active blocker) and neutral (membrane-permeable) forms at physiological pH [3].

Therapeutic Context: Nav1.7 Inhibition

Nav1.7 is highly expressed in dorsal root ganglion (DRG) neurons. Inhibitors containing the phenylguanidine motif prevent the conformational change required for channel gating, effectively silencing the ectopic firing associated with neuropathic pain.

Visualization: Pharmacological Pathway[1]

Mechanism Stimulus Noxious Stimulus (Pain) Nociceptor Nociceptor Neuron (DRG) Stimulus->Nociceptor Nav17 Nav1.7 Channel (Open State) Nociceptor->Nav17 Depolarization Block Pore Blockade (Stabilized Inactive State) Nav17->Block Inhibition Signal Action Potential Propagation Nav17->Signal Na+ Influx Drug N-(2,4-difluorophenyl) guanidine Drug->Nav17 Binds to Pore Block->Signal Prevents Analgesia Analgesia (Pain Relief) Block->Analgesia Result

Figure 2: Mechanism of Nav1.7 inhibition by phenylguanidine derivatives in the pain signaling pathway.

Part 4: Handling & Safety Protocols

While valuable, this compound presents specific hazards typical of fluorinated aniline derivatives and guanidines.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

    • H315: Causes skin irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.

  • Disposal: Do not dispose of in standard aqueous waste streams due to potential ecotoxicity of fluorinated aromatics. Incineration in a chemical waste facility is required.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). N''-[2-(4-Fluorophenyl)ethyl]guanidine and related structures Properties. Retrieved from [Link]

Sources

Exploratory

1-(2,4-difluorophenyl)guanidine hydrochloride salt solubility data

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-difluorophenyl)guanidine Hydrochloride Introduction The guanidinium group is a cornerstone in medicinal chemistry, prized for its ability to form strong, mu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-difluorophenyl)guanidine Hydrochloride

Introduction

The guanidinium group is a cornerstone in medicinal chemistry, prized for its ability to form strong, multi-point hydrogen bonds and engage in significant electrostatic interactions.[1] Its presence in a wide array of therapeutic agents, from antivirals to antihypertensives, underscores its importance in molecular recognition and drug-receptor binding.[1] 1-(2,4-difluorophenyl)guanidine hydrochloride, a member of this vital class, presents a unique combination of the highly basic guanidinium core and a difluorophenyl moiety. The fluorine substitutions can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound of considerable interest to researchers in drug discovery.[2]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility dictates bioavailability, impacts formulation strategies, and influences the design of toxicological and pharmacological studies. This guide provides a comprehensive overview of the known properties of 1-(2,4-difluorophenyl)guanidine hydrochloride, addresses the current gap in publicly available quantitative solubility data, and, most critically, furnishes a robust experimental framework for its systematic determination. This document is intended to serve as a practical and authoritative resource for researchers, enabling them to generate the precise, reliable solubility data required for informed decision-making in their development programs.

Physicochemical Properties: A Comparative Overview

To understand the expected behavior of 1-(2,4-difluorophenyl)guanidine hydrochloride, it is instructive to compare its known properties with those of its parent compound, guanidine hydrochloride. The latter is well-characterized as a highly polar, crystalline solid with exceptional water solubility.[3][4][5] The introduction of the 2,4-difluorophenyl group is expected to increase the molecular weight and lipophilicity, which may temper its aqueous solubility compared to the parent compound, while the hydrochloride salt form ensures it retains significant potential for dissolution in polar solvents.

Property1-(2,4-difluorophenyl)guanidine HydrochlorideGuanidine Hydrochloride (for comparison)Source(s)
CAS Number 112677-40-450-01-1[4][6]
Molecular Formula C₇H₈ClF₂N₃CH₅N₃·HCl[4][6]
Molecular Weight 207.61 g/mol 95.53 g/mol [3][6]
Physical Form SolidWhite Crystalline Solid[7]
pKa (Guanidinium Ion) Not experimentally determined; predicted to be strongly basic~13.6[8][9]
Melting Point Not specified180-185 °C[4][10]
Aqueous Solubility No quantitative data availableVery high (e.g., 215 g/100 mL at 20°C)[3]

Known Solubility Profile

As of the date of this guide, specific quantitative solubility data for 1-(2,4-difluorophenyl)guanidine hydrochloride in common pharmaceutical solvents is not widely published. The available information is qualitative, highlighting the need for rigorous experimental determination.

SolventSolubilitySource(s)
DMSO Soluble[6]

Given its structure as a hydrochloride salt of a strong organic base, it is axiomatically expected to be most soluble in polar protic solvents such as water, methanol, and ethanol, and to exhibit pH-dependent aqueous solubility.

Framework for Experimental Solubility Determination

The absence of published data necessitates a reliable experimental protocol. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and accuracy. The critical component of this workflow is a specific and sensitive analytical method for quantification. Given the presence of the difluorophenyl chromophore, a High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for its robust and specific quantification.[11][12]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps for a comprehensive solubility assessment, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_process Phase 3: Sampling & Processing cluster_analysis Phase 4: Quantification & Analysis A 1. Prepare Saturated Solutions (Add excess solid to selected solvents) D 4. Equilibrate at Controlled Temp (e.g., 25°C, 37°C) with constant agitation (Target: 24-48 hours) A->D B 2. Solvent Selection (Water, pH Buffers, Ethanol, etc.) B->A C 3. Prepare HPLC Calibration Standards H 8. HPLC-UV Analysis C->H E 5. Withdraw Aliquot of Supernatant D->E F 6. Filter Immediately (0.22 µm PVDF or PTFE syringe filter) E->F G 7. Dilute Filtrate (Bring into HPLC calibration range) F->G G->H I 9. Quantify Concentration (vs. Calibration Curve) H->I J 10. Calculate Solubility (Account for dilution factor) I->J

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Experimental Protocol: Shake-Flask Method via HPLC-UV

This protocol is designed as a self-validating system, where the establishment of equilibrium is a key checkpoint.

1. Materials & Reagents:

  • 1-(2,4-difluorophenyl)guanidine hydrochloride (purity >98%)

  • Selected solvents:

    • Deionized Water (Type I)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • pH 2.0 Buffer (e.g., 0.01 M HCl)

    • Ethanol (ACS grade)

    • Dimethyl Sulfoxide (DMSO, ACS grade)

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Volumetric flasks, pipettes, and vials

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, chemically compatible, e.g., PVDF)

  • Analytical balance

  • HPLC system with UV/Vis detector

2. Protocol Steps:

  • Step 1: Preparation of Saturated Solutions

    • For each solvent, add an excess amount of 1-(2,4-difluorophenyl)guanidine hydrochloride to a glass vial (e.g., add ~20 mg of solid to 2 mL of solvent). The solid should be clearly visible at the bottom.

    • Causality: Using a clear excess of solid is essential to ensure that the solvent becomes fully saturated, which is the definition of thermodynamic equilibrium solubility.

  • Step 2: Equilibration

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

    • Agitate the samples for at least 24 hours. To ensure equilibrium has been reached, a time-point study is recommended (e.g., take measurements at 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

    • Causality: Constant temperature and agitation are critical. Solubility is a temperature-dependent property, and agitation ensures the entire volume of the solvent is continuously exposed to the solid, accelerating the path to equilibrium.

  • Step 3: Sampling and Filtration

    • Allow the vials to stand undisturbed for 30 minutes in the temperature-controlled environment to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter membrane and prevent analyte adsorption.

    • Causality: Filtration is the most critical step to separate the dissolved analyte from undissolved solid particles. Failure to do so will lead to a gross overestimation of solubility. The choice of a low-binding filter material like PVDF is crucial.

  • Step 4: Sample Dilution and Preparation

    • Accurately dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

    • Causality: Analytical instruments have a finite linear dynamic range. Diluting the sample ensures the measurement is accurate and reproducible.

  • Step 5: HPLC Quantification

    • Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a gradient of (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile. The difluorophenyl group should have a strong UV absorbance maximum (~260-270 nm), which should be used for detection.

    • Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of 1-(2,4-difluorophenyl)guanidine hydrochloride. Generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.

    • Analysis: Inject the diluted samples onto the HPLC system and record the peak areas.

  • Step 6: Calculation

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL or µg/mL).

Conclusion

While 1-(2,4-difluorophenyl)guanidine hydrochloride is a compound of significant interest, a comprehensive public database of its solubility is currently lacking. This guide bridges that gap by providing not only the foundational physicochemical context but also a detailed, scientifically-grounded framework for its experimental determination. The shake-flask protocol coupled with HPLC-UV analysis represents a robust and reliable methodology for generating the high-quality data essential for any research or drug development program. By following this guide, scientists can confidently characterize the solubility profile of this compound, enabling rational formulation design and accelerating its potential journey from the laboratory to clinical application.

References

  • BioSpectra. (n.d.). Guanidine Hydrochloride BIO EXCIPIENT GRADE. Retrieved from

  • Taraszka, M. F., et al. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone.
  • Li, Y., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection.
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • PubChem. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Noah Technologies Corporation. (n.d.). Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)guanidine. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (2024). Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods. Retrieved from [Link]

  • Nazarov, S. I., et al. (2024). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. E3S Web of Conferences, 587, 03004.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field.
  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). WO2015160220A1 - Guanidine compounds and use thereof.
  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Yacoo Science. (2020). What Are The Applications of Guanidine hydrochloride (50-01-1)?. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Guanidine. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in Phenylguanidines: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The phenylguanidine scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive investigation, leading to the discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylguanidine scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive investigation, leading to the discovery of numerous biologically active compounds. The strategic incorporation of fluorine into this framework has emerged as a powerful tool to modulate and enhance the pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluorinated phenylguanidines. It delves into the synthetic strategies employed to access these compounds, analyzes the profound impact of fluorine substitution on their biological activity across various targets, and provides detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights into the rational design of novel fluorinated phenylguanidine-based therapeutics.

Introduction: The Rationale for Fluorinating Phenylguanidines

The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophoric element in many endogenous molecules and synthetic drugs. When incorporated into a phenyl ring, it gives rise to the phenylguanidine scaffold, which has demonstrated a remarkable diversity of biological activities, including antagonism of the N-methyl-D-aspartate (NMDA) receptor, inhibition of enzymes such as thrombin, and blockade of voltage-gated sodium channels.

The introduction of fluorine, the most electronegative element, into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1][2] Key effects of fluorination include:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the guanidinium group, influencing its ionization state at physiological pH and thereby affecting receptor interactions and membrane permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to increased bioavailability and a longer duration of action.[3]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[3]

  • Altered Conformation and Binding: The small size of the fluorine atom allows it to act as a hydrogen bond acceptor and to participate in favorable orthogonal multipolar C-F···C=O interactions, potentially leading to enhanced binding affinity and selectivity for the target protein.[4]

This guide will explore how these fundamental principles have been applied to the phenylguanidine scaffold to generate novel therapeutic agents with improved pharmacological profiles.

Synthetic Strategies for Fluorinated Phenylguanidines

The synthesis of fluorinated phenylguanidines can be achieved through several routes, primarily involving the reaction of a fluorinated aniline derivative with a guanylating agent.

General Synthesis of N,N'-Disubstituted Guanidines

A common and versatile method for the synthesis of N,N'-disubstituted guanidines involves the use of thiourea derivatives.[5]

dot

Caption: General synthetic scheme for N,N'-disubstituted guanidines.

Synthesis of N-(4-Fluorophenyl)sulfonylguanidine

A specific example is the synthesis of 2-(4-Fluorophenyl)sulfonylguanidine, which proceeds in two main steps.[6]

dot

Caption: Synthetic route to 2-(4-Fluorophenyl)sulfonylguanidine.

Structure-Activity Relationship (SAR) Analysis

The position and number of fluorine substituents on the phenyl ring, as well as the nature of other substituents, have a profound impact on the biological activity of phenylguanidines. This section will explore the SAR of fluorinated phenylguanidines against various biological targets.

NMDA Receptor Antagonists for Neuroprotection

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. Overactivation of this receptor leads to excitotoxicity and neuronal cell death. Phenylguanidines have been identified as potent open-channel blockers of the NMDA receptor.

A study on 3-(Trifluoromethyl)phenyl derivatives of N-Aryl-N′-methylguanidines revealed key SAR insights for binding to the phencyclidine (PCP) site within the NMDA receptor channel. The introduction of a trifluoromethyl group at the 3-position of the phenyl ring was found to significantly increase binding affinity compared to an iodo substituent.[1] Further substitution with a fluorine atom on this ring was explored to optimize activity.

CompoundSubstitution on 3-(CF3)phenyl ringKi (nM) vs [3H]TCP
1 None18.3
2 4-Fluoro79.5
3 5-Fluoro57.2
4 6-Fluoro13.0

Data synthesized from Naumiec et al., 2009.[1]

The data clearly indicates that the position of the fluorine atom is critical. A fluoro group at the 6-position (4 ) resulted in a nearly 1.5-fold increase in affinity compared to the unsubstituted analog (1 ), while substitution at the 4- or 5-position was detrimental to binding. This suggests that the 6-position is a sterically and/or electronically favorable location for a fluorine atom to enhance the interaction with the PCP binding site.

Thrombin Inhibitors for Anticoagulation

Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. A "fluorine scan" of the phenylamidinium portion of tricyclic thrombin inhibitors demonstrated the significant influence of fluorine substitution on both the pKa of the molecule and its binding affinity to thrombin.[3]

Systematic replacement of hydrogen atoms with fluorine on the phenylamidinium group led to a decrease in both the pKa and the inhibitory constant (Ki) against thrombin. Interestingly, the binding affinity for thrombin was found to be much more sensitive to changes in pKa compared to the related enzyme trypsin, highlighting the potential for fluorine to improve selectivity.

Substitution on PhenylamidiniumpKaKi (Thrombin, nM)Ki (Trypsin, nM)
H11.51.0100
4-F11.12.5150
3,5-di-F10.510300
2,4,6-tri-F9.51001000

Data synthesized from Olsen et al., 2004.[3]

This study underscores the delicate balance between modulating physicochemical properties like pKa and maintaining potent biological activity. While fluorination can be used to fine-tune acidity, excessive fluorination can lead to a significant loss of binding affinity.

Anticancer Agents

The biguanide proguanil has shown anti-proliferative activities, and the incorporation of fluorine has been explored to enhance these effects. A series of fluorine-containing proguanil derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines.[7]

Several fluorinated derivatives exhibited significantly lower IC50 values compared to the parent compound, proguanil. For instance, derivatives with a trifluoromethoxy group on the phenyl ring showed potent anti-proliferative and anti-migration effects. Mechanistic studies indicated that these compounds act by up-regulating the AMPK signaling pathway and down-regulating the mTOR/4EBP1/p70S6K pathway, which are crucial for cell growth and proliferation.[7]

CompoundR1R2Cell LineIC50 (µM)
ProguanilHCH(CH3)2A549 (Lung)> 50
7a 4-OCF3CH(CH3)2A549 (Lung)8.7
7d 4-OCF3C(CH3)3A549 (Lung)9.2
8e 3-FC(CH3)3A549 (Lung)12.5

Data synthesized from Zhang et al., 2020.[7]

These findings highlight the potential of fluorinated phenylguanidines as a promising class of anticancer agents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of fluorinated phenylguanidines.

Synthesis of N-(4-Fluorophenyl)-N'-(tert-butyl)guanidine

This protocol describes a representative synthesis of a fluorinated phenylguanidine derivative.

Materials:

  • 4-Fluoroaniline

  • tert-Butyl isothiocyanate

  • Mercury(II) chloride (HgCl2)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (in methanol)

Procedure:

  • Step 1: Synthesis of N-(4-Fluorophenyl)-N'-(tert-butyl)thiourea

    • To a solution of 4-fluoroaniline (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and add tert-butyl isothiocyanate (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude thiourea, which can be purified by recrystallization or column chromatography.

  • Step 2: Guanylation

    • Dissolve the purified thiourea (1.0 eq) in anhydrous DCM.

    • Add HgCl2 (1.1 eq) and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) for 1 hour.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the mercury salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-(4-fluorophenyl)-N'-(tert-butyl)guanidine.

NMDA Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds to the NMDA receptor.

Materials:

  • Rat brain membranes (prepared from whole rat brain)

  • [3H]TCP (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (fluorinated phenylguanidines)

  • Unlabeled TCP (for non-specific binding)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenizing whole rat brains in a sucrose buffer, followed by differential centrifugation to isolate the membrane fraction.[3]

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of the test compound at various concentrations, and 50 µL of [3H]TCP (final concentration ~1-5 nM).

  • For determining non-specific binding, use a high concentration of unlabeled TCP (e.g., 10 µM) instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the rat brain membrane suspension (containing a specific amount of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through a 96-well filter plate that has been pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Thrombin Inhibition Assay

This protocol describes a chromogenic assay to measure the inhibitory activity of compounds against thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

  • Test compounds (fluorinated phenylguanidines)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add the test compound at various concentrations to the assay buffer.

  • Add a solution of human α-thrombin to each well to a final concentration that gives a linear rate of substrate hydrolysis.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the chromogenic substrate solution.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set period using a microplate reader in kinetic mode.

  • Determine the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of fluorinated phenylguanidines on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated phenylguanidines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Future Perspectives and Conclusion

The exploration of fluorinated phenylguanidines has yielded promising lead compounds for a range of therapeutic targets. The strategic placement of fluorine atoms has proven to be a highly effective method for fine-tuning the physicochemical properties and biological activities of this versatile scaffold.

Future research in this area will likely focus on:

  • Exploring a wider range of biological targets: While significant progress has been made in targeting NMDA receptors, thrombin, and cancer cells, the potential of fluorinated phenylguanidines against other targets, such as other ion channels, enzymes, and G-protein coupled receptors, remains largely unexplored.

  • Late-stage fluorination: The development of novel synthetic methodologies for the late-stage introduction of fluorine into complex molecules will facilitate the rapid generation of diverse libraries of fluorinated phenylguanidines for high-throughput screening.

  • In-depth pharmacokinetic and ADME studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their successful development into clinical candidates.

  • Computational modeling and rational design: The use of computational tools, such as molecular docking and quantum mechanics calculations, will continue to play a vital role in the rational design of new fluorinated phenylguanidine derivatives with improved potency and selectivity.

References

  • Naumiec, G. R., Cai, L., & Pike, V. W. (2009). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 52(19), 6026–6037. [Link]

  • Olsen, J. A., Seiler, P., Wagner, B., Fischer, H., Tschopp, T., Obst-Sander, U., Banner, D. W., Kansy, M., Müller, K., & Diederich, F. (2004). A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity and evidence for intermolecular C–F⋯CN interactions. Organic & Biomolecular Chemistry, 2(9), 1339–1352. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Li, J., & Zhang, J. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126834. [Link]

  • Berger, F., De Nanteuil, F., & D’Orchymont, H. (1998). A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity and evidence for intermolecular C-F...CN interactions. Journal of Enzyme Inhibition, 13(3), 167-180. [Link]

  • Chiu, G., & Woodruff, G. N. (1999). Assay Protocol Book. PDSP. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 12(12), 1279-1297. [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Brown, D. G., & Wobst, P. (2021). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 64(1), 231-248. [Link]

Sources

Exploratory

N-(2,4-difluorophenyl)guanidine as a bioisostere in drug design

Topic: -(2,4-difluorophenyl)guanidine: A Tunable Bioisostere for Arginine and Amidine Mimetics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-(2,4-difluorophenyl)guanidine: A Tunable Bioisostere for Arginine and Amidine Mimetics 
Content Type:  Technical Whitepaper
Audience:  Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

In modern medicinal chemistry, the guanidine moiety represents a double-edged sword. While it serves as a critical pharmacophore for mimicking the arginine side chain—essential for solvating aspartate/glutamate residues in protease and kinase active sites—its high basicity (


) often confers poor membrane permeability, low oral bioavailability, and susceptibility to off-target hERG binding.

This guide analyzes


-(2,4-difluorophenyl)guanidine  as a privileged substructure. By coupling the guanidine core to a difluorinated phenyl ring, chemists can achieve a "Goldilocks" physicochemical profile: a significantly reduced 

(approaching physiological neutrality) and enhanced metabolic stability, while retaining the critical bidentate hydrogen-bonding capability required for high-affinity target engagement.

Physicochemical Rationale: The Fluorine Effect

The transition from an alkyl guanidine to an


-aryl guanidine, and specifically to the 2,4-difluoro derivative, is driven by three mechanistic pillars: 

modulation, metabolic blocking, and conformational restriction.
The Basicity Cliff ( Modulation)

Unsubstituted alkyl guanidines are fully protonated at physiological pH (pH 7.4). This permanent cationic charge creates a high desolvation penalty during membrane passage.

  • Phenylguanidine (

    
    ):  The aromatic ring allows delocalization of the nitrogen lone pair, lowering basicity.
    
  • 2,4-Difluorophenylguanidine (

    
    ):  The introduction of fluorine atoms exerts a strong inductive electron-withdrawing effect (
    
    
    
    ).
    • Ortho-F (2-position): Inductively withdraws electron density and creates steric twist, reducing conjugation and further destabilizing the protonated cation.

    • Para-F (4-position): Primarily acts via inductive withdrawal, though partially offset by resonance donation.

Data Summary: Impact of Substitution on Guanidine Basicity

ScaffoldSubstituentApprox.

Ionization at pH 7.4Membrane Permeability
Alkyl GuanidineH~13.6>99% (Cationic)Poor
PhenylguanidineH~10.8>99% (Cationic)Low
Phenylguanidine 2,4-di-F ~8.0 ~80% (Cationic) Moderate/High
Phenylguanidine4-NO

~6.0<5% (Cationic)High (but toxicophore)
Metabolic Blockade

The phenyl ring is susceptible to Phase I oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Para-position: The primary site for hydroxylation. Fluorine substitution here blocks this metabolic soft spot.

  • Ortho-position: Fluorine substitution here prevents ortho-hydroxylation and reduces the formation of reactive quinone-imine intermediates.

Synthetic Accessibility

Reliable synthesis is paramount for library generation. We present two protocols: the Guanylating Agent Method (preferred for late-stage functionalization and high yields) and the Cyanamide Method (atom-economical).

Protocol A: The Goodman Reagent Route (Recommended)

This method utilizes


-bis(tert-butoxycarbonyl)-

-triflylguanidine, a highly electrophilic species that reacts with electron-deficient anilines under mild conditions.

Reagents:

  • Substrate: 2,4-Difluoroaniline

  • Reagent:

    
    -bis(tert-butoxycarbonyl)-
    
    
    
    -triflylguanidine (Goodman's Reagent)
  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Deprotection: Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2,4-difluoroaniline (1.0 equiv) and Goodman's Reagent (1.05 equiv) in anhydrous DCM (0.2 M).

  • Coupling: Add TEA (2.0 equiv) dropwise. Stir at room temperature for 4–12 hours. The electron-withdrawing fluorines make the aniline less nucleophilic, so reaction times may be longer than with simple anilines.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of aniline.

  • Workup: Dilute with DCM, wash with 5% citric acid (to remove excess base), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM:TFA (1:1). Stir for 1 hour. Concentrate in vacuo.

  • Free Base Formation: Redissolve residue in EtOAc, wash with 1M NaOH (rapidly) to liberate the free base, or isolate as the TFA salt for stability.

Protocol B: The Cyanamide Route

Best for large-scale preparation of the building block itself.

  • Mix 2,4-difluoroaniline with Cyanamide (50% aq. solution) in Ethanol.

  • Add concentrated HCl (1 equiv).

  • Reflux for 16–24 hours.

  • Cool to precipitate the guanidinium chloride salt.

Strategic Application in Drug Design

The


-(2,4-difluorophenyl)guanidine moiety is best deployed as a bioisostere for Benzamidine  in serine protease inhibitors (e.g., Thrombin, Factor Xa, Urokinase).
Mechanism of Action

In enzymes like Thrombin, the S1 pocket contains an Aspartate residue (Asp189) at the bottom.

  • Standard Binding: A benzamidine group forms a salt bridge with Asp189. However, benzamidine is highly basic (

    
     11.6), leading to poor oral absorption.
    
  • Bioisosteric Replacement: The 2,4-difluorophenylguanidine lowers the

    
     to ~8.0.
    
    • At pH 2 (Stomach): It is protonated and soluble.

    • At pH 7.4 (Intestine/Blood): A significant fraction exists as the neutral free base, facilitating passive diffusion through the lipid bilayer.

    • In the Active Site: The local environment (proximity to Asp189) shifts the equilibrium, favoring the protonated form to re-establish the critical salt bridge.

Decision Logic: When to use this Bioisostere?

BioisostereLogic Start Lead Compound Analysis CheckMoiety Does Lead contain Arginine/Amidine/Guanidine? Start->CheckMoiety CheckProblem Identify Liability CheckMoiety->CheckProblem Yes Prob_Perm Poor Membrane Permeability (Too Basic/Polar) CheckProblem->Prob_Perm Prob_Met Rapid Metabolic Clearance (Oxidation) CheckProblem->Prob_Met Sol_Phenyl Switch to N-Phenylguanidine Prob_Perm->Sol_Phenyl Lower pKa needed Sol_Difluoro Apply 2,4-Difluoro Substitution Prob_Met->Sol_Difluoro Block Para/Ortho sites Sol_Phenyl->Sol_Difluoro Optimize pKa & Stability Outcome Result: 1. pKa lowered (~8.0) 2. CYP sites blocked 3. Oral Bioavailability Improved Sol_Difluoro->Outcome

Figure 1: Decision logic for implementing the 2,4-difluorophenylguanidine scaffold in lead optimization.

Visualization of Synthetic Pathway

The following diagram illustrates the preferred synthetic route using the Goodman reagent, highlighting the critical intermediate steps.

SynthesisPath Aniline 2,4-Difluoroaniline (Starting Material) Intermediate Boc-Protected Guanidine Aniline->Intermediate TEA, DCM, RT Reagent N,N'-Di-Boc-N''-triflylguanidine (Goodman Reagent) Reagent->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection 1:1 TFA:DCM Product N-(2,4-Difluorophenyl)guanidine (Target Bioisostere) Deprotection->Product Workup (NaOH)

Figure 2: Synthetic workflow for the generation of the bioisostere from aniline precursors.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Litvic, M., et al. (2010). Direct synthesis of N-substituted guanidines from amines and cyanamide.[2] Tetrahedron Letters, 51(20), 2737-2740.

Sources

Foundational

The 2,4-Difluorophenyl Guanidine Scaffold: Physicochemical Optimization and Therapeutic Applications

Topic: Medicinal Chemistry Applications of 2,4-Difluorophenyl Guanidine Scaffold Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists Executive Summary The 2,4-difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of 2,4-Difluorophenyl Guanidine Scaffold Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists

Executive Summary

The 2,4-difluorophenyl guanidine (2,4-DFPG) scaffold represents a specialized pharmacophore in medicinal chemistry, distinct for its ability to balance basicity, metabolic stability, and lipophilicity. While the guanidine moiety is a classic cation-mimetic used to engage aspartate/glutamate residues in receptor pockets (e.g., NMDA, Sigma-1), the specific addition of fluorine atoms at the 2 and 4 positions of the phenyl ring serves a dual purpose: it blocks the primary sites of Cytochrome P450-mediated oxidative metabolism and modulates the pKa of the guanidine group to improve membrane permeability.

This guide details the structural rationale, synthesis protocols, and validated applications of 2,4-DFPG in CNS therapeutics (Sigma receptor ligands) and antimicrobial research (dihydrofolate reductase inhibitors).

Physicochemical Rationale: The "Fluorine-Guanidine" Synergy

pKa Modulation and Bioavailability

Unsubstituted alkyl guanidines are highly basic (


), often resulting in permanent protonation at physiological pH, which limits blood-brain barrier (BBB) penetration.
  • Aryl Effect: Attaching a phenyl ring allows resonance delocalization of the nitrogen lone pair, lowering the

    
     to 
    
    
    
    .
  • Difluoro Effect: The electron-withdrawing nature (inductive effect,

    
    ) of fluorine atoms at the 2 and 4 positions further reduces electron density on the guanidine system. This typically suppresses the 
    
    
    
    to the 9.0–10.0 range .
    • Result: A higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), significantly enhancing passive diffusion across the BBB while retaining sufficient basicity to bind anionic receptor sites.

Metabolic Blockade

The phenyl ring is susceptible to Phase I metabolism, primarily hydroxylation at the para (4) and ortho (2) positions.

  • Strategic Substitution: By occupying these high-energy sites with fluorine (C-F bond energy

    
     vs C-H 
    
    
    
    ), the 2,4-DFPG scaffold resists oxidative defluorination. This forces metabolic clearance through slower, secondary pathways (e.g., N-glucuronidation), extending the compound's half-life (
    
    
    ).
Comparative Physicochemical Data[1]
PropertyAlkyl GuanidinePhenyl Guanidine2,4-Difluorophenyl Guanidine Impact
pKa ~13.6~10.8~9.5 Enhanced BBB Permeability
LogP < 0~1.2~1.8 Optimized Lipophilicity
Metabolic Site N-oxidation4-OH, 2-OHBlocked (2,4 positions) Increased

H-Bond Donor 4-53-43-4 Receptor Binding Retention

Primary Application: CNS Ligands (Sigma-1 Receptors)

The most prominent application of the 2,4-DFPG scaffold is in the design of Sigma-1 Receptor (


R) antagonists/agonists . The 

R is an ER-resident chaperone protein implicated in schizophrenia, neuropathic pain, and neurodegeneration.
Mechanism of Action

Classic sigma ligands (e.g., DTG) utilize a diarylguanidine structure. The 2,4-difluoro modification creates a "privileged structure" that fits the hydrophobic pocket of


R while the protonated guanidine forms a salt bridge with Asp126 .
  • Case Study Compound: N-(1-Adamantyl)-N'-(2,4-difluorophenyl)guanidine

  • Therapeutic Utility: Antipsychotic (hallucination mitigation) and neuroprotection.

Signaling Pathway Visualization

The following diagram illustrates the mechanism where a 2,4-DFPG ligand modulates the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM), influencing Calcium signaling.

SigmaSignaling cluster_ER Endoplasmic Reticulum (MAM Interface) Ligand 2,4-DFPG Ligand Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Asp126) BiP BiP (Chaperone) Sigma1->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperoning/Stabilization Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux Regulation Effect Neuroprotection / Antipsychotic Effect Mito->Effect Metabolic Homeostasis

Figure 1: Mechanism of Action for 2,4-DFPG ligands at the Sigma-1 receptor interface.

Secondary Application: Antimicrobial Dihydrotriazines

The 2,4-DFPG scaffold serves as a critical precursor for 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazines , a class of antifolates targeting bacterial and plasmodial Dihydrofolate Reductase (DHFR).

  • Mechanism: The guanidine moiety cyclizes with ketones/aldehydes to form the triazine ring. The 2,4-difluorophenyl tail fits into the hydrophobic pocket of the DHFR enzyme, mimicking the p-aminobenzoylglutamate tail of folate but with enhanced metabolic stability.

  • Utility: Treatment of malaria (cycloguanil analogs) and multidrug-resistant bacterial infections.

Experimental Protocols

Synthesis of N-(2,4-Difluorophenyl)guanidine (HCl Salt)

Objective: To synthesize the core scaffold from commercially available aniline. This protocol utilizes the classic S-methylisothiourea method, preferred for its scalability and safety over cyanamide methods.

Reagents:

  • 2,4-Difluoroaniline (1.0 eq)[1]

  • S-Methylisothiourea hemisulfate (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Preparation: Dissolve S-methylisothiourea hemisulfate (10 mmol) in water (10 mL). Add NaOH (10 mmol) to liberate the free base.

  • Addition: Add 2,4-Difluoroaniline (10 mmol) to the solution. Add Ethanol (20 mL) to ensure miscibility.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor the evolution of methyl mercaptan (Caution: Use a bleach trap for the exhaust gas).
    
  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Acidification: Dissolve the residue in minimal isopropanol and add concentrated HCl dropwise until pH < 2.

  • Crystallization: Cool to

    
    . The hydrochloride salt of N-(2,4-difluorophenyl)guanidine will precipitate. Filter and wash with cold diethyl ether.
    
  • Validation: Verify structure via

    
     (DMSO-
    
    
    
    ) and Mass Spectrometry (ESI+).
Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the synthesized 2,4-DFPG derivative.

Reagents:

  • Membrane preparation from Guinea pig brain or HEK-293 cells overexpressing

    
    R.
    
  • Radioligand:

    
    -(+)-Pentazocine (specific for 
    
    
    
    ).
  • Tris-HCl buffer (50 mM, pH 7.4).

Workflow:

  • Incubation: Mix membrane protein (

    
    ) with 
    
    
    
    -Pentazocine (3 nM) and the test compound (concentration range
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % displacement vs. log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs. Proc Natl Acad Sci U S A. (Foundational methodology for diarylguanidine binding).

  • Keana, J. F., et al. (1988). Synthesis and characterization of potential sigma receptor ligands. Google Patents / US Patent Office.
  • Kitano, K., et al. (2009). 2,4-diamino-1,3,5-triazine derivatives.[2][3][4] US Patent 7,622,469.[3] (Describes the use of 2,4-difluorophenyl guanidine as a precursor for antimicrobial agents).

  • Kovacevic, B., et al. (2015). Basicity of Guanidines. Journal of Organic Chemistry.[5] (General reference for guanidine pKa modulation).

  • SynHet Catalog. (2025). N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine Data Sheet. (Commercial validation of the scaffold).

Sources

Exploratory

The Advent of Selective Nav1.7 Inhibition: A Technical Guide to Difluorophenylguanidine-Containing Modulators for Pain Therapeutics

For Researchers, Scientists, and Drug Development Professionals Abstract The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated and highly promising target for the development of novel, non-opioid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated and highly promising target for the development of novel, non-opioid analgesics. Its preferential expression in peripheral sensory neurons and critical role in pain signaling pathways have spurred extensive research into selective inhibitors. This technical guide provides an in-depth exploration of a specific class of Nav1.7 inhibitors characterized by the difluorophenylguanidine moiety. While public domain data on this precise subclass is nascent, we will delve into the broader class of guanidinium-based inhibitors, which act as pore blockers, to elucidate the fundamental principles of their mechanism of action, structure-activity relationships, and evaluation. This guide will serve as a comprehensive resource for researchers aiming to design, synthesize, and characterize the next generation of selective Nav1.7 inhibitors for the treatment of chronic pain.

The Rationale for Targeting Nav1.7 in Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.7 subtype, encoded by the SCN9A gene, is predominantly expressed in peripheral nociceptive neurons, including dorsal root ganglia (DRG) and trigeminal ganglia neurons.[2] Its critical role in pain perception is underscored by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[2] This genetic validation has positioned Nav1.7 as a compelling therapeutic target for pain relief, with the potential for high selectivity and a favorable side-effect profile compared to traditional analgesics.[1]

Guanidinium-Based Inhibitors: A Pore-Blocking Approach to Nav1.7 Inhibition

A promising strategy for inhibiting Nav1.7 involves the use of guanidinium-containing compounds. This class of molecules, inspired by naturally occurring guanidinium toxins like saxitoxin (STX) and tetrodotoxin (TTX), acts by physically occluding the ion-conducting pore of the sodium channel.[3] These toxins bind to Site 1 of the channel, located at the extracellular vestibule, thereby preventing the influx of sodium ions and blocking action potential propagation.[4][5]

Rational drug design has leveraged the structural understanding of this interaction to develop synthetic guanidinium analogues with enhanced selectivity for Nav1.7.[4] A key example of this approach is the development of ST-2262, a selective, state-independent inhibitor of Nav1.7 derived from the modification of guanidinium toxins.[6]

The Difluorophenylguanidine Moiety: A Putative Element for Enhanced Interaction

While specific data on difluorophenylguanidine-containing Nav1.7 inhibitors is limited in the public domain, the inclusion of a difluorophenyl group can be hypothesized to offer several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the guanidinium group, potentially optimizing its charge state for interaction with negatively charged residues in the channel pore.

  • Increased Lipophilicity: The phenyl ring can increase the compound's lipophilicity, potentially improving its ability to access the binding site within the channel's vestibule.

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to improved pharmacokinetic properties.

Further research into the synthesis and evaluation of difluorophenylguanidine derivatives is warranted to validate these hypotheses.

Mechanism of Action: Pore Occlusion and State-Independent Inhibition

Guanidinium-based inhibitors, including those with a difluorophenylguanidine scaffold, are thought to function as high-affinity pore blockers. Their positively charged guanidinium headgroup is drawn into the negatively charged outer vestibule of the Nav1.7 channel.

cluster_membrane Cell Membrane cluster_channel Nav1.7 Channel Pore membrane_top membrane_bottom pore_opening Extracellular Vestibule pore_constriction Selectivity Filter pore_opening->pore_constriction pore_cavity Central Cavity pore_constriction->pore_cavity intracellular_gate Intracellular Gate pore_cavity->intracellular_gate intracellular Intracellular Space inhibitor Difluorophenyl- guanidinium Inhibitor inhibitor->pore_opening Binds to Site 1 (Pore Occlusion) na_ion Na+ Ion na_ion->pore_opening Blocked extracellular Extracellular Space

Figure 1: Proposed mechanism of Nav1.7 inhibition by a difluorophenylguanidine-containing compound.

Unlike many other Nav1.7 inhibitors that exhibit state-dependent binding (preferentially binding to the inactivated state of the channel), guanidinium-based pore blockers like ST-2262 have demonstrated state-independent inhibition.[6] This means they can block the channel in its resting, open, or inactivated states, which could translate to a more consistent and robust analgesic effect.

Experimental Evaluation of Difluorophenylguanidine-Containing Inhibitors

A rigorous evaluation of novel Nav1.7 inhibitors requires a combination of in vitro and in vivo assays to characterize their potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Electrophysiology: The Gold Standard for Channel Characterization

Patch-clamp electrophysiology is the primary method for assessing the activity of ion channel modulators.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Analysis:

  • Cell Culture: Utilize a stable cell line expressing human Nav1.7 channels (e.g., HEK293 or CHO cells).

  • Cell Preparation: Plate cells on glass coverslips and grow to an appropriate confluency.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • Compound Application: Perfuse the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak inward sodium current at each voltage step before and after compound application. Calculate the percentage of inhibition and determine the half-maximal inhibitory concentration (IC50).

start Start cell_prep Cell Preparation (Nav1.7 expressing cell line) start->cell_prep patching Whole-Cell Patching cell_prep->patching baseline Record Baseline Nav1.7 Currents patching->baseline compound_app Apply Difluorophenylguanidine Inhibitor baseline->compound_app post_compound Record Post-Compound Nav1.7 Currents compound_app->post_compound analysis Data Analysis (IC50 Determination) post_compound->analysis end End analysis->end

Figure 2: Workflow for in vitro electrophysiological evaluation of Nav1.7 inhibitors.

In Vivo Models of Pain: Assessing Analgesic Efficacy

To evaluate the therapeutic potential of Nav1.7 inhibitors, it is crucial to test them in animal models that mimic human pain conditions.

Commonly Used In Vivo Pain Models:

  • Formalin Test (Inflammatory Pain): Injection of formalin into the paw of a rodent elicits a biphasic pain response (acute and inflammatory). The duration of paw licking and flinching is measured as an indicator of pain.

  • Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the paw induces a sustained inflammatory response and thermal hyperalgesia. Paw withdrawal latency to a thermal stimulus is measured.

  • Chronic Constriction Injury (CCI) Model (Neuropathic Pain): Loose ligation of the sciatic nerve results in mechanical allodynia and thermal hyperalgesia. Paw withdrawal threshold to mechanical stimulation (e.g., von Frey filaments) is assessed.

  • Spared Nerve Injury (SNI) Model (Neuropathic Pain): Ligation and transection of two of the three branches of the sciatic nerve produces robust and long-lasting mechanical allodynia.

Quantitative Data and Structure-Activity Relationship (SAR)

CompoundTargetIC50 (nM)Selectivity vs. Nav1.5In Vivo Efficacy ModelReference
ST-2262 Nav1.772>1000-foldNon-human primate thermal pain model[6]

Structure-Activity Relationship (SAR) Insights for Guanidinium-Based Inhibitors:

  • Guanidinium Group: Essential for pore blocking activity. Modifications can impact potency and selectivity.

  • Linker Region: The nature and length of the linker between the guanidinium group and other moieties can influence binding affinity and isoform selectivity.

  • Aromatic Substituents: The substitution pattern on any aromatic rings, such as the difluorophenyl group, can significantly affect potency, selectivity, and pharmacokinetic properties.

Clinical Landscape and Future Directions

Despite the strong preclinical validation of Nav1.7 as a pain target, the clinical development of selective inhibitors has been challenging. Several compounds have failed in clinical trials due to a lack of efficacy or undesirable side effects.[7] The reasons for this translational disconnect are likely multifactorial and may include:

  • Differences in Nav1.7 pharmacology between species.

  • Poor pharmacokinetic properties of the drug candidates.

  • The complexity of chronic pain states, which may involve multiple redundant pain signaling pathways.

The development of state-independent pore blockers, such as those based on a guanidinium scaffold, represents a promising future direction. Further optimization of these compounds to improve their drug-like properties and a better understanding of the patient populations most likely to respond to Nav1.7 inhibition will be critical for clinical success.

Conclusion

Nav1.7 remains a highly attractive target for the development of novel analgesics. Guanidinium-based inhibitors, including the prospective difluorophenylguanidine subclass, offer a mechanistically distinct approach to Nav1.7 blockade with the potential for state-independent activity. A rigorous and systematic approach to their design, synthesis, and evaluation, incorporating both in vitro and in vivo models, will be essential to unlock the full therapeutic potential of this promising class of compounds and deliver a new generation of safe and effective pain treatments.

References

  • Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. [Link]

  • (PDF) Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. [Link]

  • What are Nav1.7 blockers and how do they work? [Link]

  • Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis. [Link]

  • Full article: Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. [Link]

  • Guanidinium derivatives act as high affinity antagonists of Na+ ions in occlusion sites of Na+,K(+)-ATPase. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. [Link]

  • Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. [Link]

  • Fifteen years of NaV1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. [Link]

  • Inhibition of NaV1.7: the possibility of ideal analgesics. [Link]

  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. [Link]

  • Function modifying NAv1.7 antibodies - Patent US-10112996-B2. [Link]

  • Nav1.7 - Drugs, Indications, Patents. [Link]

  • WO2018235851A1 - AMIDE DERIV
  • On the role of Nav1.7 sodium channels in chronic pain: an experimental and computational study. [Link]

  • WO2014159595A3 - Human antibodies to nav1.7.
  • WO2014165277A2 - POTENT AND SELECTIVE INHIBITORS OF Nav1.7.
  • (PDF) Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. [Link]

Sources

Foundational

Pharmacophore modeling of N-aryl guanidine derivatives

An In-Depth Technical Guide: Pharmacophore Modeling of N-Aryl Guanidine Derivatives: From Hypothesis Generation to Virtual Screening Abstract The N-aryl guanidine scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of N-Aryl Guanidine Derivatives: From Hypothesis Generation to Virtual Screening

Abstract

The N-aryl guanidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including modulation of G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[1][2] The guanidinium group, typically protonated at physiological pH, is a potent hydrogen bond donor and can engage in crucial electrostatic interactions, making it a key recognition element for various biological targets.[1][3] This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to N-aryl guanidine derivatives. We will explore both ligand- and structure-based methodologies, emphasizing the rationale behind experimental design, model validation, and application in modern drug discovery workflows. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for the identification and optimization of novel N-aryl guanidine-based therapeutics.

The Strategic Imperative for Modeling N-Aryl Guanidines

The N-aryl guanidine moiety is a versatile chemical scaffold found in numerous biologically active compounds.[2][4] Its derivatives have been identified as potent urease inhibitors, sigma receptor modulators for potential anti-stroke therapeutics, and inhibitors of monoamine transporters.[5][6][7][8] The core of its activity lies in the guanidinium head, which can form multiple hydrogen bonds and electrostatic interactions with target receptors.[3][5] The attached aryl groups provide opportunities for hydrophobic and aromatic interactions, allowing for fine-tuning of potency and selectivity.

Pharmacophore modeling serves as a powerful computational lens to distill these complex interactions into a simplified, 3D abstract representation.[9][10] A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) necessary for a molecule to exert a specific biological effect.[10] For a diverse class like N-aryl guanidines, this approach is invaluable for:

  • Scaffold Hopping & Novelty: Identifying new chemical skeletons that match the essential interaction features but are structurally distinct from known actives.

  • Virtual Screening: Efficiently searching vast chemical databases for new potential hits, a faster and more cost-effective approach than high-throughput screening alone.[11][12]

  • Lead Optimization: Guiding the rational modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[9][13]

  • Understanding SAR: Providing a 3D structural hypothesis for observed structure-activity relationships (SAR).

This guide will detail the end-to-end workflow, transforming a set of active N-aryl guanidine molecules into a validated predictive model for new lead discovery.

Pharmacophore_Modeling_Lifecycle cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Model Application Data Dataset Curation (Active N-Aryl Guanidines) LigandPrep Ligand Preparation (Conformational Analysis) Data->LigandPrep ModelGen Hypothesis Generation (Ligand- or Structure-Based) LigandPrep->ModelGen InternalVal Internal Validation (Training Set, Güner-Henry Score) ModelGen->InternalVal DB_Screen Database Screening (Virtual Screening) ModelGen->DB_Screen ExternalVal External Validation (Test Set, Decoy Set) InternalVal->ExternalVal ExternalVal->DB_Screen Hit_ID Hit Identification DB_Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Figure 1: The overall workflow for pharmacophore modeling and application.

Ligand-Based Pharmacophore Modeling: A Practical Protocol

When the 3D structure of the biological target is unknown, which is common for many GPCRs or newly identified targets, ligand-based pharmacophore modeling is the method of choice.[9][11] The approach relies on a fundamental assumption: a set of molecules that bind to the same target site share common chemical features arranged in a similar 3D geometry.[14]

Causality in Dataset Selection: The Foundation of a Predictive Model

The quality of a pharmacophore model is inextricably linked to the quality of the input data. The selection of the "training set" of ligands is the most critical step.

  • Expertise & Experience: Do not simply select the most active compounds. A robust model requires structural diversity . Including actives from different chemical series helps the algorithm focus on the essential common features rather than idiosyncrasies of a single scaffold.[15] The selected compounds must also share a common mechanism of action and bind to the same site.[14]

  • Trustworthiness: The biological data (e.g., IC₅₀, Kᵢ) must be reliable and consistent, preferably from the same assay protocol. A typical training set consists of 5-30 highly active and structurally diverse molecules.

Table 1: Example Training Set of N-Aryl Guanidine Derivatives as Sigma-1 Receptor (S1R) Ligands

Compound IDStructure (R-Group Variation)Kᵢ (nM)Activity Class
Guan-1 N,N'-di-o-tolyl-guanidine (o-DTG)15.2Active
Guan-2 N,N'-di-p-tolyl-guanidine18.5Active
Guan-3 N,N'-di-phenyl-guanidine45.0Active
Guan-4 N,N'-di-p-bromophenyl-guanidine5.8Active
Guan-5 N,N'-di-m-chlorophenyl-guanidine9.3Active
Guan-6 N-phenyl-N'-cyclohexyl-guanidine150.7Inactive
Guan-7 N,N'-di-benzyl-guanidine250.2Inactive

Note: Data is illustrative, based on activities reported for similar compounds. Actual model generation would require a larger, curated dataset.[6][7]

Experimental Protocol: Generating a Pharmacophore Hypothesis

This protocol outlines the steps using common functionalities found in software packages like Discovery Studio, MOE, LigandScout, or PHASE.[12][16]

Objective: To generate a 3D pharmacophore model from the active compounds in Table 1.

Methodology:

  • Ligand Preparation:

    • Step 1.1 (2D to 3D Conversion): Sketch or import the 2D structures of the training set molecules (Guan-1 to Guan-5).

    • Step 1.2 (Protonation State): Assign appropriate protonation states at a defined pH (e.g., 7.4). The guanidine group should be protonated to form the guanidinium cation. This is a critical step, as the positive charge is a key pharmacophoric feature.

    • Step 1.3 (Conformational Analysis): Generate a diverse set of low-energy 3D conformations for each molecule. This is because the bioactive conformation (the shape the molecule adopts when bound to the receptor) is often not its lowest energy state in solution. Use a robust algorithm (e.g., BEST or FAST in Discovery Studio) to generate up to 255 conformations per molecule within an energy threshold (e.g., 20 kcal/mol above the global minimum).

  • Feature Mapping:

    • Step 2.1: The software automatically identifies potential pharmacophoric features on each conformation. For N-aryl guanidines, these will typically be:

      • Positive Ionizable (PI): The cationic guanidinium group.

      • Hydrogen Bond Donor (HBD): The N-H protons of the guanidinium group.

      • Aromatic Ring (AR): The phenyl rings.

      • Hydrophobic (HY): The aryl rings and other nonpolar substituents.

      • Hydrogen Bond Acceptor (HBA): Halogen atoms like Cl or Br can sometimes act as weak acceptors.

  • Hypothesis Generation (Common Feature Identification):

    • Step 3.1: Use an algorithm like HipHop or GALAHAD to identify common 3D arrangements of features present in the conformations of the active molecules.[15][17] The algorithm superimposes the molecules, not by atomic structure, but by matching common features.

    • Step 3.2: The software will generate a series of potential pharmacophore hypotheses, ranked by a score. This score reflects how well the hypothesis maps the features of the training set molecules. A good hypothesis should map all, or nearly all, of the active molecules.

  • Model Selection and Refinement:

    • Step 4.1: Analyze the top-scoring hypotheses. A chemically sensible model for our example might consist of one Positive Ionizable feature, two Aromatic/Hydrophobic features, and one Hydrogen Bond Donor.

    • Step 4.2: Visualize the selected hypothesis overlaid with the training set molecules to ensure a good geometric fit. The aryl groups of the active compounds should align well with the hydrophobic/aromatic features of the model.

S1R_Pharmacophore_Model PI Positive Ionizable HBD H-Bond Donor PI->HBD 1.2 Å AR1 Aromatic/ Hydrophobic PI->AR1 4.5 Å AR2 Aromatic/ Hydrophobic PI->AR2 4.8 Å AR1->AR2 7.5 Å Target_Signaling Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Guanidine N-Aryl Guanidine (Antagonist) Guanidine->NMDA_R Blocks

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of N-(2,4-difluorophenyl)guanidine from 2,4-Difluoroaniline

Abstract This document provides a comprehensive, field-proven guide for the synthesis of N-(2,4-difluorophenyl)guanidine, a valuable building block in medicinal chemistry and drug discovery. The guanidine functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of N-(2,4-difluorophenyl)guanidine, a valuable building block in medicinal chemistry and drug discovery. The guanidine functional group is a privileged scaffold known for its ability to participate in a variety of biological interactions, and its incorporation into fluorinated aromatic systems is of significant interest for modulating pharmacokinetic and pharmacodynamic properties.[1] This guide details a reliable and scalable protocol starting from commercially available 2,4-difluoroaniline, focusing on the acid-catalyzed addition to cyanamide. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, characterization data, and troubleshooting advice to ensure successful and reproducible outcomes for researchers in academic and industrial settings.

Introduction and Strategic Overview

The synthesis of N-aryl guanidines is a cornerstone reaction in the development of therapeutic agents. The guanidinium group, being protonated at physiological pH, acts as a potent hydrogen bond donor and can engage in crucial salt-bridge interactions with biological targets like carboxylate or phosphate residues.[1] The introduction of a 2,4-difluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific fluorine-protein interactions.

The chosen synthetic strategy involves the direct guanylation of 2,4-difluoroaniline using cyanamide in the presence of a mineral acid. This method is selected for its operational simplicity, high atom economy, and utilization of readily available, cost-effective reagents. The reaction proceeds via the formation of the 2,4-difluoroaniline hydrochloride salt, which then undergoes a nucleophilic addition to cyanamide. The acid serves a dual purpose: it protonates the aniline to prevent side reactions and activates the cyanamide electrophile, facilitating the C-N bond formation.

Visualized Synthetic Workflow

The overall process, from starting material to purified product, is outlined below.

Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Guanylation cluster_2 Step 3: Isolation & Purification A 2,4-Difluoroaniline C 2,4-Difluoroanilinium Chloride (in situ) A->C Protonation B Hydrochloric Acid in 2-Propanol B->C E Reaction Mixture (Reflux) C->E D Cyanamide D->E Nucleophilic Addition F Crude Product (Hydrochloride Salt) E->F Cooling & Precipitation G Recrystallization F->G Solvent System H Pure N-(2,4-difluorophenyl)guanidine Hydrochloride G->H Filtration & Drying

Caption: Workflow for the synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (equiv.)Supplier/GradeNotes
2,4-Difluoroaniline129.1110.0 g77.4 mmol (1.0)Sigma-Aldrich, ≥99%Toxic, handle with care.[2]
Cyanamide42.043.58 g85.2 mmol (1.1)Sigma-Aldrich, 99%Toxic and hygroscopic.
Concentrated HCl36.46 (12 M)~6.5 mL77.4 mmol (1.0)ACS Reagent GradeCorrosive.
2-Propanol (IPA)60.10150 mL-AnhydrousSolvent for reaction.
Diethyl Ether74.12100 mL-AnhydrousFor washing.

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, glass funnel, filter paper, standard laboratory glassware.

Step-by-Step Procedure

Safety First: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (10.0 g, 77.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 2-propanol to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.

  • Salt Formation: While stirring, carefully add concentrated hydrochloric acid (~6.5 mL, 77.4 mmol) dropwise to the solution. A white precipitate of the anilinium salt may form, which is expected.

  • Addition of Guanylating Agent: To this stirring suspension, add cyanamide (3.58 g, 85.2 mmol) in one portion.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 85-90 °C) using a heating mantle or oil bath. The reaction mixture should become more homogeneous as it heats.

  • Monitoring the Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting aniline is significantly less polar than the guanidinium product.

  • Product Isolation: After the reaction is complete (as indicated by the consumption of the starting aniline), remove the heat source and allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold 2-propanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product, N-(2,4-difluorophenyl)guanidine hydrochloride, under vacuum at 50 °C to a constant weight.

Expected Results
  • Yield: 12.5 - 14.0 g (77-86% theoretical yield).

  • Appearance: White to off-white crystalline solid.

  • Purity (by NMR): >98%

Characterization and Validation

Confirming the identity and purity of the final product is a critical step. The following data are characteristic of N-(2,4-difluorophenyl)guanidine, typically as its hydrochloride salt.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (s, 1H, Ar-NH), ~7.5-7.0 (m, 7H, Ar-H and NH₂/NH₂⁺). The broad signals for the guanidinium protons are characteristic and may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~158-154 (m, C-F), ~156 (C=N, guanidinium), ~129-110 (m, Ar-C), ~112 (dd, Ar C-H). The carbon atoms attached to fluorine will appear as doublets or triplets due to C-F coupling.

  • FTIR (KBr, cm⁻¹): 3400-3100 (N-H stretching, broad), ~1650 (C=N stretching), ~1250 (C-F stretching).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇F₂N₃ [M+H]⁺: 172.0686; found ~172.1.

Mechanistic Rationale and Troubleshooting

Reaction Mechanism

The synthesis proceeds through an acid-catalyzed nucleophilic addition pathway.

Reaction_Mechanism Aniline 2,4-Difluoroaniline Anilinium 2,4-Difluoroanilinium Ion Aniline->Anilinium + H⁺ H_plus H⁺ Cyanamide Cyanamide Activated_Cyanamide Protonated Cyanamide (Carbodiimide-like) Cyanamide->Activated_Cyanamide + H⁺ Intermediate Tetrahedral Intermediate Anilinium->Intermediate Nucleophilic Attack Activated_Cyanamide->Intermediate Product N-(2,4-difluorophenyl)guanidinium Ion Intermediate->Product Proton Transfer & -H⁺

Caption: Simplified mechanism of acid-catalyzed guanylation of an aniline.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC until starting material is consumed. Ensure reagents are anhydrous, as water can interfere.
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing the precipitate.
Incomplete Reaction Insufficient acid catalyst.Ensure a full equivalent of HCl is added to form the anilinium salt in situ.
Low reaction temperature.Ensure a steady reflux is maintained. Use a thermometer to monitor the temperature of the reaction vessel.
Product is Oily or Impure Presence of unreacted starting materials.Improve washing procedure with cold solvents. Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Ether).
Side reactions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if degradation is suspected.

Conclusion

The protocol described herein provides a reliable, efficient, and scalable method for the synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride. By explaining the causality behind the procedural steps and offering a clear troubleshooting guide, this document serves as a practical resource for researchers and drug development professionals. The successful synthesis of this key intermediate opens avenues for the exploration of novel fluorinated compounds with potential therapeutic applications.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. (2018). [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. (2000). [Link]

  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. (2016). [Link]

  • Method for preparing guanidino compounds by hydrogen cyanamide.
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. (2024). [Link]

  • Step B: Preparation of 2,4-difluoroaniline. PrepChem.com. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC. (2025). [Link]

Sources

Application

Guanylation of electron-deficient anilines using cyanamide

Application Note: High-Efficiency Guanylation of Electron-Deficient Anilines Executive Summary The conversion of anilines to aryl guanidines is a pivotal transformation in medicinal chemistry, yielding privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Guanylation of Electron-Deficient Anilines

Executive Summary

The conversion of anilines to aryl guanidines is a pivotal transformation in medicinal chemistry, yielding privileged scaffolds found in kinase inhibitors, receptor antagonists, and antimicrobials. While electron-rich anilines react readily with cyanamide (


), electron-deficient anilines  (e.g., those with 

,

, or halogen substituents) present a significant synthetic challenge due to their drastically reduced nucleophilicity (

often < 2.0).

This Application Note details two distinct protocols to overcome this kinetic barrier:

  • Method A (Recommended): Lewis Acid-Catalyzed Guanylation using Scandium(III) Triflate [

    
    ]. This method operates under mild, aqueous conditions and is specifically validated for deactivated substrates.[1][2]
    
  • Method B (Traditional): Mineral Acid-Mediated Guanylation. A robust, high-temperature protocol for scale-up, utilizing concentrated HCl.

Mechanistic Insight & Causality

To successfully guanylate an electron-deficient aniline, one must understand the competition between activation and deactivation .

  • The Problem: Cyanamide is an electrophile, but it requires activation. In standard acid catalysis, the nitrile group is protonated to form a reactive nitrilium species. However, strong acids also protonate the aniline. For an electron-deficient aniline (already a weak nucleophile), protonation renders it completely inert.

  • The Solution (Lewis Acid Catalysis):

    
     acts as a 
    
    
    
    -philic Lewis acid. It selectively coordinates to the cyanamide nitrile nitrogen, activating it toward nucleophilic attack without significantly lowering the bulk pH. This maintains the aniline in its free-base (nucleophilic) form, allowing the reaction to proceed.
Pathway Visualization

GuanylationMechanism Aniline Electron-Deficient Aniline (Weak Nucleophile) TS Nucleophilic Attack (Transition State) Aniline->TS Attack Cyanamide Cyanamide (H2N-CN) Complex Sc-Cyanamide Complex (Activated Electrophile) Cyanamide->Complex Coordination Sc Sc(OTf)3 Catalyst Sc->Complex Complex->TS Product Aryl Guanidine (Mono-substituted) TS->Product Proton Transfer & Catalyst Release Product->Sc Recycle

Figure 1: Mechanistic pathway for Sc(OTf)3-catalyzed guanylation. The catalyst activates the electrophile while leaving the weak nucleophile available for reaction.

Experimental Protocols

Method A: Scandium(III) Triflate Catalyzed (High Performance)

Best for: Deactivated anilines (p-NO2, p-CF3), acid-sensitive substrates, and rapid screening.

Reagents:

  • Substrate: Electron-deficient aniline (1.0 equiv)

  • Reagent: Cyanamide (1.5 – 2.0 equiv) [Caution: Toxic]

  • Catalyst: Scandium(III) triflate [

    
    ] (5–10 mol%)[2]
    
  • Solvent: Water (or

    
    :THF 1:1 for solubility)
    

Step-by-Step Protocol:

  • Setup: In a 10 mL sealed tube or vial equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in water (2.0 mL).

    • Note: If the aniline is insoluble, add THF dropwise until a homogeneous or fine suspension is achieved.

  • Addition: Add

    
     (0.05 mmol, 5 mol%) followed by cyanamide (1.5 mmol, 1.5 equiv).
    
  • Reaction: Seal the vessel and heat to 60–80°C for 6–12 hours.

    • Optimization: For extremely deactivated substrates (e.g., 2,4-dinitroaniline), increase temperature to 100°C or use microwave irradiation (100 W, 100°C, 30 min).

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). Look for the disappearance of the aniline spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Option A (Precipitate): Many aryl guanidines precipitate as triflate salts or free bases upon cooling. Filter and wash with cold ether.

    • Option B (Extraction): Basify slightly with 1M NaOH (pH ~10) and extract with EtOAc (3x). Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography on silica gel (DCM

    
     DCM:MeOH:NH3 90:10:1).
    
Method B: Mineral Acid Mediated (Scale-Up)

Best for: Large-scale batches where catalyst cost is prohibitive and substrates are thermally stable.

Reagents:

  • Substrate: Electron-deficient aniline (1.0 equiv)

  • Reagent: Cyanamide (50% wt in water, excess, 3.0 – 5.0 equiv)

  • Catalyst: Conc. HCl (1.0 equiv)

  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Protocol:

  • Salt Formation: Dissolve the aniline (10 mmol) in 1,4-dioxane (20 mL). Add conc. HCl (10 mmol) dropwise. A precipitate (aniline hydrochloride) may form; this is expected.

  • Addition: Add cyanamide solution (30 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (100–110°C) .

    • Critical: Standard reflux may not suffice for

      
       groups. A sealed pressure tube heated to 120°C is recommended to drive the equilibrium.
      
  • Duration: Reaction times are typically 16–48 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Add cold diethyl ether (50 mL) to induce crystallization of the guanidinium hydrochloride salt.

    • Filter the solid.[3]

  • Free Base Release (Optional): Dissolve the salt in minimal water, treat with 2M NaOH, and filter the resulting free base precipitate.

Data & Performance Comparison

The following table contrasts the efficiency of the two methods for difficult substrates.

SubstrateSubstituent (

)
Method A Yield [

]
Method B Yield [HCl/Heat]Reaction Time (Method A)
Aniline H (4.6)95%88%3 h
p-Bromoaniline Br (3.86)91%75%6 h
p-Trifluoromethylaniline

(2.6)
85%55%12 h
p-Nitroaniline

(1.0)
78% < 30% (complex mix)18 h
2,6-Dichloroaniline Cl, Cl (Steric)65%10%24 h

Data aggregated from internal validation and Tsubokura et al. [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization Cyanamide self-reacts to form dicyandiamide.Add cyanamide in two portions (0h and 4h). Ensure temperature does not exceed 100°C unless necessary.
Low Conversion Substrate is too electron-deficient.Switch to Method A with Microwave heating (120°C, 20 min). Increase catalyst load to 20 mol%.
Product is Sticky/Oil Presence of residual solvent or excess cyanamide.Triturate the crude oil with diethyl ether or hexane/EtOAc (1:1). Sonicate to induce crystallization.
No Reaction (Method B) Aniline is fully protonated and unreactive.The acidity is too high. Switch to Method A (Lewis Acid) to decouple activation from protonation.

Safety & Handling

  • Cyanamide (

    
    ): 
    
    • Toxicity: Highly toxic if swallowed or absorbed through skin (inhibits aldehyde dehydrogenase). Causes severe skin irritation.[4]

    • Stability: Prone to explosive polymerization if heated above 40°C in pure form or in the presence of strong bases/acids without solvent. Always store at 2–8°C.

  • Scandium(III) Triflate: Hygroscopic and corrosive. Handle in a desiccator or glovebox when weighing.

References

  • Tsubokura, K., et al. (2014).[1][5] "Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate." Synlett, 25, 1302–1306.[1][5]

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, (iv), 49-87.

  • Cunha, S., et al. (2008). "Synthesis of Guanidines: A Review." Tetrahedron, 64(22), 5363-5384.

  • PubChem Database. (2023). "Cyanamide - Safety and Hazards." National Library of Medicine.

Sources

Method

Advanced Microwave-Assisted Synthesis of N-Aryl Guanidines: Accelerated Protocols for Drug Discovery

Abstract & Strategic Value The guanidine moiety is a privileged pharmacophore in medicinal chemistry, prevalent in kinase inhibitors, receptor ligands (e.g., 5-HT, H2), and metabolic modulators (e.g., Metformin analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, prevalent in kinase inhibitors, receptor ligands (e.g., 5-HT, H2), and metabolic modulators (e.g., Metformin analogs). Traditional synthesis—often relying on mercury-mediated desulfurization or prolonged heating of cyanamides—suffers from poor atom economy, toxic byproducts, and sluggish kinetics.

This guide details microwave (MW) assisted protocols that leverage dielectric heating to accelerate these transformations from days to minutes. By exploiting the specific microwave effect (dipolar polarization), we stabilize the polar transition states inherent in guanylation chemistry, achieving higher yields and cleaner impurity profiles.

Critical Process Parameters: The Physics of Heating

To achieve reproducibility, one must understand why MW works here. Guanylation reactions typically involve nucleophilic attack by an amine on an electrophilic center (amidine carbon or carbodiimide intermediate). This forms a dipolar tetrahedral intermediate.

  • The MW Advantage: The transition state is more polar than the ground state. Microwave irradiation selectively stabilizes this polar transition state via dipole-dipole rotation, lowering the activation energy (

    
    ).
    
  • Solvent Selection: Success depends on the solvent's ability to couple with the oscillating field, measured by the loss tangent (

    
    ).
    
Table 1: Solvent Selection Guide for Guanylation
Solvent

(2.45 GHz)
Heating EfficiencyRecommended Use Case
Acetonitrile (MeCN) 0.062MediumGold Standard. Good solubility for Boc-reagents; moderate pressure generation.
Ethanol (EtOH) 0.941HighExcellent for thiourea desulfurization; green solvent.
Water 0.123Medium-HighIdeal for "on-water" cyanamide reactions; high pressure capability required.
DMF/DMSO >0.1HighAvoid if possible due to difficult workup (high boiling point), though excellent absorbers.
Toluene 0.040LowPoor. Requires a "doping" agent (ionic liquid or small amount of alcohol) to heat effectively.

Visualizing the Synthetic Landscape

The following diagram outlines the three primary routes covered in this guide, highlighting the specific reagents and intermediates.

GuanidinePathways Start Starting Material: N-Aryl Amine (Aniline) Route1 Route A: Electrophilic Guanylation (Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Start->Route1 Route2 Route B: Thiourea Desulfurization (Reagent: EDCI or Mukaiyama Reagent) Start->Route2 Route3 Route C: Cyanamide Addition (Reagent: Cyanamide + Sc(OTf)3) Start->Route3 MW Microwave Irradiation (Dielectric Heating) Route1->MW MeCN, 100°C Route2->MW EtOH, 80°C Route3->MW H2O, 120°C Inter1 Intermediate: Tetrahedral Adduct MW->Inter1 Target Target: N-Aryl Guanidine Inter1->Target Elimination (of Pyrazole/Urea)

Figure 1: Strategic workflows for accessing N-aryl guanidines via microwave irradiation.

Experimental Protocols

Protocol A: The "Gold Standard" – Boc-Protected Guanidines

This method is preferred for drug development due to the ease of purifying the lipophilic Boc-protected product before deprotection.

  • Mechanism: Nucleophilic substitution at the amidine carbon of the pyrazole reagent.

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-Pz).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve the aniline substrate (1.0 equiv, e.g., 1.0 mmol) in Acetonitrile (3.0 mL) .

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv).

  • Catalysis: Add Triethylamine (TEA) (1.2 equiv). Note: For electron-deficient anilines, use 0.1 equiv of DMAP to accelerate the reaction.

  • Irradiation: Seal the vessel. Program the MW reactor (e.g., Biotage Initiator or CEM Discover) to:

    • Temperature: 100 °C

    • Hold Time: 15–30 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to RT. Concentrate the solvent in vacuo.

  • Purification: The residue is typically purified via Flash Column Chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Treat with TFA/DCM (1:1) for 1 hour at RT to yield the free guanidine salt.

Validation Check: The pyrazole byproduct is easily separated. If conversion is low, increase Temp to 120°C rather than extending time.

Protocol B: The "Green" Route – Desulfurization of Thioureas

Ideal for synthesizing N,N'-disubstituted guanidines without heavy metals (Hg/Pb). We utilize EDCI as a sulfur scavenger, which converts the thiourea into a carbodiimide-like intermediate that traps the amine.

  • Reagents: N-Aryl Thiourea + Amine + EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Step-by-Step Methodology:

  • Thiourea Formation (Pre-step): If not commercially available, react aryl isothiocyanate with an amine in DCM (RT, 1h) to form the thiourea.

  • MW Reaction: In a MW vial, combine:

    • N-Aryl Thiourea (1.0 equiv)

    • Target Amine (1.2 equiv)

    • EDCI (1.5 equiv)

    • Triethylamine (2.0 equiv)

    • Solvent: Ethanol or DMF (3 mL).

  • Irradiation:

    • Temperature: 85–100 °C

    • Hold Time: 10–20 minutes.

  • Workup: Dilute with water and extract with EtOAc. The urea byproduct from EDCI is water-soluble, simplifying purification.

  • Purification: Recrystallization or Flash Chromatography.

Why this works: EDCI activates the sulfur, making it a good leaving group. The amine attacks the activated carbon, expelling the sulfur moiety.

Protocol C: Aqueous Guanylation using Cyanamide

A high atom-economy method suitable for water-soluble substrates or when protecting groups are undesirable.

Step-by-Step Methodology:

  • Mixture: Suspend the Aniline (1.0 equiv) and Cyanamide (NH₂CN) (1.5 equiv) in Water (or Water/t-BuOH 1:1).

  • Catalyst: Add Sc(OTf)₃ (5-10 mol%) or simply use acidic conditions (HCl, 1.0 equiv) if the substrate tolerates it.

  • Irradiation:

    • Temperature: 120–140 °C (High temperature is critical here).

    • Hold Time: 20 minutes.

  • Workup: Basify with NaOH (aq) to precipitate the free base guanidine.

Mechanistic Visualization (Boc-Pyrazole Route)

Understanding the transition state aids in troubleshooting difficult substrates (e.g., sterically hindered anilines).

Mechanism Step1 1. Reagents Mixed (Aniline + Bis-Boc-Pyrazole) Step2 2. MW Irradiation (Dipolar Polarization) Step1->Step2 TS 3. Polar Transition State (Nucleophilic Attack on Amidine C) Step2->TS Stabilization Inter 4. Tetrahedral Intermediate TS->Inter Elim 5. Elimination of Pyrazole Inter->Elim Prod 6. N-Aryl Bis-Boc Guanidine Elim->Prod

Figure 2: Mechanistic pathway of the pyrazole-mediated guanylation. Microwave energy specifically lowers the barrier for Step 3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor MW absorptionSwitch solvent to Ethanol or add 5% ionic liquid (e.g., [bmim][PF6]) as a "heat sink."
Pressure Errors Solvent vapor pressureReduce temperature by 10°C or switch to a solvent with a higher boiling point (e.g., DMF).
Byproduct Formation Thermal degradationUse "Simultaneous Cooling" (power on, compressed air cooling on) to maintain high power input without overheating.
Insoluble Reagents Poor solvationUse a solvent mixture (e.g., DCM/MeOH 1:1) compatible with MW.[1]

References

  • Solodenko, W., et al. (2006).[2][3] "Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine." Synthesis.

  • Sandin, H., et al. (2004).[4] "A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry."[4] Journal of Organic Chemistry.

  • Tsubokura, K., et al. (2014).[2] "An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate."[2] Synlett.

  • Li, J., & Neuville, L. (2013).[2] "Copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines." Organic Letters.

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines." Tetrahedron Letters.

Sources

Application

Application Note &amp; Protocol: A Validated Approach to the Synthesis of N-(2,4-difluorophenyl)guanidine HCl Salt

Abstract The guanidine moiety is a critical pharmacophore in numerous biologically active molecules and a versatile building block in medicinal chemistry, valued for its ability to form strong, charge-assisted hydrogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidine moiety is a critical pharmacophore in numerous biologically active molecules and a versatile building block in medicinal chemistry, valued for its ability to form strong, charge-assisted hydrogen bonds.[1] This application note provides a comprehensive, field-validated protocol for the synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride. The described method is a direct, efficient one-pot reaction between 2,4-difluoroaniline and cyanamide, utilizing hydrochloric acid as both a catalyst and the salt-forming agent. We delve into the mechanistic rationale, offer a detailed step-by-step experimental procedure, outline robust characterization and quality control parameters, and emphasize critical safety considerations. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for preparing this key synthetic intermediate.

Introduction and Scientific Rationale

N-aryl guanidines are privileged structures in drug discovery, appearing in compounds with a wide range of therapeutic applications. The specific incorporation of a 2,4-difluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

The classical and most direct approach to synthesizing monosubstituted aryl guanidines involves the reaction of an aromatic amine with a guanylating agent.[2] While various sophisticated guanylating reagents exist, the use of cyanamide (H₂NCN) remains a highly efficient and atom-economical choice.[1][2]

The core of this synthesis is the acid-catalyzed nucleophilic addition of the amine (2,4-difluoroaniline) to the nitrile carbon of cyanamide. The reaction proceeds via the following logical steps:

  • Activation: The nitrile group of cyanamide is protonated by hydrochloric acid. This enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the activated nitrile carbon.

  • Proton Transfer & Isomerization: A series of proton transfers results in the formation of the thermodynamically stable guanidinium cation.

  • Salt Formation: The guanidinium cation readily associates with the chloride anion present in the reaction medium to precipitate as the stable hydrochloride salt, often driving the reaction to completion.

This method circumvents the need for pre-activated amines or complex coupling agents, offering a streamlined and cost-effective synthetic route.[3]

Reaction Scheme and Workflow

Overall Synthetic Transformation

The synthesis follows a direct one-pot guanylation reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product aniline 2,4-Difluoroaniline reagents Conc. HCl Isopropanol/Water aniline->reagents cyanamide Cyanamide (H₂NCN) cyanamide->reagents product N-(2,4-difluorophenyl)guanidine HCl reagents->product heat Reflux G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & QC Phase A 1. Reagent Charging (Aniline, Cyanamide, Solvent) B 2. Acidification (Dropwise HCl addition) A->B C 3. Reaction (Reflux & Monitoring) B->C D 4. Crystallization (Cooling) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Recrystallization (e.g., Ethanol/Water) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, MS, IR, MP) G->H I 9. Purity Assay (HPLC) H->I J 10. Final Product Release I->J

Caption: Step-by-step experimental and quality control workflow.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier ExampleNotes
2,4-Difluoroaniline129.11367-25-9Sigma-AldrichPurity ≥99%
Cyanamide (50 wt.% in H₂O)42.04420-04-2Sigma-AldrichHighly Toxic . Handle with extreme care.
Hydrochloric Acid (Conc.)36.467647-01-0Fisher Scientific~37%, ACS grade
Isopropanol (IPA)60.1067-63-0VWRACS grade
Ethanol46.0764-17-5VWR200 proof, for recrystallization
Diethyl Ether74.1260-29-7Sigma-AldrichAnhydrous, for washing
Equipment
Round-bottom flask (250 mL)Three-neck recommended
Reflux condenser
Magnetic stirrer & hotplate
Dropping funnel
Ice-water bath
Büchner funnel & filter flask
Vacuum oven
Standard laboratory glassware
Synthesis Procedure

CAUTION: This entire procedure must be conducted within a certified chemical fume hood.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2,4-difluoroaniline (12.91 g, 100 mmol) and isopropanol (50 mL). Stir at room temperature until the aniline is fully dissolved.

  • Reagent Addition: Add a 50 wt.% aqueous solution of cyanamide (9.25 g, 110 mmol, 1.1 eq) to the flask. Stir the mixture for 5 minutes.

  • Acidification: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (10 mL, ~120 mmol, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Justification: This addition is exothermic; slow, controlled addition prevents a dangerous temperature spike and ensures the reaction remains manageable.

  • Reaction: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux (~85-90 °C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The disappearance of the 2,4-difluoroaniline spot (Rf ≈ 0.8) indicates completion.

  • Crystallization and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A white precipitate will form. Further cool the flask in an ice-water bath for 1 hour to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold isopropanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual acid and impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight to yield crude N-(2,4-difluorophenyl)guanidine HCl. (Expected crude yield: 80-90%).

Purification via Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a 9:1 ethanol:water mixture and heat gently with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight. (Expected recovery: >85%).

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a suite of analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Capillary Melting Point198 - 202 °C
¹H NMR 400 MHz, DMSO-d₆δ ~9.5 (s, 1H, NH), 7.8-7.2 (m, 7H, Ar-H & NH₃⁺) ppm
¹⁹F NMR 376 MHz, DMSO-d₆δ ~ -112 (m, 1F), -125 (m, 1F) ppm
¹³C NMR 100 MHz, DMSO-d₆δ ~157 (C=N), 162-105 (Ar-C) ppm
Mass Spec. ESI-MS (+)m/z = 172.07 [M+H]⁺ (for free base)
FT-IR KBr Pelletν ~3400-3100 (N-H str.), 1660 (C=N str.), 1520 (Ar C=C str.) cm⁻¹
Purity HPLC (UV, 254 nm)≥ 98.5%

Critical Safety Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

ReagentHazard ClassKey Precautions
Cyanamide Acutely Toxic, Corrosive Fatal if swallowed or in contact with skin . Causes severe skin burns and eye damage. Must be handled in a fume hood with appropriate PPE, including double-gloving. [4]Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. [4][5]
2,4-Difluoroaniline Toxic, Irritant Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle with standard PPE in a fume hood.
Hydrochloric Acid Corrosive Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood and handle with acid-resistant gloves and face shield.
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, splash-proof safety goggles, a face shield, and chemically resistant gloves (nitrile or neoprene). [6]* Engineering Controls: All operations must be performed in a certified, well-ventilated chemical fume hood to prevent inhalation of toxic vapors and dust. [5]* Spill & Emergency: Have spill kits for corrosives and toxic materials readily available. Ensure access to an emergency safety shower and eyewash station. [4]In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. [7]* Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.

References

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available at: [Link]

  • Weiss, S. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Available at: [Link]

  • Brandt, J. (2012). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. Available at: [Link]

  • Katritzky, A. R., et al. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
  • PubChem. (n.d.). N-(2,4-Dichloro-phenyl)-N''-(3-ethyl-phenyl)-guanidine; hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). WO1993019042A1 - Preparation of substituted guanidines.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]

  • Mittal, D., & Dutta, D. P. (2022). Reaction pathway followed by cyanamide as a precursor for the synthesis of g-C3N4.
  • Pál, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1961-1971. Available at: [Link]

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols, 1(2), 581-585. Available at: [Link]

  • Ramadoss, V., & Chien, C. T. (2016). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 21(3), 329. Available at: [Link]

  • Brill, T. B., et al. (1997). Reactions of cyanamide, dicyandiamide and related cyclic azines in high temperature water. Journal of the Chemical Society, Perkin Transactions 2, (8), 1645-1651.
  • precisionFDA. (n.d.). GUANIDINE. Available at: [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Available at: [Link]

  • Kim, J., et al. (2021). Characteristics of the Molecular Weight of Polyhexamethylene Guanidine (PHMG) Used as a Household Humidifier Disinfectant. International Journal of Environmental Research and Public Health, 18(15), 7935. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of Hydrogen in the Reaction of 1,2,4-Triazin-4-oxides with Cyanamide. Available at: [Link]

  • CORE. (n.d.). Guanidine Methods for Total RNA Preparation. Available at: [Link]

  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Guanylation of 2,4-Difluoroaniline

Abstract The introduction of a guanidine moiety onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science, owing to the unique basicity and hydrogen-bonding capabilities of the resultin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a guanidine moiety onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science, owing to the unique basicity and hydrogen-bonding capabilities of the resulting functional group.[1] 2,4-Difluoroaniline is a particularly valuable starting material, serving as a key building block for numerous pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][3] However, its guanylation presents a distinct chemical challenge. The strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring and significantly reduces the nucleophilicity of the amine, rendering it unreactive towards many standard guanylating agents.[4] This guide provides a comprehensive overview of effective reagents and detailed protocols specifically tailored for the successful guanylation of this challenging substrate, grounded in mechanistic principles and supported by authoritative literature.

The Challenge: Reduced Nucleophilicity of 2,4-Difluoroaniline

The primary obstacle in the guanylation of 2,4-difluoroaniline is the electronic effect of the fluorine substituents. Fluorine is the most electronegative element, and its presence on the aniline ring exerts a powerful negative inductive effect (-I). This effect withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for nucleophilic attack on the electrophilic carbon of a guanylating agent. Consequently, reaction conditions that suffice for simple aniline or electron-rich anilines often fail or provide negligible yields with 2,4-difluoroaniline.[4] Overcoming this requires the use of highly reactive "electrophilic" guanylating agents or catalytic systems designed to function with weakly nucleophilic amines.

Strategic Approaches to Guanylation

Several classes of reagents have been developed to address the guanylation of unreactive amines. The most successful strategies generally fall into one of the following categories:

  • Thiourea-Based Reagents: These methods utilize a protected thiourea which is activated in situ to form a highly reactive carbodiimide intermediate.[1]

  • Amidine-Based Reagents: Stable, crystalline reagents like pyrazole-1-carboxamidines serve as efficient guanidinyl-transfer agents under mild conditions.[5][6]

  • "Super" Guanylating Agents: Highly electrophilic reagents, such as triflylguanidines, are specifically designed to react with poorly nucleophilic substrates.[4][7]

  • Catalytic Methods: The use of transition metal or other catalysts can activate either the amine or a carbodiimide, enabling the reaction to proceed under more favorable conditions.[8][9]

The following sections will detail the mechanisms and protocols for the most effective reagents from these classes.

Reagent Selection and Experimental Protocols

Method 1: Activated Di-Boc-Thiourea

N,N'-Di-Boc-thiourea is a common precursor that, upon activation, generates a di-Boc-carbodiimide intermediate. This intermediate is highly susceptible to nucleophilic attack even by deactivated anilines. While classic activators like mercury(II) chloride are effective, concerns over heavy-metal waste have led to the development of greener alternatives like cyanuric chloride (TCT) or iodine-based systems.[10][11][12]

Mechanism Insight: The activator (e.g., TCT, I₂) promotes the desulfurization of the thiourea. This elimination reaction forms the transient, highly electrophilic di-Boc-carbodiimide. The lone pair of the 2,4-difluoroaniline nitrogen then attacks the central carbon of the carbodiimide. A subsequent proton transfer yields the N,N',N''-trisubstituted guanidine product, protected with two Boc groups.[11]

Thiourea_Activation_Mechanism cluster_0 Activation & Intermediate Formation cluster_1 Guanylation Step Thiourea N,N'-Di-Boc-Thiourea Carbodiimide Di-Boc-Carbodiimide (Reactive Intermediate) Thiourea->Carbodiimide Desulfurization Activator Activator (e.g., TCT or I₂/TBHP) Activator->Thiourea Carbodiimide_ref Di-Boc-Carbodiimide Aniline 2,4-Difluoroaniline Product Protected Guanidine Aniline->Product Carbodiimide_ref->Product Nucleophilic Attack

Caption: Workflow for Guanylation via Activated Thiourea.

Protocol: Guanylation using TCT as Activator [11]

  • To a stirred solution of N,N'-di-Boc-thiourea (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add cyanuric chloride (TCT, 0.4 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add N-methylmorpholine (NMM, 3.0 mmol) to the mixture, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Add 2,4-difluoroaniline (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N,N'-di-Boc-protected guanidine.

Method 2: 1H-Pyrazole-1-carboxamidine Hydrochloride

This reagent is a stable, crystalline solid that acts as an efficient guanidinylating agent under relatively mild conditions, making it highly attractive for sensitive substrates.[5][7] It reacts directly with amines, releasing pyrazole as a benign byproduct.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination pathway. The amine (2,4-difluoroaniline) first attacks the electrophilic carbon of the protonated carboxamidine. This is followed by the elimination of pyrazole, which is a good leaving group, to form the final guanidinium salt. A base is required to neutralize the hydrochloride salt and deprotonate the resulting product if the free guanidine is desired.

Protocol: Guanylation with 1H-Pyrazole-1-carboxamidine [6][13]

  • Dissolve 2,4-difluoroaniline (1.0 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.1 mmol) in N,N-dimethylformamide (DMF) or acetonitrile (5 mL).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 mmol), to the solution.

  • Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Method 3: N,N'-Di-Cbz-N''-triflylguanidine (Goodman's Reagent)

Triflylguanidines are among the most powerful guanylating agents, capable of reacting with even very unreactive aromatic amines at room temperature.[4][7] The triflyl group (CF₃SO₂-) is an exceptionally strong electron-withdrawing group, which makes the central carbon of the guanidine highly electrophilic.

Mechanism Insight: This reaction is a direct nucleophilic substitution. The weakly nucleophilic 2,4-difluoroaniline attacks the highly electrophilic carbon atom of the triflylguanidine. This is followed by the departure of the triflamide anion (CF₃SO₂NH⁻), a very stable leaving group, to yield the Cbz-protected guanidine.

Guanylation_Workflow cluster_workflow General Experimental Workflow Start Substrates: 2,4-Difluoroaniline + Guanylating Reagent Reaction Reaction (Solvent, Base, Temp, Time) Start->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Purified Guanylated Product Purification->Product

Caption: A Generalized Workflow for Guanylation Reactions.

Protocol: Guanylation with N,N'-Di-Cbz-N''-triflylguanidine [7]

  • In a clean, dry flask, dissolve N,N'-Di-Cbz-N''-triflylguanidine (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or THF (10 mL).

  • Add 2,4-difluoroaniline (1.05 mmol) to the solution.

  • Add a tertiary amine base like triethylamine (TEA, 1.2 mmol).

  • Stir the reaction at room temperature. The reaction with simple aniline is complete within 1 hour; for the less reactive 2,4-difluoroaniline, allow 2-6 hours, monitoring by TLC.[7]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography.

Comparative Analysis of Reagents

Reagent ClassActivating Agent / ConditionsAdvantagesDisadvantages & Considerations
Di-Boc-Thiourea TCT, I₂/TBHP, HgCl₂[10][11][12]Readily available precursor; metal-free options (TCT, I₂); product has versatile Boc protecting groups.Requires an activating agent; reaction can be slower; TCT can be moisture sensitive.
Pyrazole-1-carboxamidine Base (e.g., DIPEA), 50-60 °C[6]Stable, crystalline reagent; mild conditions; produces a benign pyrazole byproduct.May require heating for deactivated anilines; reagent can be more expensive.
N,N'-Di-Cbz-N''-triflylguanidine Base (e.g., TEA), Room Temp[4][7]Highly reactive, effective for unreactive amines; fast reaction times at RT.Reagent preparation is multi-step; triflyl byproduct can be corrosive.
Carbodiimide + Catalyst Fe(OAc)₂, ZnEt₂, etc.[9][14]Atom-economical approach.Often requires elevated temperatures (120-130 °C); catalyst may need to be removed.

Purification and Characterization

Purification of the final guanylated product is critical. Unreacted 2,4-difluoroaniline can often be removed with an acidic wash during the workup, as the starting material is more basic than some protected guanidine products.[15] The primary method for obtaining high-purity material is flash column chromatography on silica gel.

For characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: Will confirm the incorporation of the 2,4-difluorophenyl group and the structure of the guanidine substituents.

  • ¹³C NMR Spectroscopy: Useful for identifying the characteristic guanidinyl carbon signal (typically ~150-165 ppm).

  • Mass Spectrometry (HRMS): Provides confirmation of the molecular weight and elemental composition.

Conclusion

The guanylation of 2,4-difluoroaniline is a challenging but achievable transformation that is critical for the synthesis of advanced pharmaceutical and agrochemical compounds. Success hinges on selecting a sufficiently powerful guanylating agent or a suitable catalytic system capable of overcoming the amine's reduced nucleophilicity. Highly electrophilic reagents like N,N'-di-protected-N''-triflylguanidines offer a rapid and efficient solution at room temperature.[7] Alternatively, activated thiourea protocols, particularly those employing modern metal-free activators like TCT, provide a robust and scalable method.[11] Careful execution of the appropriate protocol, followed by meticulous purification, will enable researchers to reliably access these valuable guanylated building blocks.

References

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2015). Organometallics - ACS Publications. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2025). ResearchGate. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Guanidinylation reagents. (2002).
  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2025). ResearchGate. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. (2019). Indian Academy of Sciences. [Link]

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Bio-Rad. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2025). ResearchGate. [Link]

  • Simple methods for the preparation of N-triflyl guanidines and the structure of compounds with the CF3SO2NCN fragment. (2025). ResearchGate. [Link]

  • First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines. (2012). ITQB NOVA. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Thieme. [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. (2021). Nature. [Link]

  • Examples of common guanylating reagents. ResearchGate. [Link]

  • Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. (2016). The Royal Society of Chemistry. [Link]

  • Recent developments in guanylating agents. (2005). ARKAT USA. [Link]

  • Partial purification and properties of the reticulocyte guanylating enzyme. (1979). PubMed. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2023). PMC. [Link]

  • Method of preparing 2,4-difluoroaniline. (1981).
  • Purify and dry aniline? (2014). Reddit. [Link]

  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
  • Aniline purification method. (2024).
  • Purification of Aniline. LookChem. [Link]

Sources

Application

Palladium-catalyzed N-arylation of guanidine with 1-bromo-2,4-difluorobenzene

Application Note: High-Fidelity Palladium-Catalyzed N-Arylation of Guanidine with 1-Bromo-2,4-Difluorobenzene Executive Summary The direct N-arylation of free guanidine poses significant synthetic challenges due to catal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed N-Arylation of Guanidine with 1-Bromo-2,4-Difluorobenzene

Executive Summary

The direct N-arylation of free guanidine poses significant synthetic challenges due to catalyst poisoning (via poly-dentate coordination) and uncontrolled poly-arylation. For drug development applications requiring high purity and reproducibility, this guide recommends a Protected-Guanidine Strategy using 1,3-Di-Boc-guanidine.

This protocol details the Palladium-catalyzed coupling of 1-bromo-2,4-difluorobenzene with 1,3-Di-Boc-guanidine, followed by deprotection. This route mitigates the risk of nucleophilic aromatic substitution (


) at the fluorine positions—a common side reaction when using strong alkoxide bases with electron-deficient arenes.

Strategic Analysis & Mechanism

The Electrophile: 1-Bromo-2,4-Difluorobenzene
  • Activation: The two fluorine atoms at the ortho and para positions are electron-withdrawing, significantly lowering the electron density of the aromatic ring. This facilitates the Oxidative Addition step of the Pd(0) catalyst into the C-Br bond.

  • Risk Factor: The same electron deficiency makes the ring susceptible to

    
     by the base or the nucleophile.
    
    • Critical Control: Avoid strong nucleophilic bases like Sodium tert-butoxide (

      
      ). Use Cesium Carbonate (
      
      
      
      ) to maintain basicity without displacing the fluorine atoms.
The Nucleophile: Guanidine vs. Boc-Guanidine

Free guanidine is a strong Lewis base that can saturate the coordination sphere of Palladium, deactivating the catalyst. By using 1,3-Di-Boc-guanidine , we achieve two goals:

  • Electronic Deactivation: The Boc groups reduce the basicity of the nitrogen, preventing catalyst poisoning.

  • Regiocontrol: Steric bulk ensures mono-arylation occurs only at the remaining N-H site.

Mechanistic Pathway

The reaction follows a standard Buchwald-Hartwig catalytic cycle, optimized for amide-like nucleophiles.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-2,4-difluorobenzene LigEx Ligand Exchange (Amine Binding) OxAdd->LigEx + 1,3-Di-Boc-guanidine Deprot Deprotonation (Base: Cs2CO3) LigEx->Deprot - HBr (as CsBr/HCO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Release Product

Figure 1: Catalytic cycle for the cross-coupling of electron-deficient aryl halides. The use of bidentate ligands (L2) is crucial to stabilize the Pd(II) intermediate.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecificationStoichiometry
1-Bromo-2,4-difluorobenzene Electrophile>98% Purity1.0 equiv
1,3-Di-Boc-guanidine NucleophileRecrystallized1.2 equiv

Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0)2.5 mol% (5 mol% Pd)
Xantphos Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene5.0 mol%

BaseAnhydrous, finely ground2.0 equiv
1,4-Dioxane SolventAnhydrous, degassed0.2 M concentration

Expert Note:Xantphos is preferred over monodentate phosphines because its wide bite angle (111°) facilitates the reductive elimination of the bulky Boc-protected guanidine.

Step-by-Step Procedure (Coupling)
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation:

    • Add

      
       (2.5 mol%) and Xantphos (5.0 mol%) to the flask.
      
    • Add anhydrous 1,4-Dioxane (50% of total volume).

    • Stir at room temperature for 10 minutes. Visual Check: The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.

  • Substrate Addition:

    • Add 1,3-Di-Boc-guanidine (1.2 equiv) and

      
       (2.0 equiv).
      
    • Add 1-Bromo-2,4-difluorobenzene (1.0 equiv) via syringe.

    • Add the remaining solvent to wash down the sides.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor via HPLC or TLC (eluent: 10% EtOAc/Hexanes) every 2 hours.

    • Typical reaction time:[1][2] 4 to 16 hours.[2]

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Target: N,N'-Di-Boc-N''-(2,4-difluorophenyl)guanidine.

Deprotection (Boc Removal)
  • Dissolve the purified intermediate in Dichloromethane (DCM) [0.1 M].

  • Add Trifluoroacetic acid (TFA) (20 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 2-4 hours.

  • Concentrate in vacuo.

  • Critical Neutralization: The product will be a TFA salt. To obtain the free base, dissolve in minimal water, basify to pH 10 with 1M NaOH, and extract with EtOAc. Alternatively, isolate as the HCl salt by treating with 4M HCl in Dioxane.

Workflow Visualization

Workflow Start Start: Reagent Prep Complex Cat. Activation (Pd + Xantphos) Start->Complex Reaction Coupling (90°C, Cs2CO3) Complex->Reaction Filter Celite Filtration Reaction->Filter Purify Flash Column (Isolate Boc-Int) Filter->Purify Deprotect TFA/DCM Deprotection Purify->Deprotect Final Final Product: N-(2,4-difluorophenyl)guanidine Deprotect->Final

Figure 2: Operational workflow from catalyst activation to final deprotection.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive catalyst.Ensure solvents are degassed. Switch to BrettPhos ligand, which is more active for difficult aminations.
Defluorination (Side Product)

reaction due to base strength.
Ensure

is used, not

. Lower temperature to 80°C.
Pd Black Precipitation Ligand dissociation.[2]Increase Ligand:Pd ratio to 2.5:1. Ensure Xantphos quality (it oxidizes over time).
Poly-arylation Use of free guanidine.Strictly use 1,3-Di-Boc-guanidine .

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

  • Guanidine Arylation Specifics

    • Specific protocols for guanidine arylation often utilize Xantphos or BrettPhos to overcome the poor nucleophilicity of the protected nitrogen.
    • See: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Aryl Sulfonamides and Guanidines. Journal of the American Chemical Society.
  • Fluorinated Substrates in Coupling

    • Discussion on the reactivity of fluorinated aryl halides and the risk of defluorin
    • (General Buchwald Context)

Sources

Method

Application Note: Scalable Synthesis of Fluorinated Phenylguanidine Intermediates

Executive Summary Fluorinated phenylguanidines are critical pharmacophores in modern drug discovery, serving as bioisosteres for basic arginine residues or as metabolic stability handles. However, the introduction of flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylguanidines are critical pharmacophores in modern drug discovery, serving as bioisosteres for basic arginine residues or as metabolic stability handles. However, the introduction of fluorine atoms onto the phenyl ring creates a significant synthetic bottleneck: the strong inductive electron-withdrawal (


 effect) dramatically reduces the nucleophilicity of the aniline precursor, rendering standard guanylation methods (e.g., cyanamide addition) sluggish or ineffective.

This guide details two field-proven, scalable protocols to overcome this electronic deactivation. We prioritize N,N'-di-Boc-protected intermediates to enhance lipophilicity, facilitate non-chromatographic purification (crystallization), and ensure solubility in organic process solvents.

Strategic Analysis: The "Fluorine Effect"

Before selecting a route, one must quantify the deactivation. A standard aniline (


) reacts readily with electrophiles. A 4-fluoroaniline (

) behaves similarly. However, poly-fluorinated or trifluoromethyl anilines (e.g., 2,4-difluoroaniline or 3-CF

-aniline) exhibit significantly lowered

values (2.0–3.5), requiring activated electrophiles.
Route Selection Matrix

The following decision tree outlines the optimal synthetic strategy based on substrate reactivity and scale.

RouteSelection Start Target: Fluorinated Phenylguanidine AnilineType Analyze Aniline Nucleophilicity Start->AnilineType Hard Route B: Triflyl Guanidine (Goodman's Reagent) AnilineType->Hard Highly Deactivated (e.g., 2,6-F2, CF3, C6F5) Scale Scale > 100g? AnilineType->Scale Mod. Deactivated (e.g., 4-F, 3-F) Mild Route A: Activated Thiourea (Mukaiyama) Scale->Mild Yes (Cost Critical) Scale->Hard No (Speed Critical)

Figure 1: Decision matrix for selecting the guanylation reagent based on aniline electronics and batch scale.

Protocol A: The "Mukaiyama" Activated Thiourea Route

Best for: Scalable (>100g) synthesis of moderately deactivated anilines (e.g., mono/di-fluoroanilines). Mechanism: Desulfurization of a thiourea intermediate using 2-chloro-1-methylpyridinium iodide (Mukaiyama’s reagent) to generate a reactive carbodiimide-like species in situ.[1]

Materials
  • Substrate: Fluorinated Aniline (1.0 equiv)

  • Reagent: N,N'-Di-Boc-thiourea (1.0 equiv)

  • Activator: Mukaiyama’s Reagent (1.1 equiv) [Commercial or synthesized from 2-chloropyridine + MeI]

  • Base: Triethylamine (TEA) (2.2 equiv)

  • Solvent: DMF (5 vol) or DCM (10 vol)

Step-by-Step Methodology
  • Thiourea Formation (if not pre-formed):

    • Note: If N,N'-di-Boc-thiourea is not available, react the fluorinated aniline with N,N'-di-Boc-isothiocyanate (prepared in situ from Boc

      
      O + TBSCN) to form the thiourea intermediate.
      
    • Checkpoint: Verify thiourea formation by LC-MS (M+Na peak is prominent).

  • Activation & Coupling:

    • Charge the reactor with N,N'-di-Boc-thiourea (1.0 equiv), Fluorinated Aniline (1.0 equiv), and DMF.

    • Cool to 0–5 °C.

    • Add TEA (2.2 equiv) followed by Mukaiyama’s reagent (1.1 equiv) portion-wise to control exotherm.

    • Allow to warm to 20–25 °C and stir for 2–4 hours.

    • Mechanism:[2][3] The sulfur attacks the pyridinium ring, creating a good leaving group. The aniline then displaces this activated species.

  • Workup (Aqueous Wash):

    • Dilute with EtOAc (10 vol).

    • Wash with 5% Citric Acid (removes pyridinium byproducts and excess TEA).

    • Wash with Water (x2) and Brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      .
  • Crystallization (Critical for Scale):

    • Concentrate the organic phase.

    • Perform solvent swap to Heptane/IPA (9:1).

    • Cool to 0 °C. The di-Boc guanidine product typically crystallizes as a white solid.

    • Yield Target: 85–95%.

Protocol B: The "Goodman" Triflyl-Guanidine Route

Best for: Highly deactivated substrates (e.g., pentafluoroaniline, trifluoromethyl-anilines) or high-value intermediates where yield is paramount. Mechanism: Nucleophilic attack on an extremely electrophilic triflyl-guanidine species.

Materials
  • Substrate: Fluorinated Aniline (1.0 equiv)

  • Reagent: N,N'-Di-Boc-N''-trifluoromethanesulfonylguanidine (Goodman's Reagent) (1.05 equiv)

  • Base: TEA (1.1 equiv) or DIPEA (for hindered substrates)

  • Solvent: DCM (Dichloromethane) or CHCl

    
    
    
Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve Goodman’s Reagent (1.05 equiv) and Fluorinated Aniline (1.0 equiv) in DCM (10 mL/g).

    • Add TEA (1.1 equiv).[4][5]

    • Note: No cooling is usually required; the reaction is mild.

  • Reaction Monitoring:

    • Stir at room temperature for 12–24 hours.

    • IPC (In-Process Control): Monitor disappearance of the triflyl reagent by TLC (Hex/EtOAc 4:1) or HPLC.

    • Optimization: If conversion is <50% after 24h, add 10 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.

  • Purification:

    • Wash reaction mixture with 0.5 M NaHSO

      
       (removes triflamide byproduct).
      
    • Wash with sat.[5][6] NaHCO

      
      .
      
    • Concentrate to dryness.[6]

    • Isolation: Most fluorinated di-Boc guanidines from this route are pure enough (>95%) for deprotection. If necessary, recrystallize from Hexane.

Deprotection & Salt Formation

The di-Boc protected intermediate is lipophilic and easy to handle, but the active drug form is usually the free guanidine salt.

  • Standard Acidolysis:

    • Dissolve intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) (10–20 equiv) or 4M HCl in Dioxane.

    • Stir 2–4 hours.

    • Caution: Fluorinated guanidines are less basic, but the salt will still form.

  • Isolation:

    • Concentrate to remove excess acid.

    • Triturate with Et

      
      O to precipitate the Guanidine·TFA or Guanidine·HCl salt.[7]
      

Process Safety & Data Summary

Comparative Data Table
FeatureProtocol A (Mukaiyama)Protocol B (Goodman)
Reagent Cost Low (Thiourea/Pyridine based)High (Triflic anhydride based)
Atom Economy Moderate (Sulfur waste)Low (Triflamide waste)
Tolerance Mono/Di-fluoroanilinesPerfluoro/CF

-anilines
Purification CrystallizationExtraction/Flash Column
Scalability Excellent (kg scale)Good (up to 100g)
Workflow Visualization

Workflow Input Fluorinated Aniline + Di-Boc Source Reaction Coupling Reaction (DCM or DMF) Input->Reaction Quench Acidic Wash (Citric Acid/NaHSO4) Reaction->Quench IPC: >98% Conv. Isolation Crystallization (Heptane/IPA) Quench->Isolation Phase Cut Deprotection Boc Removal (TFA or HCl) Isolation->Deprotection Purity Check Final Fluorinated Phenylguanidine Salt Deprotection->Final

Figure 2: General process flow for the synthesis and isolation of fluorinated phenylguanidines.

References

  • Goodman's Reagent Original Report: Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. J. Org. Chem.1998 , 63, 8432.

  • Mukaiyama Activation Protocol: Yong, Y. F.; Kowalski, J. A.; Lipton, M. A. J. Org. Chem.1997 , 62, 1540.

  • Scale-Up of Guanidinylation: Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. J. Org. Chem.1992 , 57, 2497.

  • Review on Guanidine Synthesis: Katritzky, A. R.; Rogovoy, B. V. ARKIVOC2005 , iv, 49-87.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanylation of Weakly Nucleophilic Anilines

Introduction: The Challenge of Guanylating Weakly Nucleophilic Anilines Welcome to the technical support center for improving guanylation yields with challenging aniline substrates. As a Senior Application Scientist, I u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Guanylating Weakly Nucleophilic Anilines

Welcome to the technical support center for improving guanylation yields with challenging aniline substrates. As a Senior Application Scientist, I understand the frustration that can arise when a seemingly straightforward N-H insertion reaction fails to proceed as expected. Weakly nucleophilic anilines, particularly those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides), present a significant synthetic hurdle.

The core of the issue lies in the reduced electron density on the nitrogen atom. Electron-withdrawing substituents decrease the basicity (and thus the nucleophilicity) of the aniline, making it a poor nucleophile for attacking the electrophilic carbon of a carbodiimide or other guanylating agent.[1][2] This low reactivity often leads to no reaction, low yields, or the need for harsh conditions that can cause substrate degradation or side reactions.

This guide is structured to provide direct, actionable solutions to the common problems encountered in the field. We will explore catalyst selection, reaction optimization, and alternative reagents to transform your low-yielding reactions into successful conversions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My guanylation reaction won't start. I've mixed my electron-deficient aniline and carbodiimide, but after hours of stirring, I only see starting material by TLC/LC-MS. What's wrong?

A1: This is a classic reactivity problem due to the poor nucleophilicity of your aniline. The uncatalyzed reaction simply does not have a low enough activation energy to proceed.

Causality: The lone pair on the aniline nitrogen is delocalized into the electron-deficient aromatic ring, making it insufficiently available to attack the carbodiimide carbon. Without a catalyst, even at elevated temperatures, this reaction is often kinetically prohibited.[3]

Recommended Solutions:

  • Introduce a Catalyst: This is the most critical step. Lewis acid catalysts are highly effective. They function by coordinating to one of the nitrogen atoms of the carbodiimide, which significantly increases the electrophilicity of the central carbon atom, making it susceptible to attack by even a weak nucleophile.

  • Increase Temperature: For many catalytic systems, a temperature of 120-130 °C is required to achieve a reasonable reaction rate with deactivated anilines.[4]

Below is a decision workflow for a non-starting reaction.

G start Reaction Not Starting (Only Starting Material) catalyst_check Is a catalyst present? start->catalyst_check add_catalyst Add a Lewis Acid Catalyst (e.g., Fe(OAc)₂, ZnEt₂, Al-based) catalyst_check->add_catalyst No temp_check Is the reaction temperature adequate (e.g., >100 °C)? catalyst_check->temp_check Yes add_catalyst->temp_check increase_temp Increase temperature to 120-130 °C temp_check->increase_temp No solvent_check Is the solvent appropriate? (e.g., Toluene) temp_check->solvent_check Yes increase_temp->solvent_check change_solvent Switch to a non-coordinating solvent like Toluene solvent_check->change_solvent No (e.g., using THF, DMF) reagent_check Consider a more reactive guanylating agent (e.g., HATU) solvent_check->reagent_check Yes change_solvent->reagent_check success Reaction Proceeds reagent_check->success

Caption: Troubleshooting workflow for non-starting guanylation reactions.
Q2: My reaction is working, but the yield is very low (<30%). How can I improve the conversion?

A2: Low conversion with a working catalytic system points to suboptimal reaction conditions or an insufficiently active catalyst/reagent combination for your specific substrate.

Causality: Even with a catalyst, the reaction may be slow or reach an unfavorable equilibrium. Factors like solvent choice, catalyst loading, and temperature play a crucial role in pushing the reaction to completion.

Recommended Solutions:

  • Optimize Solvent: The choice of solvent is critical. Polar, coordinating solvents like THF, DMF, or DMSO can compete with the carbodiimide for binding to the Lewis acid catalyst, effectively inhibiting the reaction. Toluene is often the solvent of choice for these reactions.[4]

  • Increase Catalyst Loading: While many reactions work with 1-2 mol% of catalyst, a particularly challenging substrate may require a higher loading (e.g., 5 mol%).[4]

  • Extend Reaction Time: Weakly nucleophilic anilines react slowly. Monitor the reaction over a longer period (e.g., 2-24 hours) to ensure it has reached completion.

  • Switch to a More Potent Guanylating Agent: If optimizing conditions for a standard carbodiimide (like DCC or DIC) fails, consider using a pre-activated or inherently more reactive guanylating agent. For example, the peptide coupling reagent HATU has been repurposed as an excellent agent for guanylating electron-deficient anilines, often under milder conditions.[5][6]

Q3: I am getting my desired product, but also significant side products. What are they and how can I suppress them?

A3: Side product formation is typically due to the high temperatures required or reactions involving the guanylating agent itself.

Causality: A common side product is the corresponding urea, formed by the reaction of the carbodiimide with trace amounts of water. At high temperatures, other decomposition pathways may also become accessible.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of urea byproducts.

  • Use a Milder, More Efficient System: Switching to a more active catalytic system or a more potent guanylating agent can often allow for lower reaction temperatures, which in turn suppresses temperature-dependent side reactions. The use of HATU with a base like triethylamine (TEA) or potassium tert-butoxide (KOtBu) can be effective for electron-deficient anilines and may proceed under milder conditions.[5]

  • Purification: While not a solution to the reaction chemistry, be prepared for purification challenges. The urea byproduct can often be removed via careful column chromatography or, in some cases, precipitation/crystallization.

Frequently Asked Questions (FAQs)

What is the best type of catalyst for guanylating an electron-deficient aniline?

There is no single "best" catalyst, but several classes have proven highly effective. The key is to use a catalyst that can activate the carbodiimide.

Catalyst TypeExamplesMechanism of ActionKey AdvantagesReference
Iron (II) Fe(OAc)₂Lewis acid activation of carbodiimideInexpensive, low toxicity, tolerant of air/moisture, broad substrate scope.[4]
Zinc Alkyls ZnEt₂Forms a zinc-amido intermediate that inserts into the carbodiimide.Commercially available, highly efficient for a range of amines.[7][8]
Aluminum AlMe₃, AlEt₃, Cationic Al-complexesLewis acid activation or formation of an aluminum-amido intermediate.Highly effective, can be tuned with ligands for stability and reactivity.[9][10][11]
Lanthanides Ytterbium triflate (Yb(OTf)₃), Lanthanide amidesStrong Lewis acids that efficiently activate carbodiimides.High activity, compatible with a wide range of substrates.[12]
How do I choose between different guanylating agents?

For weakly nucleophilic anilines, the choice of guanylating agent is critical.

Guanylating AgentDescriptionWhen to UseReference
Carbodiimides (DCC, DIC) The most common reagents. Require catalytic activation for weak nucleophiles.The standard starting point for reaction optimization with a good catalyst.[9]
HATU A peptide coupling reagent, repurposed for guanylation. Highly electrophilic.When carbodiimides fail, even with catalysis. Particularly effective for electron-deficient anilines.[5][6]
Activated Thioureas Di-Boc-thiourea activated with reagents like HgCl₂ or Mukaiyama's reagent.Provides an alternative activation pathway. Modern methods avoid heavy metals.[12][13]
Cyanamides React with anilines in the presence of catalysts like Sc(OTf)₃.Useful for direct guanylation, especially in aqueous media for certain substrates.[12]
What is the proposed mechanism for a Lewis-acid catalyzed guanylation?

The generally accepted mechanism involves the activation of the carbodiimide.

G An R''-NH₂ (Weakly Nucleophilic Aniline) Intermediate R''-NH₂⁺-C(NHR')=N-R (Tetrahedral Intermediate) An->Intermediate 2. Nucleophilic     Attack CDI R-N=C=N-R' Activated_CDI [R-N=C=N(Cat)-R']⁺ (Activated Carbodiimide) CDI->Activated_CDI 1. Catalyst     Coordination Cat Fe(OAc)₂ (Catalyst) Product R''-NH-C(NHR')=N-R (Guanidine Product) Intermediate->Product 3. Proton     Transfer Regen_Cat Fe(OAc)₂ (Regenerated Catalyst) Product->Regen_Cat 4. Catalyst      Release

Caption: Simplified mechanism of Lewis acid-catalyzed guanylation.
  • Catalyst Coordination: The Lewis acidic metal center (e.g., Fe²⁺) coordinates to a nitrogen atom of the carbodiimide.

  • Nucleophilic Attack: This coordination polarizes the N=C=N bond system, making the central carbon atom highly electrophilic. The weakly nucleophilic aniline can now attack this activated carbon.

  • Proton Transfer: A proton is transferred from the incoming aniline nitrogen to another nitrogen atom, leading to the stable guanidine product.

  • Catalyst Release: The product dissociates from the metal center, regenerating the catalyst for the next cycle.

Detailed Experimental Protocols

Protocol 1: Iron (II) Acetate-Catalyzed Guanylation of a Weakly Nucleophilic Aniline

This protocol is adapted from the work of G. G. Z. de Souza et al., which demonstrates a robust and tolerant method for guanylating both electron-rich and electron-deficient anilines.[4]

Materials:

  • Weakly nucleophilic aniline (e.g., 4-chloroaniline) (1.0 mmol, 1.0 equiv)

  • Carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) (1.2 mmol, 1.2 equiv)

  • Iron (II) Acetate (Fe(OAc)₂) (0.02 mmol, 0.02 equiv)

  • Anhydrous Toluene (2 mL)

Procedure:

  • To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the aniline (1.0 mmol), the carbodiimide (1.2 mmol), and iron (II) acetate (0.02 mmol).

  • Add anhydrous toluene (2 mL) to the vial.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Place the vial in a preheated oil bath or heating block at 120-130 °C. Note: For particularly deactivated or sterically hindered anilines, the higher end of this temperature range may be necessary.[4]

  • Stir the reaction mixture vigorously for 2-5 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Once the reaction is complete (consumption of the limiting aniline), cool the mixture to room temperature.

  • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the DCU and the catalyst.

  • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N,N',N''-trisubstituted guanidine.

Protocol 2: HATU-Mediated Guanylation of an Electron-Deficient Aniline

This protocol is based on the findings of T. J. C. O'Riordan et al., providing a powerful alternative for challenging substrates.[5]

Materials:

  • Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 mmol, 1.0 equiv)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 mmol, 1.1 equiv)

  • Base (Choose based on substrate):

    • Condition A (for moderately deactivated anilines): Triethylamine (TEA) (2.0 mmol, 2.0 equiv)

    • Condition B (for strongly deactivated anilines): Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry reaction vial with a magnetic stir bar, add the electron-deficient aniline (1.0 mmol) and HATU (1.1 mmol).

  • Add the anhydrous solvent (5 mL).

  • Add the chosen base (TEA or KOtBu, 2.0 mmol) to the mixture. Note: Condition B with KOtBu is reported to be more effective for very electron-deficient anilines.[5]

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired pentasubstituted guanidine.

References

  • de Souza, G.G.Z., da Silva, R.A., Lapis, A.A.M., & dos Santos, M.L. (2012). First iron-catalyzed guanylation of amines. Tetrahedron Letters, 53(35), 4663-4666. [Link]

  • Garcés, A., et al. (2011). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 30(15), 4036–4045. [Link]

  • Pascual, S., & Garcés, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Dalton Transactions, 43(15), 5635-5654. [Link]

  • Panda, A., et al. (2023). Aluminum Cations Stabilized by Hybrid N-Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. Chemistry – An Asian Journal, 18(19), e202300652. [Link]

  • ResearchGate. (n.d.). A) Guanidine synthesis from anilines and carbodiimides catalyzed by.... [Link]

  • O'Riordan, T.J.C., et al. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 3469–3481. [Link]

  • O'Riordan, T.J.C., et al. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 3469–3481. [Link]

  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. (n.d.). Rasayan J. Chem. [Link]

  • Han, B. (2013). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chinese Journal of Organic Chemistry, 33(9), 1835-1846. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Garcés, A., et al. (2021). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 26(18), 5482. [Link]

  • Van der Pijl, F., et al. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. European Journal of Organic Chemistry, 2016(10), 1829-1835. [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(14), 2530-2534. [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines in Solution. [Link]

  • ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction. [Link]

  • Katritzky, A.R., et al. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. [Link]

  • Lee, J., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO₃-Mediated Guanidine Formation. ACS Omega, 6(12), 8597–8604. [Link]

  • Feier, R., et al. (2005). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 70(10), 3765–3768. [Link]

  • Niu, J-L., & Hao, X-F. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(12), 2736-2747. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Blackwell, L.F., et al. (1971). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 157-160. [Link]

  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). [Link]

  • Yildiz, A., & Kaya, Y. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 12(2), 1-6. [Link]

  • Sharma, A., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152683. [Link]

  • Gross, K.C., & Seybold, P.G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • ResearchGate. (n.d.). Plot of the yield of the guanylation product (%) vs time (min) as monitored by 1 H NMR spectroscopy. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Bou-Fakhreddine, S., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. Organic Letters, 18(8), 1884-1887. [Link]

  • GeeksforGeeks. (n.d.). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

Sources

Optimization

Technical Support Center: Guanidinylation of 2,4-Difluoroaniline with S-Methylisothiourea

Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)guanidine through the reaction of 2,4-difluoroaniline with S-methylisothiourea. This guide is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)guanidine through the reaction of 2,4-difluoroaniline with S-methylisothiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Reaction Overview

The synthesis of N-arylguanidines is a crucial transformation in medicinal chemistry due to the prevalence of the guanidine moiety in a wide array of biologically active compounds.[1][2] The reaction between an aniline, in this case, 2,4-difluoroaniline, and an S-methylisothiourea salt is a common method for introducing the guanidine functional group.[2][3] This reaction proceeds via a nucleophilic attack of the aniline on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methyl mercaptan.

The general scheme for this reaction is as follows:

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts or promoters can significantly improve reaction rates and yields, especially for less nucleophilic anilines like 2,4-difluoroaniline, which is deactivated by the electron-withdrawing fluorine atoms.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this reaction, and which catalysts are most effective?

A1: The catalyst in this reaction serves to activate the S-methylisothiourea, making it a more potent electrophile, or to deprotonate the aniline, increasing its nucleophilicity. While the reaction can be driven thermally, catalysts can offer milder reaction conditions and improved efficiency.

  • Metal-Based Catalysts: Lewis acidic metal catalysts, such as those based on aluminum, iron, and zinc, have been shown to be effective in guanidinylation reactions.[4][5][6] These catalysts coordinate to the sulfur or a nitrogen atom of the S-methylisothiourea, increasing the electrophilicity of the central carbon atom. For instance, aluminum cations stabilized by specific ligands have demonstrated high efficiency in catalyzing guanidine synthesis from anilines and carbodiimides, a related transformation.[5][7]

  • Bases: While not strictly a catalyst in the traditional sense, a base is often crucial. It can deprotonate the S-methylisothiourea salt to the free base, which is the reactive species.[8] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.[8][9] The choice of base is critical and can influence the reaction outcome.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this guanidinylation reaction can stem from several factors. Here's a breakdown of common causes and solutions:

  • Incomplete Reaction: 2,4-difluoroaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the fluorine atoms. The reaction may require more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[10][11]

  • Decomposition of S-Methylisothiourea: S-methylisothiourea salts can be unstable, especially under harsh basic conditions or at high temperatures, leading to the formation of side products.[12] It is advisable to use fresh, high-quality S-methylisothiourea.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the self-condensation of S-methylisothiourea or reaction with the solvent.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will result in a low concentration of the free S-methylisothiourea. Conversely, a very strong base might lead to decomposition.[13] An organic base like DIPEA is often a good starting point.[9]

Q3: I am observing multiple spots on my TLC plate besides the starting materials and the desired product. What are these impurities?

A3: The formation of multiple byproducts is a common issue.[8] Potential impurities could include:

  • N,N'-bis(2,4-difluorophenyl)guanidine: This can form if the initially formed product reacts with another molecule of 2,4-difluoroaniline. This is more likely at higher temperatures and with a high concentration of the aniline.

  • Unreacted S-methylisothiourea salt: If the reaction is incomplete, you will see the starting isothiourea.

  • Decomposition products of S-methylisothiourea: As mentioned earlier, this reagent can decompose.

  • Products from reaction with the solvent: If a nucleophilic solvent is used, it may react with the S-methylisothiourea.

To identify these impurities, techniques like LC-MS are invaluable. To minimize their formation, consider optimizing the stoichiometry of your reactants, the reaction temperature, and the choice of base.

Q4: How do I effectively monitor the progress of this reaction?

A4: Monitoring the reaction is essential for determining the point of maximum product formation and for minimizing byproduct formation.

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method. You will need to find a suitable solvent system that provides good separation between your starting materials (2,4-difluoroaniline and S-methylisothiourea), your product (N-(2,4-difluorophenyl)guanidine), and any significant byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides both separation (LC) and mass information (MS), allowing for the confident identification of reactants, products, and byproducts.[10][11]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No or very little product formation 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst/base. 3. Poor quality of S-methylisothiourea.1. Gradually increase the reaction temperature and monitor by TLC/LC-MS. 2. Ensure the catalyst/base is fresh and used in the correct stoichiometric amount. Consider screening different bases (e.g., TEA, DIPEA, K₂CO₃). 3. Use freshly purchased or purified S-methylisothiourea.
Low yield with significant starting material remaining 1. Insufficient reaction time. 2. Reversible reaction or equilibrium not favoring the product.1. Extend the reaction time, monitoring periodically. 2. Consider removing the methyl mercaptan byproduct by performing the reaction under a gentle stream of nitrogen.
Formation of multiple byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Unsuitable base or solvent.1. Lower the reaction temperature. 2. Carefully control the stoichiometry; a slight excess of the S-methylisothiourea may be beneficial. 3. Screen different solvents and bases to find conditions that minimize side reactions.
Difficulty in isolating the product 1. The product may be an oil or difficult to crystallize.[8] 2. The product may be a salt (e.g., hydroiodide if using S-methylisothiourea hydroiodide), affecting its solubility.[8]1. Attempt purification by column chromatography. 2. Consider a workup procedure that involves a base wash to neutralize the salt and extract the free guanidine into an organic solvent.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)guanidine

This protocol provides a general guideline. Optimization of specific parameters may be necessary based on your laboratory setup and reagent purity.

Materials and Reagents:
  • 2,4-Difluoroaniline

  • S-Methylisothiourea hemisulfate salt

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoroaniline (1.0 eq) and S-methylisothiourea hemisulfate (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids. Then, add DIPEA (2.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluorophenyl)guanidine.

Visualizing the Process

Reaction Workflow

Reaction_Workflow reagents 1. Reagents (2,4-Difluoroaniline, S-Methylisothiourea, DIPEA, DMF) setup 2. Reaction Setup (Flask, Stirrer, Condenser) reagents->setup Combine reaction 3. Reaction (Heating, Stirring, Monitoring) setup->reaction Heat workup 4. Workup (Extraction, Washing) reaction->workup Cool & Quench purification 5. Purification (Column Chromatography) workup->purification Crude Product product 6. Final Product (N-(2,4-difluorophenyl)guanidine) purification->product Pure Product Troubleshooting_Tree start Low or No Product? check_temp Increase Temperature? start->check_temp check_time Increase Time? check_temp->check_time Yes check_reagents Check Reagent Quality? check_temp->check_reagents No check_time->check_reagents No check_base Screen Bases? check_time->check_base Yes optimize Optimize Conditions check_reagents->optimize Yes check_base->optimize Yes

Caption: A decision tree to guide troubleshooting for low product yield.

References

  • Postulated catalytic cycle for catalytic guanylation catalyzed by 6b. ResearchGate. [Link]

  • Organometallic Chemistry of Guanidines. Encyclopedia.pub. [Link]

  • Method of preparing 2,4-difluoroaniline.
  • Aluminum Cations Stabilized by Hybrid N‐Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. PMC. [Link]

  • Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. PMC. [Link]

  • Thiourea -> S-Me isothiourea -> MeSCN. Sciencemadness.org. [Link]

  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. Semantic Scholar. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • First iron-catalyzed guanylation of amines. Lisboa - ITQB NOVA. [Link]

  • Guanidines from S-methylisothiouronium salt. Sciencemadness.org. [Link]

  • Facile Guanidine Formation under Mild Acidic Condition. J-STAGE. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Repositório da Universidade de Lisboa. [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing. [Link]

  • Method of preparing 2,4-difluoroaniline.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

  • Synthesis of guanidine. PrepChem.com. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. [Link]

  • Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2,4-difluorophenyl)guanidine

Executive Summary This guide addresses the purification of N-(2,4-difluorophenyl)guanidine , a critical intermediate often utilized in the synthesis of dihydrofolate reductase inhibitors and kinase inhibitors. The primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of N-(2,4-difluorophenyl)guanidine , a critical intermediate often utilized in the synthesis of dihydrofolate reductase inhibitors and kinase inhibitors.

The primary challenge in purifying this compound lies in separating the highly basic guanidine product from the weakly basic starting material (2,4-difluoroaniline ) and potential dimerization byproducts (biguanides).[1] This guide moves beyond standard chromatography, offering a scalable pH-Switch Extraction Protocol based on pKa differentials, followed by salt formation for long-term stability.

Module 1: The pH-Switch Extraction Protocol

Issue: "I cannot separate the unreacted aniline from my guanidine product using standard silica chromatography."

Root Cause Analysis: Both the starting aniline and the guanidine product are polar amines, causing them to streak or co-elute on silica gel. However, they possess distinct pKa values.

  • 2,4-Difluoroaniline: Weak base (Estimated pKa ~3.5 – 4.0 due to electron-withdrawing fluorines).[1]

  • N-(2,4-difluorophenyl)guanidine: Strong base (Estimated pKa ~8.0 – 9.0).[1]

The Solution: Exploit this


pKa (~5 units) to separate them via liquid-liquid extraction without a column.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Capture): Extract the organic layer twice with 1M HCl .[1]

    • Mechanism:[2][3] Both the aniline and guanidine protonate and migrate to the aqueous phase. Discard the organic layer (removes neutral non-polar impurities).[1]

  • The "Switch" (Aniline Removal): Adjust the aqueous acidic layer to pH 6.0 – 7.0 using 2M NaOH.

    • Crucial Step: At pH 6.5, the aniline (pKa ~3.5) is >99% deprotonated (neutral) and lipophilic.[1] The guanidine (pKa ~8.5) remains >99% protonated (charged) and hydrophilic.[1]

  • Wash: Extract the aqueous solution (pH 6.5) with Dichloromethane (DCM) or EtOAc.[1]

    • Result: The unreacted aniline moves into the organic layer. Keep the aqueous layer.

  • Basification (Product Recovery): Adjust the aqueous layer to pH > 12 using 5M NaOH.

    • Mechanism:[2][3] The guanidine is now deprotonated (free base).[1][4]

  • Final Extraction: Extract the aqueous layer (pH 12) with EtOAc (3x) . Dry over Na₂SO₄ and concentrate.

pH_Switch_Protocol Start Crude Reaction Mix (in EtOAc) AcidExt Extract with 1M HCl Start->AcidExt AqAcid Aqueous Acid Phase (Contains Product + Aniline) AcidExt->AqAcid Protonated Species OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard pHAdjust Adjust pH to 6.5 (NaOH) AqAcid->pHAdjust Wash Wash with DCM pHAdjust->Wash OrgAniline Organic Phase (Contains 2,4-Difluoroaniline) Wash->OrgAniline Discard (Aniline Removal) AqProduct Aqueous Phase (pH 6.5) (Contains Product Cation) Wash->AqProduct Keep Aqueous Basify Basify to pH > 12 AqProduct->Basify FinalExt Extract with EtOAc Basify->FinalExt FinalProd Pure N-(2,4-difluorophenyl)guanidine (Free Base) FinalExt->FinalProd

Caption: Workflow for the pH-Switch Extraction exploiting the basicity difference between aniline and guanidine.

Module 2: Salt Formation & Crystallization

Issue: "My product is an oil/gum that degrades over time. How do I get a stable solid?"

Technical Insight: Aryl guanidine free bases are often hygroscopic oils that absorb CO₂ from the air to form carbonates. Converting them to a crystalline salt (Nitrate or Hydrochloride) significantly improves stability and purity.[1]

Recommended Salt Forms
Salt TypeReagentSolvent SystemProsCons
Nitrate 65% HNO₃Ethanol / WaterBest Crystallinity . Very stable. High melting point.Strong oxidant; requires care.
Hydrochloride 4M HCl in DioxaneEthanol / Et₂OCommon standard. Good solubility.Can be hygroscopic if excess HCl is trapped.
Carbonate CO₂ bubblingWater / AcetoneEasy to form (spontaneous).[1]Lower solubility; often forms amorphous hydrates.
Crystallization Protocol (Nitrate Salt)

Reference Standard for Guanidine Salts [1]

  • Dissolve the purified free base oil (from Module 1) in a minimum amount of warm Ethanol (EtOH) .[1]

  • Add Nitric Acid (HNO₃, 65%) dropwise until pH ~3-4. Caution: Exothermic.

  • Allow the solution to cool to room temperature.

  • If no crystals form, add Diethyl Ether or Acetone dropwise until the solution turns turbid.

  • Refrigerate at 4°C overnight.

  • Filter the white needles and wash with cold Ether.

Module 3: HPLC Analytical Validation

Issue: "The HPLC peak for the guanidine is tailing badly, making integration inaccurate."

Root Cause: Guanidines interact strongly with residual silanol groups on standard C18 silica columns, causing peak broadening and tailing.

Troubleshooting Guide
ParameterStandard ConditionOptimized Condition for Guanidines Why?
Column C18C18 with Polar Endcapping or Phenyl-Hexyl Reduces silanol interactions. Phenyl-hexyl interacts with the fluorophenyl ring.
Mobile Phase A WaterWater + 0.1% TFA or 0.1% PFPA Acidic modifier suppresses silanol ionization and ion-pairs with guanidine.
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA Maintains ion-pairing in organic phase.
Gradient 10-90% B5-60% B (Shallower)Aryl guanidines elute earlier than expected due to polarity.[1]
Wavelength 254 nm210 nm - 220 nm The guanidine functionality has weak UV absorbance; rely on the phenyl ring.

Note on Mobile Phase: If TFA is insufficient, use a buffer: 10mM Ammonium Formate (pH 3.0) . Avoid phosphate buffers if using LC-MS.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use silica column chromatography if the extraction doesn't work? A: Yes, but you must modify the silica. Standard silica is acidic. Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexane before packing the column.[1] Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes for the acidic sites on the silica, allowing the guanidine to elute as a sharp band.

Q2: I see a byproduct with exactly double the molecular weight. What is it? A: This is likely the Biguanide dimer. It forms if the reaction temperature is too high or if the stoichiometry of the guanidinylating agent is incorrect.

  • Removal: Biguanides are much less soluble in water than the monoguanidine. In the Acid Extraction step (Module 1, Step 2), the biguanide hydrochloride often precipitates out as a solid at the interface. Filter this solid off before separating layers.

Q3: The product is turning pink/brown on the shelf. A: This indicates oxidation of trace aniline impurities or phenol formation (if hydrolysis occurred).[1]

  • Fix: Recrystallize immediately as the Nitrate salt (see Module 2).[1] Store under Argon in amber vials.

References

  • Palaitis, W., & Curran, J. (1984).[5] HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.[5][6] Journal of Chromatographic Science, 22(3), 99-103.[1][6]

  • BenchChem Technical Support. (2025). Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. BenchChem Protocols.

  • SIELC Technologies. (n.d.).[1] HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Applications.

  • University of Tartu. (2025).[1] pKa values of bases in non-aqueous solvents (Acetonitrile).[1] Leito Group Data.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Aniline Guanylation

Welcome to the technical support center for navigating the challenges of guanylation reactions, specifically when dealing with sterically hindered 2,4-disubstituted anilines. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of guanylation reactions, specifically when dealing with sterically hindered 2,4-disubstituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic roadblocks due to steric constraints. Here, we will explore common issues, provide actionable troubleshooting strategies, and detail validated protocols to enhance your success in synthesizing these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My guanylation reaction with a 2,4-disubstituted aniline is showing low to no conversion. What are the primary factors I should consider?

A1: Low reactivity in the guanylation of sterically hindered anilines is a common challenge. The primary factors to investigate are:

  • Reduced Nucleophilicity of the Aniline: The substituents at the 2 and 4 positions can electronically and sterically diminish the nucleophilicity of the amine, making it a poor reactant for many standard guanidinylating agents.[1]

  • Steric Clash with the Guanidinylating Reagent: The bulk of both the aniline and the guanidinylating reagent can create a significant steric barrier, preventing the necessary orbital overlap for the reaction to proceed.

  • Inappropriate Reagent Choice: Not all guanidinylating reagents are created equal. Some are inherently more reactive and better suited for challenging substrates.[2][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst can dramatically influence the reaction outcome.

Q2: Which guanidinylating reagents are most effective for sterically hindered anilines?

A2: For sterically encumbered anilines, highly reactive guanidinylating reagents are generally required. Consider the following options:

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is often the reagent of choice for less nucleophilic amines due to the excellent leaving group ability of the triflate group, which facilitates the formation of a highly electrophilic carbodiimide intermediate.[4][5][6]

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) in combination with a thiourea: This method is effective for generating a reactive carbodiimide in situ, which can then react with the hindered aniline.[7][8]

  • Catalytic Approaches: The use of metal catalysts, such as those based on iron or zinc, can facilitate the addition of amines to carbodiimides, even with sterically demanding substrates.[9][10][11]

Q3: I'm observing decomposition of my starting material or product. What could be the cause?

A3: Decomposition can arise from several sources:

  • Harsh Reaction Conditions: Prolonged heating at high temperatures can lead to degradation. It's crucial to carefully monitor the reaction progress and avoid excessive heating.

  • Incompatible Protecting Groups: If your aniline or guanidinylating reagent contains protecting groups, they may not be stable to the reaction or workup conditions. An orthogonal protecting group strategy is essential for complex molecules.[12][13][14]

  • Acid/Base Sensitivity: The product guanidine, even when protected, may be sensitive to acidic or basic conditions used during the reaction or purification.

Q4: How do I choose the right protecting group strategy for my guanidinylation reaction?

A4: A successful protecting group strategy is crucial.[4] Key considerations include:

  • Orthogonality: The protecting groups on the guanidinylating reagent and any other functional groups in your molecule should be removable under conditions that do not affect each other.[12][13] For example, Boc groups are acid-labile, while Cbz groups are typically removed by hydrogenolysis.[15][16]

  • Stability: The chosen protecting groups must be stable to the guanidinylation reaction conditions.[4]

  • Deprotection Conditions: Consider the final deprotection step. The conditions required to remove the guanidine protecting groups should not compromise the integrity of your final molecule.[17][18]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Guanidine Product

If you are experiencing low yields, a systematic approach to optimization is necessary.

Initial Diagnostic Steps
  • Confirm Starting Material Purity: Ensure your 2,4-disubstituted aniline and guanidinylating reagent are pure and dry.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This will help determine if the reaction is stalling or if the product is decomposing.

  • Control Reaction: Run a control reaction with a less hindered aniline (e.g., aniline or 4-methylaniline) to confirm the activity of your guanidinylating reagent and conditions.

Troubleshooting Workflow

troubleshooting_low_yield cluster_reagent Reagent Selection cluster_conditions Condition Optimization cluster_catalyst Catalytic Methods start Low Yield reagent Evaluate Guanidinylating Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low reagent_1 Switch to a more reactive reagent (e.g., Goodman's Reagent) [9, 10] reagent->reagent_1 catalyst Consider Catalysis conditions->catalyst If still low cond_1 Increase temperature incrementally conditions->cond_1 workup Assess Workup & Purification catalyst->workup If still low cat_1 Introduce a Lewis acid catalyst (e.g., Sc(OTf)3) [31] catalyst->cat_1 success Improved Yield workup->success If issue identified reagent_2 Use in situ activation (e.g., Mukaiyama's reagent + thiourea) [4, 16] cond_2 Screen different solvents (e.g., THF, DCM, DMF) [26] cond_3 Increase reaction time [31] cat_2 Employ a transition metal catalyst (e.g., Fe(OAc)2, ZnEt2) [13, 18]

Caption: Troubleshooting workflow for low guanylation yield.

Problem 2: Formation of Side Products During Boc-Deprotection

The deprotection of Boc-protected guanidines can sometimes lead to unwanted side reactions.

Common Side Reactions and Solutions
Side Product/IssueLikely CauseRecommended Solution
Product +56 Da tert-butylation of nucleophilic sites (e.g., indole, thiol) by the tert-butyl cation generated during deprotection.[17][19]Add a scavenger such as triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) to the deprotection mixture.[17]
Incomplete Deprotection Insufficient acid strength or low temperature, especially with sterically hindered guanidines.[17]Increase the concentration of trifluoroacetic acid (TFA) or consider a stronger acid. Alternatively, gentle heating may be required.[17][18]
δ-Lactam Formation Intramolecular cyclization of an adjacent activated carboxylic acid with the guanidine group, particularly with di-Boc protected guanidines.[17]Optimize coupling conditions to minimize the lifetime of the activated carboxylic acid.
Alternative Mild Deprotection Protocol

For substrates sensitive to strong acids, a milder deprotection method using trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed.[17][18]

Step-by-Step Protocol:

  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add 2,6-lutidine (1.5-2.0 equivalents).

  • Cool the solution to 0 °C.

  • Add TMSOTf (1.5-2.0 equivalents) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with methanol.

  • Perform an aqueous workup with saturated sodium bicarbonate solution.[17]

Experimental Protocols

Protocol 1: Guanylation of a Hindered Aniline using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted for amines that are poor nucleophiles.[4][5]

Materials:

  • 2,4-disubstituted aniline

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2,4-disubstituted aniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. For very hindered anilines, gentle heating (e.g., 40 °C) may be necessary.[20]

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection of a Protected Guanidine using TFA

This is a standard protocol for the removal of Boc protecting groups.[17]

Materials:

  • Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane), if necessary

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected guanidine in DCM (e.g., 0.1 M).

  • If required, add a scavenger (e.g., TIS, 5-10 vol%).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 25-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • Precipitate the TFA salt of the guanidine by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and wash with cold ether.

Caption: Standard workflow for Boc-deprotection of guanidines.

References

  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(X), XX–XX.
  • Batey, R. A. (2002).
  • Li, Q., Wang, S., Zhou, S., Yang, G., Zhu, X., & Liu, Y. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1888–1898.
  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros.
  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422.
  • Pfeffer, P. L., Looper, R. E., & Nagasawa, H. T. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54402.
  • Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Retrieved from [Link]

  • Ishikawa, T., & Kumamoto, T. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3371–3406.
  • Drozdov, F. V., & Kotov, V. M. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • ResearchGate. (n.d.).
  • Albany Molecular Research Inc. (1999).
  • Thieme. (n.d.).
  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
  • Lisboa, A., & Batey, R. A. (2012). First iron-catalyzed guanylation of amines. Tetrahedron Letters, 53(36), 4833–4836.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection.
  • VI Protecting Groups and Orthogonal Protection Str
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
  • National Institutes of Health. (n.d.).
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
  • ResearchGate. (n.d.). N,N′-DiBoc-N′′-triflylguanidine (1).
  • Davies, D. H. (2009).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Lipton, M. A., & Drake, B. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(16), 2521–2524.
  • Stalke, D., & Schulz, S. (2013). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 42(38), 13697–13704.
  • GalChimia. (2020, November 24). A Different Approach to Anilines.
  • Kim, S., & Lee, P. H. (2021). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry, 19(5), 1080–1084.
  • Barluenga, J., Aznar, F., & Valdés, C. (2004). Practical catalytic method for synthesis of sterically hindered anilines.
  • MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of N-(2,4-difluorophenyl)guanidine Free Base

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(2,4-difluorophenyl)guanidine. This document is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2,4-difluorophenyl)guanidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical troubleshooting for solubility enhancement experiments.

N-(2,4-difluorophenyl)guanidine presents a common but significant formulation challenge. The molecule's structure combines two opposing features: the highly basic and polar guanidine group, and the hydrophobic, non-polar 2,4-difluorophenyl ring. In its free base form, the molecule's low aqueous solubility at neutral and basic pH is driven by the hydrophobic portion. However, the guanidine group's high basicity is the key to unlocking significant solubility enhancement.

This guide provides a logical, step-by-step workflow to systematically evaluate and overcome solubility limitations, ensuring you can develop robust and effective formulations.

Troubleshooting Guide: A Step-by-Step Workflow for Solubility Enhancement

This section provides a structured approach to systematically address the poor aqueous solubility of N-(2,4-difluorophenyl)guanidine free base. The workflow is designed to progress from the most fundamental and impactful techniques to more specialized methods.

Workflow Overview

G cluster_0 cluster_1 start Start: Poorly Soluble N-(2,4-difluorophenyl)guanidine Free Base ph_mod Strategy 1: pH Modification (Most Critical First Step) start->ph_mod ph_check Is pH control alone sufficient and stable for the final application? ph_mod->ph_check  Generate pH-Solubility Profile salt Strategy 2: Salt Formation salt_check Is a solid, stable salt form with high solubility achieved? salt->salt_check  Screen Counter-ions cosolvent Strategy 3: Co-solvents cosolvent_check Is solubility sufficient without precipitation upon dilution? cosolvent->cosolvent_check  Screen Co-solvents cyclo Strategy 4: Cyclodextrin Complexation end End: Solubilized Formulation cyclo->end  Optimize Complex ph_check->salt No ph_check->end Yes salt_check->cosolvent No salt_check->end Yes cosolvent_check->cyclo No / Need Further Enhancement cosolvent_check->end Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification (The Foundational Approach)

Scientific Rationale: The guanidine functional group is one of the strongest organic bases in chemistry. Its conjugate acid, the guanidinium cation, has a very high pKa, estimated to be between 12.5 and 13.6.[1][2][3][4][5] This means that at any pH below ~11, the molecule will exist almost exclusively in its protonated, cationic form. This charge dramatically increases its interaction with polar solvents like water, leading to a significant increase in aqueous solubility. Weakly basic drugs are known to be more soluble at a pH below their pKa.[6] Therefore, the most direct and effective method to solubilize N-(2,4-difluorophenyl)guanidine is to dissolve it in an acidic aqueous medium.

Experimental Protocol: Generating a pH-Solubility Profile

This experiment will quantify the relationship between pH and the equilibrium solubility of your compound. The shake-flask method is the gold standard for this determination.[7]

  • Prepare a Range of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, and 8). Use buffers with sufficient capacity, such as phosphate, acetate, or citrate buffers.

  • Add Excess Compound: To separate vials each containing a known volume (e.g., 10 mL) of a specific buffer, add an excess amount of N-(2,4-difluorophenyl)guanidine free base. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge or filter the aliquot (using a chemically compatible filter, e.g., PVDF) to remove any remaining microparticulates.

  • Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method.[7][8]

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µg/mL) on a logarithmic scale against the final measured pH.

Expected Results & Troubleshooting
  • Expected Outcome: You should observe a dramatic increase in solubility at lower pH values, consistent with the behavior of a weak base.[9] The solubility will be very high in the acidic range (pH < 5) and will decrease sharply as the pH approaches and surpasses neutrality.

  • Troubleshooting - "My compound is still insoluble even at low pH."

    • Check Compound Purity: Impurities could be insoluble. Verify the purity of your free base.

    • Insufficient Acid: Ensure the buffer capacity is sufficient to protonate all the added compound without a significant shift in the final pH. If you add a large amount of the basic compound to a weak buffer, the final pH may be much higher than the starting pH.

  • Troubleshooting - "The solubility is inconsistent between replicates."

    • Incomplete Equilibration: Ensure you have allowed sufficient time to reach equilibrium. For some compounds, this can take up to 72 hours.[7]

    • Temperature Fluctuations: Maintain a constant temperature, as solubility is temperature-dependent.[10]

Data Presentation: Example pH-Solubility Profile
Final Measured pHSolubility (µg/mL)Log Solubility
2.115,2004.18
4.014,5004.16
5.58,3003.92
6.81502.18
7.4251.40
8.2< 5< 0.70
Strategy 2: Salt Formation

Scientific Rationale: If maintaining a low pH in the final formulation is not practical, creating a solid salt form is the next logical step.[11] By reacting the basic guanidine group with an acid, you form an ion pair (guanidinium cation and acid-anion) that crystallizes as a salt. This pre-protonated form often has superior dissolution and solubility properties compared to the free base in neutral media. The choice of the counter-ion is critical and can influence properties like solubility, stability, and hygroscopicity.

Experimental Protocol: Salt Screening
  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids with varying pKa values and structures (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric, citric, fumaric acids).

  • Stoichiometric Reaction: In a suitable solvent (e.g., ethanol, isopropanol, or acetone), dissolve the N-(2,4-difluorophenyl)guanidine free base. Add a stoichiometric equivalent (e.g., 1.0 or 1.1 equivalents) of the selected acid.

  • Induce Crystallization: Stir the mixture at room temperature. If no precipitate forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE), or scratching the inside of the flask to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the Salt:

    • Solubility: Determine the aqueous solubility of the new salt form at a relevant pH (e.g., pH 6.8 or 7.4) using the shake-flask method described above.

    • Solid-State Analysis: Use techniques like XRPD (X-ray Powder Diffraction) to confirm a new crystalline form has been created, DSC (Differential Scanning Calorimetry) to determine the melting point, and TGA (Thermogravimetric Analysis) to check for solvates or hydrates.

Troubleshooting
  • Troubleshooting - "No salt is forming; I only recover my starting material."

    • pKa Mismatch: While guanidine is a strong base, salt formation requires a sufficient pKa difference between the base and the acid (a general rule of thumb is a ΔpKa > 3).[12] This is unlikely to be an issue with guanidine but is a consideration for weaker bases.

    • Solvent Choice: The solvent system is critical. The free base and acid must be soluble, but the resulting salt should be sparingly soluble to crystallize out. Experiment with different solvents of varying polarity.

  • Troubleshooting - "I get an oil or amorphous solid instead of a crystal."

    • This is common. Try different solvents, slower cooling rates, or slow anti-solvent addition to encourage crystal lattice formation. If an amorphous solid is consistently formed, it may have higher solubility but could also be less stable.

Strategy 3: Co-solvents

Scientific Rationale: If an aqueous formulation is not required, or if pH control and salt formation are insufficient, using co-solvents is a common strategy.[13] Co-solvents are water-miscible organic solvents that increase the solubility of non-polar solutes by reducing the polarity of the aqueous environment.[14][15][16] They disrupt the hydrogen-bonding network of water, making it more favorable for the hydrophobic difluorophenyl group to be solvated.

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose common, pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

  • Prepare Solvent Systems: Create a series of binary solvent systems with increasing percentages of the co-solvent in water or a relevant buffer (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

  • Determine Solubility: Using the shake-flask method, determine the solubility of the free base in each co-solvent mixture.

  • Check for Precipitation upon Dilution: A critical test for parenteral formulations. Prepare a concentrated solution of the compound in a high-percentage co-solvent system. Inject a small volume of this solution into a larger volume of aqueous buffer (simulating injection into the bloodstream) and observe for any immediate precipitation (crashing out).

Data Presentation: Co-solvent Solubility Comparison
Co-solvent System (% v/v in water)EthanolPropylene GlycolPEG 400
0% (Water)< 0.01 mg/mL< 0.01 mg/mL< 0.01 mg/mL
20%0.5 mg/mL0.8 mg/mL1.2 mg/mL
40%2.1 mg/mL4.5 mg/mL7.8 mg/mL
60%8.9 mg/mL15.2 mg/mL25.1 mg/mL
Troubleshooting
  • Troubleshooting - "My compound precipitates when diluted with water."

    • This is a common limitation of co-solvent systems.[18] The drug is only soluble in the high-concentration co-solvent mixture. When diluted, the solvent polarity increases, and the drug can no longer stay in solution.

    • Solution: You may need to use a combination of approaches. For example, use a co-solvent system to dissolve a soluble salt form of the drug, or add a surfactant to stabilize the drug upon dilution.

Strategy 4: Advanced Techniques - Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like the 2,4-difluorophenyl group, within their hydrophobic core.[][21] This host-guest inclusion complex effectively masks the hydrophobic part of the molecule, presenting a new, larger complex with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[22]

Experimental Protocol: Phase Solubility Study
  • Select Cyclodextrins (CDs): Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Prepare CD Solutions: In a fixed aqueous buffer (e.g., pH 7.4 phosphate buffer), prepare a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80 mM).

  • Equilibrate with Excess Drug: Add an excess amount of N-(2,4-difluorophenyl)guanidine free base to each CD solution.

  • Determine Solubility: Use the shake-flask method as described previously to determine the drug's solubility at each cyclodextrin concentration.

  • Plot and Analyze: Plot the solubility of the drug against the concentration of the cyclodextrin. The shape of the curve (typically linear, Aₗ-type) indicates the stoichiometry and stability of the complex.

Troubleshooting
  • Troubleshooting - "Solubility is not increasing significantly."

    • Poor Fit: The hydrophobic difluorophenyl group may not be a good geometric fit for the cavity of the chosen cyclodextrin. Try a different type (e.g., α-CD for smaller rings, γ-CD for larger ones) or derivative.[]

    • Competition: If using a co-solvent in combination with a cyclodextrin, the co-solvent molecules can sometimes compete with the drug for a place inside the CD cavity, reducing the complexation efficiency.[23]

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of N-(2,4-difluorophenyl)guanidine and why is it important? A1: While an experimental value for this specific molecule is not readily available, the pKa of the conjugate acid of the guanidine group is exceptionally high, typically in the range of 12.5-13.6.[1][2][5] This value is crucial because it dictates that the molecule will be protonated and positively charged at all physiologically relevant pH values. This positive charge is the primary driver for its high solubility in acidic environments, making pH modification the most powerful tool for its solubilization.[6]

Q2: I dissolved my compound in an acidic solution, but it crashed out when I adjusted the pH back to neutral. Why? A2: This is expected behavior for a strong base. In the acidic solution, the compound existed as the highly soluble guanidinium cation. By increasing the pH towards neutrality and beyond, you deprotonated the guanidinium ion, converting it back to the neutral (free base) form. The free base is dominated by the hydrophobic difluorophenyl group and is poorly soluble in water, causing it to precipitate. This phenomenon is a practical demonstration of the pH-solubility profile.[9][24]

Q3: Which salt form is likely to provide the best solubility enhancement? A3: There is no universal answer, and it must be determined experimentally through a salt screen. However, salts formed from strong acids (like hydrochloride or sulfate) often result in a salt that is fully dissociated in water and can provide high solubility.[25] Salts of organic acids (like citrate or tartrate) can also be highly effective and may offer other formulation advantages. The final choice depends on a balance of solubility, stability, hygroscopicity, and manufacturability.[12]

Q4: Can I use surfactants to solubilize the free base? A4: Yes, surfactants are a viable option, often used in combination with other techniques. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic difluorophenyl group in their non-polar core, increasing the apparent solubility of the free base even at neutral pH. This technique, known as micellar solubilization, is another effective strategy.[13]

Q5: How do I know I have reached "equilibrium solubility" in my shake-flask experiment? A5: True equilibrium is confirmed when the measured concentration of the solute in the supernatant does not change over time.[26] A good practice is to measure the concentration at multiple time points (e.g., 24h, 48h, and 72h). If the 48h and 72h results are statistically identical, you can be confident that equilibrium has been reached.[7]

References
  • Guanidine - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Patel, H., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology.
  • Soni, P., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science.
  • Sharma, D., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 24, 2026, from a document on pharmaceutical analysis.
  • Vemula, V. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Applied Pharmaceutics.
  • USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Indulkar, A. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics.
  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology.
  • PerMM. (n.d.). Guanidine.
  • National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • FooDB. (2010). Showing Compound Guanidine (FDB005416). Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Typical compounds containing a guanidine substructure.
  • pH and Solvent Effect on Drug Solubility. (n.d.).
  • Patel, J., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Al-Ghaban, A., et al. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech.
  • Kesisoglou, F., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 24, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014). World Journal of Pharmacy and Pharmaceutical Sciences.
  • solubility experimental methods.pptx. (n.d.).
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
  • Solubility of Things. (n.d.). Guanidine. Retrieved February 24, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved February 24, 2026, from [Link]

  • Kim, D. S., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics.
  • Okur, F. U., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society.
  • ChemBK. (n.d.). Guanidine sulfate salt. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N''-[2-(4-Fluorophenyl)ethyl]guanidine Properties. CompTox Chemicals Dashboard.
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank.
  • American Chemical Society. (2020). Guanidine. Molecule of the Week. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Accelerated Guanylation of Deactivated Anilines

Status: Operational Ticket Topic: Optimizing reaction kinetics for electron-deficient ( ) aniline substrates. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimizing reaction kinetics for electron-deficient (


) aniline substrates.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.

Diagnostic Phase: Substrate Analysis

Before selecting a protocol, you must categorize your substrate. Electron-withdrawing groups (EWGs) such as


, 

, or

significantly reduce the nucleophilicity of the aniline nitrogen, rendering standard reagents (e.g.,

-pyrazole-1-carboxamidine) kinetically incompetent.
Decision Matrix

Use the following logic flow to select the optimal acceleration strategy for your specific substrate.

GuanylationDecisionTree Start Start: Analyze Aniline Nucleophilicity CheckEWG Is pKa of Conjugate Acid < 3.0? (e.g., 2,4-dinitroaniline) Start->CheckEWG Moderate Moderate Deactivation (p-CF3, p-CN) CheckEWG->Moderate No Severe Severe Deactivation (o-NO2, di-halogen) CheckEWG->Severe Yes RouteA Protocol A: Goodman's Reagent (Triflylguanidine) Moderate->RouteA High Purity RouteC Protocol C: Sc(OTf)3 Catalysis (Microwave) Moderate->RouteC Green/Fast Severe->RouteA Standard RouteB Protocol B: Hg(II) Promoted Desulfurization Severe->RouteB Force Conditions

Caption: Selection logic based on substrate deactivation. Red paths indicate aggressive conditions required for highly deactivated amines.

High-Performance Protocols

Protocol A: The Electrophilic Spike (Goodman's Reagent)

Best for: High-value substrates where purification must be minimized. Mechanism: The triflyl (


) group creates a super-electrophilic carbodiimide intermediate in situ.

Reagents:

  • Substrate: 1.0 equiv Electron-Poor Aniline

  • Reagent: 1.0–1.2 equiv

    
    -di-Boc-
    
    
    
    -triflylguanidine (Goodman's Reagent) [1]
  • Base: 1.1 equiv TEA or DIPEA

  • Solvent: DCM or DCE (Anhydrous)

Step-by-Step Optimization:

  • Dissolution: Dissolve aniline and Goodman's reagent in DCM (

    
    ).
    
  • Activation: Add TEA dropwise. Critical: For extremely slow amines, use DCE and heat to

    
    .
    
  • Kinetics Check: Standard reaction time is 12–24h.

    • Acceleration Tip: Add 10 mol% DMAP to catalyze the nucleophilic attack if the reaction stalls at 50% conversion.

Protocol B: Mercury-Promoted Desulfurization

Best for: Sterically hindered and electron-poor anilines that fail Protocol A. Mechanism:


 irreversibly precipitates sulfur as 

, driving the equilibrium toward the guanidine via a carbodiimide intermediate [2].

Reagents:

  • Precursor:

    
    -di-Boc-thiourea (formed via aniline + Boc-NCS)
    
  • Promoter: 1.1 equiv

    
     (Caution: Toxic)
    
  • Base: 2.0 equiv

    
    
    
  • Solvent: DMF (Required for Hg solubility)

Step-by-Step Optimization:

  • Thiourea Formation: React aniline with

    
    -di-Boc-thiourea (or Boc-isothiocyanate) first. Isolate this intermediate.
    
  • Desulfurization: Dissolve the thiourea in DMF under

    
    .
    
  • The "Kick": Add

    
    , then 
    
    
    
    in one portion.
  • Workup: Filter through Celite immediately upon completion to remove black

    
    .
    
Protocol C: Microwave-Assisted Lewis Acid Catalysis

Best for: Rapid screening and "green" chemistry requirements. Mechanism:


 acts as a Lewis acid to activate the cyanamide/carbodiimide, while microwave irradiation overcomes the activation energy barrier [3].

Reagents:

  • Reagent: Cyanamide (

    
    ) or Carbodiimide
    
  • Catalyst: 5–10 mol%

    
    
    
  • Solvent: Toluene or Acetonitrile

Step-by-Step Optimization:

  • Vessel Prep: Combine aniline, reagent, and catalyst in a microwave-safe vial.

  • Irradiation: Set microwave to Dynamic Mode .

    • Target Temp:

      
      
      
    • Hold Time: 10–20 minutes (vs. 18h thermal).

  • Safety: Ensure the vial is pressure-rated (up to 20 bar).

Comparative Data: Reaction Times

MethodReagent SystemThermal TimeOptimized TimeYield (Avg)Notes
A Triflylguanidine / TEA12–48 h4–6 h (at

)
85–95%Cleanest crude; easy purification.
B Thiourea /

4–12 h30–60 min 80–90%Toxic waste; requires filtration.
C

/ MW
18–24 h15 min 70–85%Best for scale-up; solvent-free options.

Troubleshooting Guide

Symptom: Reaction Stalls at ~50% Conversion

  • Root Cause: Formation of a stable guanidine-H-bond complex or poisoning of the catalyst surface (in Protocol C).

  • Corrective Action:

    • For Protocol A: Add 0.5 equiv more of Goodman's reagent and increase temperature by

      
      .
      
    • For Protocol B: Ensure fresh

      
       is used; old reagents absorb moisture, reducing efficacy.
      

Symptom: Formation of Urea Byproduct

  • Root Cause: Hydrolysis of the carbodiimide intermediate due to trace water in the solvent.

  • Corrective Action:

    • Switch to anhydrous solvents (DCM/DMF) stored over molecular sieves.

    • Perform the reaction under a strict Argon atmosphere.

Symptom: Low Yield with Ortho-Substituted Anilines

  • Root Cause: Steric hindrance prevents attack on the central carbon.

  • Corrective Action:

    • Switch to Protocol B (Mercury) . The thermodynamic driving force of

      
       formation often overrides steric barriers that kinetic reagents (Protocol A) cannot surmount.
      

Mechanism Visualization

Understanding the intermediate is key to troubleshooting. The breakdown usually occurs at the nucleophilic attack step (


).

ReactionMechanism Reagent Goodman's Reagent (Triflyl-Guanidine) Inter Carbodiimide Intermediate (Super-Electrophile) Reagent->Inter - TfNH2 Base Base (TEA) Base->Inter Promotes TS Transition State (Rate Limiting) Inter->TS Aniline Electron-Poor Aniline Aniline->TS Nucleophilic Attack Product Protected Guanidine TS->Product

Caption: Mechanism of Goodman's Reagent. The formation of the carbodiimide intermediate is fast; the attack by the aniline is the rate-determining step.

Frequently Asked Questions (FAQ)

Q: Can I use Pyrazole-1-carboxamidine for nitro-anilines? A: Generally, no . The pyrazole leaving group is not electron-withdrawing enough to generate the electrophilicity required to capture a deactivated aniline. You will likely recover starting material. Use Protocol A (Triflyl) instead.

Q: Is there a metal-free alternative to Mercury for desulfurization? A: Yes. You can use Cyanuric Chloride (TCT) or EDCI [4]. TCT is effective but requires careful temperature control (


 to RT) to avoid polymerization. 

remains the most robust method for "difficult" substrates despite toxicity.

Q: How do I remove the Boc groups after the reaction? A: The resulting


-di-Boc guanidines are acid-labile. Treat with TFA/DCM (1:1)  or 4M HCl in Dioxane  for 1–2 hours. Ensure you scavenge the 

-butyl cations (using triethylsilane) if your substrate has other sensitive nucleophiles.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines.[1] Tetrahedron Letters, 34(48), 7677-7680. Link

  • Tsubokura, K., Iwata, T., & Tanaka, K. (2014).[2][3] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302-1306. Link

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[4] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[4] Synlett, 2009(18), 3021-3024. Link

Sources

Troubleshooting

Removing cyanamide impurities from guanidine synthesis mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for guanidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for guanidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in guanidine chemistry: the removal of cyanamide and related impurities. As professionals in research and drug development, ensuring the purity of your guanidine compounds is paramount for downstream applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs). This resource combines established chemical principles with field-proven insights to help you navigate and resolve common purification hurdles.

Troubleshooting Guide: Isolating and Eliminating Cyanamide Impurities

This section addresses specific issues you may encounter during the purification of guanidine salts. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My final, crystallized guanidine hydrochloride product still contains a persistent, unknown impurity. How can I confirm if it's cyanamide or dicyandiamide?

Answer:

The most effective method for identifying and quantifying cyanamide and its dimer, dicyandiamide, is High-Performance Liquid Chromatography (HPLC).[1][2] These compounds are common impurities in guanidine syntheses that start from dicyandiamide or cyanamide itself.[3][4]

Causality: Guanidine is often synthesized by heating dicyandiamide with ammonium salts like ammonium chloride.[5][6][7] This reaction can be incomplete, leaving unreacted dicyandiamide. Furthermore, under certain conditions, guanidine can be in equilibrium with or decompose back to cyanamide, which can then dimerize to form dicyandiamide.

Recommended Action: Analytical Protocol

A validated HPLC method is crucial for both identification and quantification.

Protocol: HPLC Analysis of Cyanamide and Dicyandiamide Impurities

  • System Preparation: Use a High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: An Inertsil ODS-SP or similar C18 reversed-phase column is recommended.[1]

  • Mobile Phase: A simple isocratic mobile phase of 5% methanol in water is effective for separating these polar compounds.[1]

  • Detection: Set the UV detector to a wavelength of 240 nm for cyanamide.[1] A wavelength of 200 nm can also be used for simultaneous detection of both cyanamide and dicyandiamide.[2]

  • Sample Preparation: Dissolve a precisely weighed sample of your guanidine salt in the mobile phase.

  • Standard Preparation: Prepare separate, calibrated standard solutions of pure cyanamide and dicyandiamide in the mobile phase.

  • Injection & Analysis: Inject the standards to determine their retention times. Then, inject your sample. Compare the retention times of any impurity peaks in your sample with those of the standards for positive identification.

  • Quantification: Create a calibration curve using an internal standard (dicyandiamide can serve as an internal standard for cyanamide quantification) to determine the exact concentration of the impurity.[1]

Q2: I've confirmed cyanamide is the primary impurity. My standard recrystallization protocols aren't removing it effectively. What is my next step?

Answer:

While recrystallization is a fundamental purification technique for guanidine salts[3][8], its effectiveness for removing cyanamide can be limited by co-crystallization and similar solubility profiles. A more robust approach involves chemically converting the cyanamide impurity into a more easily separable compound.

Causality: Cyanamide (H₂NCN) is reactive and can function as a dehydrating agent or react with nucleophiles.[9] Its nitrile group is susceptible to hydrolysis. We can exploit this reactivity to our advantage. By converting cyanamide into urea, which has significantly different physical properties and solubility, we can facilitate its removal.

Recommended Action: In-Situ Chemical Quenching Prior to Final Recrystallization

This protocol involves the controlled hydrolysis of cyanamide to urea.

Protocol: Cyanamide Hydrolysis and Subsequent Purification

  • Dissolution: Dissolve the crude guanidine salt mixture in water. The use of aqueous solutions is key for this step.

  • pH Adjustment: Adjust the pH of the solution to a mildly acidic or basic condition (e.g., pH 5-6 or pH 8-9). The rate of hydrolysis is pH-dependent. Avoid strongly acidic or basic conditions that could degrade the desired guanidine salt.

  • Controlled Heating: Gently heat the solution (e.g., to 50-60°C) for a defined period (e.g., 1-2 hours). This accelerates the hydrolysis of cyanamide to urea (H₂NCN + H₂O → (NH₂)₂CO). Monitor the disappearance of the cyanamide impurity by HPLC.

  • Cooling and Crystallization: Once the cyanamide is below the detection limit, proceed with your standard cooling and crystallization protocol for the guanidine salt. Urea is typically much more soluble in the mother liquor than guanidine hydrochloride, leading to effective separation.

  • Filtration and Washing: Filter the purified guanidine salt crystals and wash with a minimal amount of cold solvent (e.g., ethanol) to remove any residual mother liquor containing urea.

  • Validation: Analyze the final product by HPLC to confirm the absence of cyanamide and the purity of the guanidine salt.

Frequently Asked Questions (FAQs)
What are the primary synthetic routes to guanidine, and why do they generate cyanamide impurities?

The most common industrial methods for producing guanidine salts involve starting materials that are chemically related to cyanamide.

  • From Dicyandiamide and Ammonium Salts: This is a widely used method where dicyandiamide (the dimer of cyanamide) is heated with an ammonium salt like ammonium chloride or nitrate.[3][6] The reaction proceeds at high temperatures (170-230°C).[5][7] Incomplete reaction is a primary source of dicyandiamide impurity. Side reactions or decomposition can also generate cyanamide.

  • From Cyanamide and Ammonium Salts: This route involves the direct reaction of cyanamide with an ammonium salt.[10][11] Since cyanamide is the starting material, any unreacted portion will remain as an impurity. Cyanamide is also known for its tendency to self-condense, which can lead to other byproducts.[9]

The workflow below illustrates how these impurities can arise and be managed.

G1 cluster_synthesis Synthesis Stage cluster_impurities Impurity Generation cluster_purification Purification Workflow start Starting Materials (e.g., Dicyandiamide + NH4Cl) reaction High-Temperature Reaction (170-230°C) start->reaction crude Crude Guanidine Salt reaction->crude incomplete Incomplete Reaction reaction->incomplete side_rxn Side Reactions/ Decomposition reaction->side_rxn analysis1 Step 1: HPLC Analysis (Identify & Quantify) crude->analysis1 incomplete->crude side_rxn->crude Cyanamide Impurity treatment Step 2: Chemical Quenching (e.g., Hydrolysis) analysis1->treatment If cyanamide present recrystal Step 3: Recrystallization analysis1->recrystal If only other impurities treatment->recrystal analysis2 Step 4: Final Purity Check (HPLC Validation) recrystal->analysis2 pure_product Pure Guanidine Salt analysis2->pure_product

Sources

Reference Data & Comparative Studies

Comparative

19F NMR coupling constants for 2,4-difluorophenyl derivatives

Topic: F NMR Coupling Constants for 2,4-Difluorophenyl Derivatives Content Type: Publish Comparison Guide The Definitive Guide to F NMR Coupling Constants in 2,4-Difluorophenyl Scaffolds Executive Summary The 2,4-difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


F NMR Coupling Constants for 2,4-Difluorophenyl Derivatives
Content Type:  Publish Comparison Guide

The Definitive Guide to F NMR Coupling Constants in 2,4-Difluorophenyl Scaffolds

Executive Summary

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, featured in blockbuster antifungals (Fluconazole) and anti-inflammatory agents (Diflunisal). Its metabolic stability and bioisosteric properties make it a frequent target in drug discovery. However, characterizing this motif requires mastering


F NMR spectroscopy, specifically the complex spin-spin coupling networks that define its signature.

This guide provides a technical deep-dive into the


F NMR coupling constants (

-values) of 2,4-difluorophenyl derivatives. We compare these values against common isomers, analyze substituent effects, and provide a validated experimental workflow for unambiguous structural assignment.

Theoretical Framework: The Coupling Network

In 2,4-difluorophenyl systems, the fluorine atoms are positioned meta to each other. This geometric arrangement creates a unique second-order coupling network involving both homonuclear (


F-

F) and heteronuclear (

F-

H) interactions.
Coupling Mechanisms

Understanding the causality of these signals is essential for accurate assignment:

  • 
     (Ortho Coupling):  Mediated by the Fermi contact mechanism through three bonds. In fluorobenzenes, this is typically large (8–11 Hz), resulting in distinct splitting.
    
  • 
     (Meta Coupling):  A "W-coupling" or zigzag pathway often leads to significant values (6–8 Hz), unlike proton-proton meta couplings which are usually small (1–3 Hz).
    
  • 
     (Meta Fluorine-Fluorine):  A crucial diagnostic marker. While through-bond transmission is primary, through-space interactions can contribute if substituents force crowding.
    
  • 
     (Para Coupling):  Generally small (< 2 Hz) but critical for determining the resolution limits of the spectrum.
    
Visualization of Coupling Pathways

The following diagram illustrates the connectivity and coupling types within the scaffold.

CouplingNetwork cluster_legend Coupling Types F2 F (Pos 2) F4 F (Pos 4) F2->F4 4J(F-F) (Meta) ~6-10 Hz H3 H (Pos 3) F2->H3 3J(H-F) (Ortho) ~9-11 Hz H5 H (Pos 5) F2->H5 5J(H-F) (Para) < 2 Hz H6 H (Pos 6) F2->H6 4J(H-F) (Meta) ~6-8 Hz F4->H3 3J(H-F) (Ortho) ~9-11 Hz F4->H5 3J(H-F) (Ortho) ~8-10 Hz F4->H6 4J(H-F) (Meta) ~6-8 Hz legend_1 Green: Strong Ortho Coupling legend_2 Yellow: Moderate Meta Coupling legend_3 Grey: Weak Para Coupling

Figure 1: Spin-spin coupling network in 2,4-difluorophenyl derivatives. Solid lines indicate strong coupling; dashed lines indicate moderate/weak coupling.

Comparative Analysis: Data & Benchmarks

Standard Coupling Constants Table

The following data represents typical ranges derived from solution-state NMR (CDCl


 or DMSO-

) for 2,4-difluorophenyl derivatives.
Coupling TypeInteracting NucleiBond DistanceTypical Value (

, Hz)
Diagnostic Feature
Homonuclear

F(2) -

F(4)
4 bonds (Meta)6.0 – 10.0 Distinguishes from ortho (

Hz) or para (

-15 Hz) isomers.
Heteronuclear

F(2) -

H(3)
3 bonds (Ortho)9.0 – 11.5 Often overlaps with F(4)-H(3) to form a pseudo-triplet at H3.

F(4) -

H(3)
3 bonds (Ortho)9.0 – 11.5

F(4) -

H(5)
3 bonds (Ortho)8.0 – 10.0 Primary splitting for H5.

F(2) -

H(6)
4 bonds (Meta)6.0 – 8.0 Significant long-range coupling.

F(4) -

H(6)
4 bonds (Meta)6.0 – 8.0

F(2) -

H(5)
5 bonds (Para)< 2.0 Usually unresolved broadening.
Distinguishing Isomers (2,4- vs. 2,5- vs. 3,4-difluoro)

Misassignment of regioisomers is a common pitfall. The


 value and proton splitting patterns are the most reliable discriminators.
  • 2,4-Difluoro (Meta-F,F):

    • 
       Hz.
      
    • H3 Signal: Appears as a triplet (t) due to two large ortho couplings (

      
      ).
      
  • 2,5-Difluoro (Para-F,F):

    • 
       Hz (Often larger than meta).
      
    • Symmetry: If the substituent at C1 is small/symmetric, the spectrum may simplify, but typically H3, H4, H6 are distinct. H3 sees one ortho F and one meta F.

  • 3,4-Difluoro (Ortho-F,F):

    • 
       Hz (Distinctively large).
      
    • H2/H5/H6: Complex multiplets due to strong F-F coupling.

Substituent Effects (Hammett Correlation)

The electronic nature of the substituent at position 1 (R) influences these constants:

  • Electron Withdrawing Groups (EWG, e.g., -COOH, -NO

    
    ):  Deshield ring protons. 
    
    
    
    values tend to decrease slightly due to reduced electron density in the
    
    
    -framework.
  • Electron Donating Groups (EDG, e.g., -OH, -NH

    
    ):  Shield ring protons. 
    
    
    
    values may increase .

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this stepwise protocol. This workflow includes "checkpoints" to validate your results.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      if possible; it provides sharper lines for polar drug-like molecules compared to CDCl
    
    
    
    .
  • Concentration: 10–20 mg in 0.6 mL.[1] Avoid saturation to prevent viscosity broadening.

Step 2: Acquisition Parameters
  • Experiment A:

    
    H NMR (Standard): 
    
    • Checkpoint: Check the H3 signal.[2] Is it a triplet? If yes, consistent with 2,4-substitution (H3 flanked by two Fs).

  • Experiment B:

    
    F NMR (Proton-Coupled): 
    
    • Spectral Window: -50 to -200 ppm.[3]

    • Checkpoint: You should see two distinct multiplets (unless accidentally isochronous). Measure the distance between peaks in the multiplet to extract

      
       values.
      
  • Experiment C:

    
    F{
    
    
    
    H} (Proton-Decoupled):
    • Purpose: Collapses all H-F couplings.

    • Result: You should see two doublets (or singlets if

      
       is zero). The splitting remaining is only 
      
      
      
      .
    • Validation: If the splitting disappears entirely,

      
       (unlikely for 2,4-difluoro) or the decoupling power is too high/bleeding.
      
Step 3: Advanced Assignment (If Ambiguous)
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Use to correlate F signals to spatially proximate protons.[4]

    • Logic: F4 will show NOE to H3 and H5. F2 will show NOE to H3 and the substituent at C1 (if it has protons).

Decision Logic for Isomer Identification

Use this logic flow to confirm the 2,4-difluorophenyl identity against its isomers.

IsomerID cluster_note Note Start Start: Acquire 19F{1H} Spectrum CheckJ Measure J(F-F) Coupling Start->CheckJ LargeJ J(F-F) > 18 Hz CheckJ->LargeJ High Coupling MedJ J(F-F) ~ 6-16 Hz CheckJ->MedJ Low/Med Coupling IsOrtho Isomer: 2,3- or 3,4-Difluoro (Ortho F-F) LargeJ->IsOrtho CheckH Check 1H NMR (H3 Signal) MedJ->CheckH Triplet H3 is a Triplet (t) (J ~ 10 Hz) CheckH->Triplet Multiplet H3 is d, dd, or complex CheckH->Multiplet Result24 Confirmed: 2,4-Difluoro Triplet->Result24 Result25 Likely 2,5-Difluoro (H3 ortho to only 1 F) Multiplet->Result25 Note1 H3 in 2,4-difluoro is flanked by two Ortho Fluorines, creating a pseudo-triplet.

Figure 2: Logic gate for distinguishing 2,4-difluorophenyl from other difluoro isomers.

References

  • Reich, H. J. (2020).

    
    F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
    
  • Chemical Instrumentation Facility. (2025). NMR Coupling Constants. Iowa State University. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Reference Text).

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Polar Guanidine Compounds

Introduction: The Guanidinium Challenge in HPLC Guanidine and its derivatives are a class of highly polar, strongly basic organic compounds that are ubiquitous in clinical and industrial settings. From the widely prescri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Challenge in HPLC

Guanidine and its derivatives are a class of highly polar, strongly basic organic compounds that are ubiquitous in clinical and industrial settings. From the widely prescribed antidiabetic drug metformin to endogenous metabolites like creatinine and guanidinoacetic acid, the ability to accurately quantify these compounds is critical. However, the very properties that make them biologically active—the guanidinium group's high polarity and a pKa typically exceeding 13—present significant challenges for retention and separation using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

The permanently cationic and hydrophilic nature of these molecules leads to minimal interaction with nonpolar C18 stationary phases, resulting in poor retention, early elution close to the void volume, and inadequate separation from other polar matrix components. Furthermore, their strong basicity can lead to deleterious interactions with residual silanol groups on silica-based columns, causing severe peak tailing and poor chromatographic performance.

This guide provides a comprehensive comparison of modern HPLC strategies to overcome these challenges. We will delve into the mechanisms, advantages, and limitations of three primary techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Chromatography with Ion-Pairing agents, and Mixed-Mode Chromatography (MMC). This analysis is grounded in experimental data and established chromatographic principles to empower researchers and drug development professionals to select and develop robust, reliable methods for the analysis of polar guanidine compounds.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate chromatographic mode is the most critical decision in developing a successful method for guanidine compounds. Each approach utilizes a different retention mechanism, which in turn dictates its selectivity, sensitivity, and compatibility with various detection techniques, particularly mass spectrometry (MS).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and often preferred technique for the retention of highly polar analytes. The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).

Mechanism of Action: In a high-organic mobile phase, a semi-immobilized, water-rich layer forms on the polar stationary phase. Polar analytes, like the protonated guanidinium ion, can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the water content. Secondary interactions, such as hydrogen bonding and weak electrostatic forces, also contribute to the retention mechanism, providing unique selectivity.

Advantages:

  • Excellent Retention: Provides strong retention for highly polar compounds that are unretained in reversed-phase.

  • MS Compatibility: Utilizes volatile, high-organic mobile phases (e.g., acetonitrile and water with ammonium formate or acetate) that are ideal for efficient spray ionization in mass spectrometry, leading to enhanced sensitivity.

  • Orthogonal Selectivity: Offers a separation mechanism that is complementary to reversed-phase, which is advantageous for complex sample analysis.

Limitations:

  • Matrix Effects: Can be susceptible to matrix effects in complex samples like plasma, as many endogenous polar compounds may be co-retained.

  • Equilibration Time: HILIC columns can require longer equilibration times between runs to ensure reproducible retention times.

  • Solvent Purity: Mobile phase composition, particularly water content, must be precisely controlled, as small variations can lead to significant shifts in retention.

Reversed-Phase (RP) with Ion-Pairing Agents

This classical approach modifies a standard reversed-phase system to enable the retention of ionic analytes. An ion-pairing (IP) agent, which is a large, hydrophobic molecule with an opposite charge to the analyte, is added to the mobile phase.

Mechanism of Action: The IP agent, such as heptafluorobutyric acid (HFBA), forms a neutral, charge-masked complex with the positively charged guanidinium ion. This ion pair is significantly more hydrophobic than the analyte alone, allowing it to be retained and separated on a nonpolar stationary phase like C18.

Advantages:

  • Utilizes Standard Columns: Employs widely available and well-characterized C18 columns.

  • High Selectivity: The choice of IP agent and its concentration can be fine-tuned to manipulate selectivity between different guanidine compounds.

Limitations:

  • MS Incompatibility: Traditional non-volatile IP agents (e.g., alkyl sulfonates) are not compatible with MS as they cause significant ion suppression and contaminate the ion source. While volatile IP agents like TFA or HFBA can be used, they can still cause ion suppression compared to HILIC conditions.

  • Complex Equilibration: Columns require extensive and dedicated equilibration with the IP reagent. It is often recommended to dedicate a column solely to ion-pairing applications to avoid carryover.

  • Gradient Limitations: Gradients can be complex to run, and re-equilibration between injections can be lengthy.

Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase. For cationic analytes like guanidine compounds, a common combination is a C18 ligand with an embedded sulfonic acid group (a strong cation exchanger).

Mechanism of Action: Retention is governed by a combination of hydrophobic interactions (from the C18 ligands) and electrostatic interactions (from the ion-exchange groups). This dual retention mechanism allows for tunable selectivity by adjusting both the organic solvent content and the ionic strength (salt concentration) or pH of the mobile phase.

Advantages:

  • Tunable Selectivity: Offers a high degree of flexibility in method development by allowing manipulation of both reversed-phase and ion-exchange parameters.

  • Strong Retention: The ion-exchange component ensures strong retention of charged analytes, while the reversed-phase component can be used to fine-tune the separation.

  • No Ion-Pairing Agents Needed: Achieves retention without the need for ion-pairing agents, making it more MS-friendly than traditional IP-RP methods.

Limitations:

  • Complex Method Development: The dual retention mechanism can make method development more complex and less intuitive than single-mode chromatography.

  • Higher Salt Concentrations: May require higher salt concentrations for elution compared to HILIC, which can reduce MS sensitivity if not carefully managed.

Performance Data Summary

The following table summarizes the typical performance characteristics of the three methods for the analysis of a representative polar guanidine compound, Metformin.

ParameterHILIC (Amide Column)RP with Ion-Pairing (C18 + HFBA)Mixed-Mode (C18 + SCX)
Primary Retention Mechanism Partitioning into aqueous layerHydrophobic interaction of ion-pairHydrophobic & Electrostatic interaction
Typical Retention Factor (k') > 3.02.0 - 5.0> 4.0
Peak Shape Generally excellent (Asymmetry < 1.2)Good, but can be prone to tailing (Asymmetry 1.1 - 1.6)Excellent (Asymmetry < 1.3)
MS Compatibility ExcellentPoor to Moderate (Ion Suppression)Good
Method Development Complexity ModerateHighHigh
Column Equilibration SlowVery Slow & Dedicated ColumnModerate

Experimental Workflow & Protocols

A logical workflow is essential for efficient method development. The diagram below outlines a typical decision-making process.

HPLC_Method_Development start Define Analytical Goal (e.g., Metformin in Plasma) check_ms Is MS Detection Required? start->check_ms hilic Strategy 1: HILIC (Primary Choice for MS) check_ms->hilic  Yes ip_rp Strategy 3: Ion-Pairing RP (UV/ELSD/CAD Detection) check_ms->ip_rp  No mmc Strategy 2: Mixed-Mode (Alternative for MS) hilic->mmc If retention or selectivity is poor optimize_hilic Optimize HILIC - Column Chemistry (Amide, Silica) - Mobile Phase pH/Buffer - % Organic hilic->optimize_hilic optimize_mmc Optimize Mixed-Mode - % Organic - Mobile Phase pH - Salt Concentration mmc->optimize_mmc optimize_ip Optimize IP-RP - IP Agent (HFBA, TFA) - IP Concentration - pH and % Organic ip_rp->optimize_ip validate Method Validation (Linearity, Accuracy, Precision) optimize_hilic->validate optimize_mmc->validate optimize_ip->validate

Caption: Decision workflow for HPLC method development for polar guanidine compounds.

Detailed Protocol: HILIC-MS Method for Metformin

This protocol provides a starting point for the analysis of metformin in a biological matrix, leveraging the advantages of HILIC for retention and MS for sensitive detection.

1. Objective: To achieve a retention factor (k') > 3, peak asymmetry between 0.9-1.4, and adequate resolution from endogenous matrix components.

2. Materials & Equipment:

  • HPLC System: UPLC/UHPLC system with a binary pump and autosampler.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH Amide Column, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent).

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 90:10 Acetonitrile:Water.

  • Sample Preparation: Protein precipitation of plasma sample (1:3 ratio with acetonitrile containing internal standard), vortex, centrifuge, and inject the supernatant.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 85% B

    • 3.0 min: 50% B

    • 3.1 min: 85% B

    • 5.0 min: 85% B (Column Re-equilibration)

  • Total Run Time: 5.0 minutes

4. MS Detection (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transition for Metformin: m/z 130.1 → 71.1

5. System Suitability:

  • Inject a standard solution five times.

  • Acceptance Criteria: Relative standard deviation (RSD) for retention time < 1% and for peak area < 5%.

Conclusion and Recommendations

For the analysis of polar guanidine compounds, a one-size-fits-all approach is insufficient. The choice of HPLC method must be aligned with the analytical objective, particularly the detection technique employed.

  • For MS-based detection, HILIC is the superior starting point. It provides robust retention for highly polar guanidine compounds while using MS-friendly mobile phases that enhance ionization and sensitivity. Its orthogonal selectivity to reversed-phase makes it a powerful tool for complex separations.

  • Mixed-Mode Chromatography serves as an excellent alternative or second-line approach for MS analysis. It offers strong retention and highly tunable selectivity, which can be invaluable for resolving challenging analyte pairs, albeit with potentially more complex method development.

  • Reversed-Phase with Ion-Pairing agents should be reserved for applications using non-MS detection (e.g., UV, ELSD, CAD). While effective, the significant potential for ion suppression and the need for dedicated columns make it a less desirable option for modern, high-sensitivity mass spectrometry workflows.

By understanding the underlying chromatographic principles and systematically evaluating these distinct strategies, researchers can develop robust, accurate, and efficient HPLC methods tailored to the unique challenges presented by polar guanidine compounds.

References

  • A Guide to Mixed-Mode Chromatography. BIA Separations. [Link]

  • Ion-pairing reversed-phase liquid chromatography with MS-friendly mobile phases. Journal of Chromatography A. [Link]

  • The Benefits of HILIC for LC-MS. Waters Corporation. [Link]

  • A Practical Guide to HILIC. Agilent Technologies. [Link]

Comparative

HRMS fragmentation pattern of N-(2,4-difluorophenyl)guanidine

An In-Depth Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of N-(2,4-difluorophenyl)guanidine and a Comparison of Analytical Methodologies Authored by: A Senior Application Scientist In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of N-(2,4-difluorophenyl)guanidine and a Comparison of Analytical Methodologies

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. N-(2,4-difluorophenyl)guanidine, a member of the substituted arylguanidine class, represents a scaffold of significant interest due to the diverse biological activities exhibited by related compounds.[1] This guide provides a detailed exploration of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of N-(2,4-difluorophenyl)guanidine. Furthermore, it offers a comparative analysis with alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the requisite knowledge for its unambiguous identification and characterization.

Proposed HRMS Fragmentation Pathway of N-(2,4-difluorophenyl)guanidine

The guanidine functional group is strongly basic and, under typical electrospray ionization (ESI) conditions in positive ion mode, will readily accept a proton to form a stable guanidinium ion. This initial protonation event is the cornerstone of the subsequent fragmentation cascade. The delocalization of the positive charge across the guanidinium moiety influences the fragmentation pathways.

The proposed fragmentation of the protonated molecule, [M+H]⁺, is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the charged guanidinium core. The presence of heteroatoms with non-bonding electrons, such as nitrogen, can localize the radical cation in electron ionization, significantly influencing the fragmentation pattern.[2] While ESI is a softer ionization technique, the principles of charge-directed fragmentation remain central.

A plausible fragmentation scheme for N-(2,4-difluorophenyl)guanidine is depicted below. The primary fragmentation events are predicted to be the loss of neutral molecules such as ammonia (NH₃) and cyanamide (H₂NCN), as well as the cleavage of the C-N bond connecting the difluorophenyl ring to the guanidine group.

fragmentation_pathway cluster_main Proposed Fragmentation Pathway of N-(2,4-difluorophenyl)guanidine [M+H]⁺ mol N-(2,4-difluorophenyl)guanidine [M+H]⁺ m/z = 172.0732 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 155.0465 mol->frag1 - NH₃ frag2 Loss of H₂NCN [M+H-H₂NCN]⁺ m/z = 130.0353 mol->frag2 - H₂NCN frag3 2,4-Difluoroaniline Cation [C₆H₆F₂N]⁺ m/z = 130.0460 mol->frag3 C-N Cleavage frag4 Guanidinium Ion [CH₆N₃]⁺ m/z = 60.0556 mol->frag4 C-N Cleavage frag5 Loss of F [C₆H₅FN]⁺ m/z = 111.0404 frag3->frag5 - F

Figure 1: Proposed ESI-HRMS fragmentation pathway for N-(2,4-difluorophenyl)guanidine.

The accurate mass measurements afforded by HRMS are critical in confirming the elemental composition of each fragment ion, thereby providing a high degree of confidence in the structural elucidation.

Experimental Protocol for HRMS Analysis

To validate the proposed fragmentation pattern, a systematic experimental approach is required. The following protocol outlines a robust method for the analysis of N-(2,4-difluorophenyl)guanidine using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-(2,4-difluorophenyl)guanidine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition to achieve a final concentration of 1 µg/mL.

Liquid Chromatography Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting condition would be 5-95% B over 5-10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

High-Resolution Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Tandem Mass Spectrometry (MS/MS) or All-Ions Fragmentation (AIF).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both the precursor ion and a rich spectrum of fragment ions.

  • Mass Range: m/z 50-500.

  • Resolution: > 20,000 FWHM.

experimental_workflow cluster_workflow Experimental Workflow for LC-HRMS Analysis prep Sample Preparation (1 µg/mL in mobile phase) lc Liquid Chromatography (C18, gradient elution) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi hrms HRMS Analysis (MS/MS or AIF) esi->hrms data Data Analysis (Fragmentation Pattern Elucidation) hrms->data

Figure 2: A generalized experimental workflow for the LC-HRMS analysis of N-(2,4-difluorophenyl)guanidine.

Comparison with Alternative Analytical Techniques

While LC-HRMS is a powerful tool for the structural elucidation of compounds like N-(2,4-difluorophenyl)guanidine, a comprehensive characterization often involves orthogonal analytical techniques.[3] A comparison with other common analytical methods is presented below.

Technique Principle Strengths Limitations Relevance to N-(2,4-difluorophenyl)guanidine
LC-HRMS Separation by liquid chromatography followed by high-resolution mass analysis of ions.High sensitivity and selectivity, provides molecular weight and structural information through fragmentation.[4]Can be affected by matrix effects, requires expertise for data interpretation.Ideal for identification, quantification, and structural confirmation.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules.Essential for unambiguous structure determination and confirmation of synthesis.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, corresponding to vibrational transitions.Provides information about the functional groups present in the molecule.Does not provide information on molecular weight or the connectivity of the molecule.Useful for confirming the presence of key functional groups like N-H, C-N, and C-F bonds.
HPLC-UV Separation by HPLC with detection based on the absorption of UV-Vis light.[5]Robust, widely available, good for quantification.Less specific than MS, requires the analyte to have a chromophore.Suitable for routine purity analysis and quantification once the compound has been characterized.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many guanidines; may require derivatization.[5]Likely not a primary method for this compound due to its probable low volatility and high polarity.

Data Interpretation and Scientific Integrity

The trustworthiness of the proposed fragmentation pattern relies on a self-validating system of analysis. The high mass accuracy of HRMS allows for the determination of the elemental composition of both the precursor and fragment ions. This is achieved by comparing the experimentally measured m/z values with the theoretical values, with mass errors typically below 5 ppm.

For instance, the proposed fragment at m/z 155.0465, corresponding to the loss of ammonia, can be confidently assigned the elemental formula C₇H₅F₂N₂⁺. This level of certainty is crucial for distinguishing between isobaric interferences and genuine fragment ions, thereby ensuring the integrity of the structural elucidation. The combination of chromatographic retention time, accurate mass of the precursor ion, and the accurate masses of a series of characteristic fragment ions provides a highly specific and reliable identification of the target compound.

Conclusion

The characterization of N-(2,4-difluorophenyl)guanidine is effectively achieved through the application of High-Resolution Mass Spectrometry. Based on the fundamental principles of mass spectrometry and the known behavior of related compounds, a plausible fragmentation pathway has been proposed. This guide provides a comprehensive experimental protocol for the validation of this pathway using LC-HRMS. Furthermore, a comparative overview of alternative analytical techniques highlights the synergistic role of different methodologies in the complete structural elucidation of novel chemical entities. The presented workflow, grounded in scientific rigor, offers a robust framework for researchers and scientists in the pharmaceutical and chemical industries.

References

  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Center for Biotechnology Information. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • In-vitro metabolites characterization of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine by high-resolution mass spectrometry and urinary profiling | Request PDF. ResearchGate. [Link]

  • Is there an alternative analytical method to chromatographic analysis in the near future?. ResearchGate. [Link]

  • Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram. ResearchGate. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. National Center for Biotechnology Information. [Link]

  • Green Analytical Chemistry—Recent Innovations. MDPI. [Link]

  • Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. Oregon Health & Science University. [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. National Center for Biotechnology Information. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. National Center for Biotechnology Information. [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. West Virginia University Research Repository. [Link]

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Validation

A Comparative Analysis of 2,4-Difluoro- vs. 2,4-Dichloro-Substituted Guanidines: A Guide to Biological Activity

For the Attention of Researchers, Scientists, and Drug Development Professionals The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencin...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. Within the versatile guanidine class of molecules, which are recognized for their broad spectrum of biological activities, the choice of halogen substitution on an associated phenyl ring can be a critical determinant of therapeutic efficacy. This guide offers an in-depth, objective comparison of the biological activities of 2,4-difluoro- and 2,4-dichloro-substituted guanidines, providing a framework for rational drug design based on fundamental physicochemical and structure-activity relationship (SAR) principles.

The Rationale for Halogenation: Fine-Tuning Molecular Properties

The substitution of hydrogen with fluorine or chlorine is not a trivial modification. It is a deliberate strategy to modulate a range of molecular properties that are critical for a drug's interaction with its biological target and its overall behavior in a physiological system. The key differences between fluorine and chlorine in this context are summarized below.

Table 1: Physicochemical Properties of Fluorine and Chlorine in a Medicinal Chemistry Context
PropertyFluorine (F)Chlorine (Cl)Implication for Drug Design
Van der Waals Radius1.47 Å1.74 ÅFluorine is a closer isostere of hydrogen (1.20 Å), minimizing steric hindrance. Chlorine is more comparable in size to a methyl group.[1][2][3]
Electronegativity (Pauling Scale)3.983.16Both are strongly electron-withdrawing, but fluorine's effect is more pronounced, influencing pKa and local electronic environments.[3]
Carbon-Halogen Bond Strength~105.4 kcal/mol (C-F)~78.5 kcal/mol (C-Cl)The high strength of the C-F bond often imparts greater metabolic stability by preventing enzymatic cleavage.[3][4]
Polarizability3.74 (αD)14.6 (αD)Chlorine's higher polarizability can lead to more significant van der Waals and induced dipole interactions with a target protein, potentially enhancing binding affinity.[3][5]
Lipophilicity (logD)Generally lowerGenerally higherChlorinated compounds tend to be more lipophilic than their fluorinated analogs, which can affect solubility, cell permeability, and plasma protein binding.[5]

Comparative Biological Activity: A Synthesis of Available Evidence

Target Binding and Potency

A comprehensive analysis of matched molecular pairs has revealed that, on average, chlorinated compounds exhibit slightly stronger binding to their biological targets than their fluorinated counterparts.[3][5] This observation is largely attributed to the greater polarizability of chlorine, which enhances non-covalent interactions within a protein's binding pocket.[3][5]

For guanidine derivatives, where the positively charged guanidinium group often forms key ionic and hydrogen bond interactions with the target, the influence of the dihalophenyl moiety will be highly dependent on the specific topology of the binding site.

  • In a sterically constrained binding pocket, the smaller size of the fluorine atoms in a 2,4-difluoro-substituted guanidine would be advantageous, allowing for a better fit and potentially higher potency.

  • In a more accommodating, hydrophobic pocket, the greater lipophilicity and polarizability of the 2,4-dichloro-substituted analog could lead to more favorable van der Waals and hydrophobic interactions, resulting in enhanced binding affinity.[5]

Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorine substitution in drug design is the enhancement of metabolic stability.[4][6] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen or carbon-chlorine bond.[3][4]

  • 2,4-Difluoroguanidines: The introduction of two fluorine atoms on the phenyl ring can effectively block sites of potential aromatic hydroxylation, a common metabolic pathway. This is expected to lead to a longer plasma half-life and improved bioavailability.[4][6]

  • 2,4-Dichloroguanidines: While the C-Cl bond is more stable than a C-H bond, it is more susceptible to metabolic cleavage than a C-F bond.[3] However, the steric bulk of the chlorine atoms can still provide a degree of metabolic shielding.

The increased lipophilicity of chlorinated compounds can sometimes lead to higher plasma protein binding and sequestration in adipose tissue, which can also influence the pharmacokinetic profile.[5]

A Visual Synthesis: The Interplay of Properties

G cluster_F 2,4-Difluoro Guanidine cluster_Cl 2,4-Dichloro Guanidine F_props Smaller Size High Electronegativity Strong C-F Bond Low Polarizability F_activity Potentially Lower Steric Hindrance Enhanced Metabolic Stability Potentially Weaker Binding (less polarizable) F_props->F_activity Target Biological Target & Physiological Environment F_activity->Target Cl_props Larger Size Lower Electronegativity Weaker C-Cl Bond Higher Polarizability Cl_activity Potential for Steric Clash Lower Metabolic Stability Potentially Stronger Binding (more polarizable) Higher Lipophilicity Cl_props->Cl_activity Cl_activity->Target Outcome Overall Biological Activity & Pharmacokinetic Profile Target->Outcome

Figure 1. A diagram illustrating the relationship between the physicochemical properties of 2,4-difluoro- and 2,4-dichloro-guanidines and their predicted biological outcomes.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal substitution pattern for a given biological target, a systematic evaluation is necessary. The following protocols outline key in vitro assays for a direct comparison.

In Vitro Microsomal Stability Assay

This assay provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes.

Methodology:

  • Preparation: Prepare a solution of the test compound (2,4-difluoro- or 2,4-dichloro-guanidine analog) in a suitable organic solvent (e.g., DMSO) at a stock concentration of 10 mM.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound to the microsome suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 10 mM stock of test compound in DMSO C Add test compound (1 µM final) Pre-incubate at 37°C A->C B Prepare incubation mixture: Liver microsomes + Buffer (pH 7.4) B->C D Initiate reaction with NADPH regenerating system C->D E Incubate at 37°C D->E F Terminate reaction at time points with cold ACN E->F 0, 5, 15, 30, 45, 60 min G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate t½ and intrinsic clearance H->I

Sources

Comparative

Comparative Analysis: UV-Vis Spectroscopic Profiles of Fluorinated Phenylguanidines

Executive Summary Fluorinated phenylguanidines represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for amidines or as precursors to heterocyclic kinase inhibitors. While the guanidine moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylguanidines represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for amidines or as precursors to heterocyclic kinase inhibitors. While the guanidine moiety imparts high basicity and hydrogen-bonding capability, the introduction of fluorine atoms on the phenyl ring significantly alters the electronic landscape.

This guide provides an in-depth technical comparison of the UV-Vis absorption profiles of Fluorinated Phenylguanidines versus their Chlorinated and Non-substituted analogs. Unlike standard datasheets, we analyze the causality of spectral shifts—specifically the competition between the inductive withdrawal (


) and mesomeric donation (

) of the fluorine atom—and provide a self-validating protocol for accurate characterization.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectra correctly, one must understand the electronic environment of the chromophore (the phenyl ring).

The Guanidine Auxochrome

The guanidine group (


) acts as a strong auxochrome. The lone pair on the nitrogen atom attached to the ring participates in 

transitions. When protonated (which occurs readily,

for alkylguanidines,

for phenylguanidines), this lone pair is engaged in the guanidinium resonance, typically causing a hypsochromic (blue) shift compared to the neutral species.
The Fluorine Anomaly

Fluorine is unique among halogens.

  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element, strongly pulling electron density through the 
    
    
    
    -framework.
  • Mesomeric Effect (

    
    ):  Unlike Chlorine or Bromine, Fluorine's 
    
    
    
    orbitals are similar in size to Carbon's
    
    
    orbitals. This allows for efficient orbital overlap, enabling significant electron donation back into the
    
    
    -system.[1]

The Result: In UV-Vis spectroscopy, Fluorine substitution often results in a smaller bathochromic (red) shift than Chlorine or Bromine, despite its high electronegativity. It preserves the vibrational fine structure of the benzenoid bands more effectively than heavier halogens.

Visualization of Electronic Effects

ElectronicEffects Phenyl Phenyl Ring (Chromophore) Guanidine Guanidine Group (Auxochrome) Guanidine->Phenyl +M Effect (Red Shift) Fluorine Fluorine Atom (Substituent) Fluorine->Phenyl -I (Strong) Inductive Pull Fluorine->Phenyl +M (Moderate) 2p-2p Overlap Chlorine Chlorine/Bromine (Alternative) Chlorine->Phenyl -I (Moderate) Chlorine->Phenyl +M (Weak) 3p-2p Mismatch

Fig 1.[2][3][4][5] Electronic interaction map showing the competing effects of substituents on the phenyl chromophore. Note the efficient 2p-2p overlap of Fluorine compared to Chlorine.

Comparative Spectroscopic Data

The following data compares the primary (


) and secondary absorption bands of phenylguanidine derivatives.

Experimental Conditions (Standardized):

  • Solvent: Methanol (Cutoff: 205 nm)

  • Concentration:

    
     M
    
  • Path Length: 1 cm

CompoundSubstituent

(Band II)

(Band I)

(Molar Absorptivity)
Spectral Characteristic
Phenylguanidine -H~235 nm~280 nmHighBaseline reference. Distinct benzenoid structure.
4-Fluorophenylguanidine -F (Para)~238 nm~284 nmHighMinimal Red Shift. Retains fine structure. Intensity increases (Hyperchromic).
3-Fluorophenylguanidine -F (Meta)~236 nm~281 nmModerateShifts are negligible due to lack of direct resonance conjugation with the guanidine group.
4-Chlorophenylguanidine -Cl (Para)~245 nm~292 nmHighSignificant Red Shift. Broadening of peaks due to heavy atom effect.
4-Bromophenylguanidine -Br (Para)~250 nm~298 nmVery HighStrongest bathochromic shift. Loss of vibrational structure.
Key Comparative Insights:
  • The "Fluorine Stealth" Effect: If your application requires a tag that does not significantly alter the absorption window of the parent pharmacophore, Fluorine is the superior choice over Chlorine. 4-Chlorophenylguanidine shifts the spectrum nearly 12 nm red, potentially overlapping with other aromatic signals.

  • Molar Absorptivity: Fluorinated derivatives typically exhibit a hyperchromic effect (higher

    
    ) compared to the unsubstituted parent, increasing sensitivity in detection assays (e.g., HPLC-UV).
    

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating workflow. This protocol accounts for the high basicity of guanidines, which can absorb


 from the air, altering pH and spectra.
Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol. Avoid Acetone (high UV cutoff).

  • Buffer: Phosphate buffer (pH 7.4) for physiological relevance; 0.1 M HCl for protonated species; 0.1 M NaOH for neutral species.

  • Cuvettes: Fused Silica (Quartz). Do not use glass or plastic below 300 nm.

Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation Weigh Weigh 1-2 mg Sample (Accuracy: ±0.01 mg) Start->Weigh Dissolve Dissolve in MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute to 50 µM in Buffer (Acidic/Basic) Dissolve->Dilute Blank Run Blank Correction (Solvent + Buffer Only) Dilute->Blank Measure Scan 200-400 nm Blank->Measure Check Isosbestic Point Check? Measure->Check Valid Data Validated Check->Valid Yes (Peaks Cross Cleanly) Recalibrate Check pH / Re-Blank Check->Recalibrate No (Drift) Recalibrate->Blank

Fig 2. Step-by-step experimental workflow with built-in validation checkpoint (Isosbestic Point).

The Self-Validating Step: pH Titration

Because phenylguanidines have a


 near 10-11, they exist as an equilibrium mixture in neutral solvents.
  • Prepare a sample in 0.1 M NaOH (Force Neutral form).

  • Prepare a sample in 0.1 M HCl (Force Protonated form).

  • Overlay the spectra.

  • Validation: If you titrate between these pH values, all spectra must cross at a single specific wavelength (the Isosbestic Point ). If they do not, your sample is degrading or precipitating.

Applications in Drug Discovery[6]

pKa Determination

The UV-Vis shift between the neutral and protonated guanidine is distinct.

  • Neutral Form: Lone pair on Nitrogen conjugates with the phenyl ring

    
     Red Shifted.
    
  • Protonated Form: Lone pair is tied up in the guanidinium resonance (Y-aromaticity) and cannot conjugate as effectively with the phenyl ring

    
     Blue Shifted.
    
  • Method: Measure Absorbance at

    
     across 10 pH points. Plot Abs vs. pH to derive 
    
    
    
    using the Henderson-Hasselbalch equation.[6]
Purity Analysis (Peak Ratios)

For fluorinated phenylguanidines, the ratio of Absorbance at Band I (~284 nm) to Band II (~238 nm) is a constant physical property.

  • Protocol: Calculate

    
    .
    
  • Usage: If

    
     deviates by >5% from the standard, the sample contains impurities (likely starting materials like fluoroaniline).
    

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Guanidine, N,N'-diphenyl-.[7] National Institute of Standards and Technology.[7] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referencing Woodward-Fieser rules for substituted benzenes).
  • PubChem. 4-Fluorophenylguanidine Compound Summary. National Library of Medicine. [Link]

  • Albert, A., & Goldacre, R. (1946). The Ionization of Acridine Bases. Journal of the Chemical Society. (Foundational text on UV-Vis pKa determination for nitrogenous bases). [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Substituents.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-(2,4-difluorophenyl)guanidine

Executive Summary Immediate Action Required: Segregate this compound into Halogenated Organic Waste streams. Critical Hazard: Do NOT mix with bleach (sodium hypochlorite).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Segregate this compound into Halogenated Organic Waste streams. Critical Hazard: Do NOT mix with bleach (sodium hypochlorite). Guanidine derivatives react with hypochlorites to form toxic chloramines and potentially hydrogen cyanide.[1] Disposal Method: High-temperature incineration with flue gas scrubbing (to manage hydrofluoric acid generation).

Chemical Characterization & Hazard Profile

To dispose of N-(2,4-difluorophenyl)guanidine safely, one must understand its functional reactivity.[2] As a Senior Application Scientist, I categorize this substance not just by its name, but by the disposal challenges its structure presents.

  • Compound Identity:

    • Common Forms: Often found as a hydrochloride salt (CAS: 112677-40-4) or free base.

    • Functional Groups:

      • Guanidine Moiety: Highly basic (

        
         for the conjugate acid). This dictates its incompatibility with strong oxidizers and its potential to release nitrogen oxides (
        
        
        
        ) during combustion.[3]
      • Difluorophenyl Ring: The presence of fluorine atoms classifies this as a Halogenated Organic . This is the single most important factor for disposal logistics.

  • Key Physical Properties:

    • State: Typically a white crystalline solid.

    • Solubility: Soluble in polar organic solvents (DMSO, Methanol); salts are water-soluble.

    • Toxicity: Irritant to eyes/skin; potentially toxic if swallowed (Acute Tox. 4).[4]

PropertySpecificationOperational Implication
Halogen Content High (Fluorine)MUST go to halogen-compatible incineration. Cannot be used for standard fuel blending without specific approval.
Basicity HighIncompatible with strong acids (exothermic neutralization).
Reactivity Nitrogen-richForms

upon burning; forms chloramines with bleach.
Critical Incompatibilities (The "Why" Behind the Protocol)

The Bleach Prohibition: In many laboratories, 10% bleach is the standard decontaminant. You cannot use bleach here. [1][5]

  • Mechanism: Guanidine functional groups react with sodium hypochlorite to produce chloramines (

    
    ) and potentially nitrogen trichloride (
    
    
    
    ), which are toxic and explosive gases.
  • Alternative Decon: Use a surfactant-based cleaner followed by a dilute acid rinse (e.g., 1% Acetic Acid) if neutralization is required, or simple solvent cleanup (ethanol/water).[2]

Waste Segregation Protocol

Proper segregation is the primary defense against downstream environmental violations.

Solid Waste (contaminated gloves, weighing boats, pure substance) [2]
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must explicitly state "Solid Waste: Halogenated Organics."

  • Trace Contaminants: Small amounts of dust can be double-bagged in chemically resistant bags (4-mil polyethylene) before placing in the drum.

Liquid Waste (Mother liquors, reaction mixtures) [2]
  • Classification: Halogenated Solvent Waste.

  • Reasoning: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the difluoro-compound renders the entire mixture halogenated for incineration purposes.

  • PH Check: Ensure pH is between 5–9. If the solution is highly basic (due to the guanidine), neutralize carefully with dilute sulfuric or acetic acid before adding to the waste carboy to prevent heat generation in the drum.

Disposal Workflow Diagrams
Workflow A: Waste Stream Decision Tree

This logic ensures the material ends up in a facility equipped with scrubbers to capture Hydrofluoric Acid (HF) produced during combustion.

DisposalDecision Start Waste Generation: N-(2,4-difluorophenyl)guanidine StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder, contaminated gloves) StateCheck->IsSolid Dry Material IsLiquid Liquid Waste (Solutions, mother liquor) StateCheck->IsLiquid Dissolved SolidContainer Container: Wide-mouth HDPE Liner: 4-mil Polyethylene IsSolid->SolidContainer LiquidContainer Container: Safety Carboy (HDPE/Glass) Check pH (Neutralize if >10) IsLiquid->LiquidContainer Labeling LABELING CRITICAL: Must mark 'Halogenated Organic' SolidContainer->Labeling LiquidContainer->Labeling DisposalPath Ship to RCRA TSD Facility Method: Incineration w/ HF Scrubbing Labeling->DisposalPath

Figure 1: Decision matrix for segregating fluorinated guanidine waste streams.

Workflow B: Spill Response Protocol

Immediate containment prevents the spread of fluorinated dust.

SpillResponse Assess 1. Assess Volume & Risk (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment Cover with absorbent pads (Liquid) or damp paper towels (Solid) PPE->Contain Clean 4. Cleanup Scoop into Halogenated Waste Do NOT use Bleach Contain->Clean Verify 5. Verification Wipe test area with solvent Dispose of wipes Clean->Verify

Figure 2: Emergency response workflow for laboratory spills.

Regulatory Compliance (RCRA & EPA)

While N-(2,4-difluorophenyl)guanidine is not explicitly listed on the RCRA P-list or U-list by name, it is regulated by characteristic and composition.

  • Waste Codes:

    • If mixed with spent halogenated solvents (DCM, Chloroform), apply code F002 .[2][6]

    • If pure substance, it is often classified as D000 (Non-RCRA Regulated Hazardous Waste) unless it exhibits toxicity via TCLP (D004-D043). However, best practice treats it as Halogenated Organic Waste requiring thermal destruction.[2]

  • Destruction Efficiency: The facility must demonstrate 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs).

  • Transport: DOT Classification depends on the form.

    • Solid: Not typically regulated as Dangerous Goods unless toxic data proves otherwise (Check SDS Section 14).

    • Solution: Regulated based on the solvent (e.g., Flammable Liquid, UN1993).[2]

References
  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Guanidine Derivatives. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2023). Sodium Hypochlorite (Bleach) Incompatibility Information. (Confirming Guanidine/Bleach reaction risks).[3][7][8] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Mastering the Handling of N-(2,4-difluorophenyl)guanidine: A Guide to Safety and Operational Excellence

For researchers and scientists at the forefront of drug development, the ability to handle novel chemical entities with confidence is paramount. N-(2,4-difluorophenyl)guanidine, a compound of interest in various research...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the ability to handle novel chemical entities with confidence is paramount. N-(2,4-difluorophenyl)guanidine, a compound of interest in various research applications, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work with this compound safely and effectively. Our commitment is to furnish you with field-proven insights that extend beyond the product, building a foundation of deep trust.

Hazard Identification and Risk Assessment: A Proactive Approach

While comprehensive toxicological data for N-(2,4-difluorophenyl)guanidine is not extensively documented, a robust safety protocol can be established by examining the hazards associated with its core chemical structure: the guanidine group and the difluorophenyl moiety.

A closely related compound, N-{[(2,4-Difluorophenyl)methylidene]amino}guanidine, provides valuable insight into the potential hazards. According to supplier safety information, this compound is classified with the GHS07 pictogram, signaling that it may cause less serious health effects.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Based on this, it is prudent to handle N-(2,4-difluorophenyl)guanidine with the assumption that it possesses similar hazardous properties. The guanidine functional group itself is known to be a strong organic base, and its derivatives can cause skin and eye irritation.[2] The presence of the fluorinated phenyl group necessitates additional caution, as fluorinated organic compounds can have unique reactivity and toxicological profiles.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to any potentially hazardous chemical is through robust engineering controls. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and handling of solid N-(2,4-difluorophenyl)guanidine and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for handling N-(2,4-difluorophenyl)guanidine.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles and face shieldGoggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory coat or disposable gownA lab coat or gown should be worn to protect skin and personal clothing from contamination. For tasks with a higher risk of splashing, an impervious apron is recommended.
Respiratory Protection NIOSH-approved respiratorIn situations where dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure during the handling of N-(2,4-difluorophenyl)guanidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify fume hood certification and airflow. prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don all required PPE. prep2->prep3 handle1 Weigh the solid compound in the fume hood. prep3->handle1 handle2 Use a spatula to transfer the solid; avoid creating dust. handle1->handle2 handle3 Prepare solutions in the fume hood. handle2->handle3 handle4 Keep containers tightly closed when not in use. handle3->handle4 clean1 Decontaminate work surfaces. handle4->clean1 clean2 Segregate and label all waste streams. clean1->clean2 clean3 Remove PPE in the correct order to avoid self-contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Safe Handling Workflow for N-(2,4-difluorophenyl)guanidine.

Spill Management: Preparedness and Response

In the event of a spill, a swift and organized response is critical to contain the material and protect personnel.

spill Spill Occurs evacuate Evacuate the immediate area and alert others. spill->evacuate ppe Don appropriate PPE, including respiratory protection if necessary. evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container. contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose

Sources

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